molecular formula C5H4Cl2N2S B1295554 2,4-Dichloro-5-(methylsulfanyl)pyrimidine CAS No. 7401-98-1

2,4-Dichloro-5-(methylsulfanyl)pyrimidine

Cat. No.: B1295554
CAS No.: 7401-98-1
M. Wt: 195.07 g/mol
InChI Key: PQLHCTKAQZYUMI-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C5H4Cl2N2S and its molecular weight is 195.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54668. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2S/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLHCTKAQZYUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288196
Record name 2,4-dichloro-5-(methylsulfanyl)pyrimidine
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Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7401-98-1
Record name 7401-98-1
Source DTP/NCI
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Record name 2,4-dichloro-5-(methylsulfanyl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-(methylsulphanyl)pyrimidine
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Foundational & Exploratory

In-Depth Technical Guide: 2,4-Dichloro-5-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7401-98-1

An Essential Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine, a key heterocyclic intermediate in the synthesis of pharmacologically active compounds. This document outlines its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its applications in modern drug discovery, particularly in the development of targeted therapies.

Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueSource
CAS Number 7401-98-1
Molecular Formula C₅H₄Cl₂N₂S
Molecular Weight 195.07 g/mol
Physical Form Solid
Melting Point Not explicitly available. Similar compounds suggest a potential range: 2,4-dichloro-5-methylpyrimidine (26-28 °C) and 4,6-dichloro-2-(methylthio)pyrimidine (38-42 °C).
Solubility No quantitative data available. Expected to be soluble in common organic solvents.
SMILES ClC1=NC(Cl)=NC=C1SC
InChI Key PQLHCTKAQZYUMI-UHFFFAOYSA-N

Synthesis and Reactivity

The synthesis of this compound typically involves the chlorination of a corresponding dihydroxypyrimidine precursor. This transformation is a common strategy for producing dichloropyrimidine intermediates.

General Synthetic Approach

A plausible and widely used method for the synthesis of 2,4-dichloropyrimidines involves the treatment of the corresponding uracil (pyrimidine-2,4-dione) analog with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1] The presence of a methylsulfanyl group at the 5-position is not expected to interfere with this standard chlorination procedure.

Experimental Protocol: General Procedure for the Chlorination of 5-Substituted Uracils

This protocol is a generalized representation based on the synthesis of similar 2,4-dichloropyrimidine derivatives and should be adapted and optimized for the specific synthesis of this compound.

  • Reaction Setup: To a reaction vessel equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, the starting material, 5-(methylsulfanyl)uracil, is added.

  • Addition of Chlorinating Agent: An excess of phosphorus oxychloride (POCl₃) is added to the vessel. A tertiary amine, such as N,N-dimethylaniline or triethylamine, may be used as a catalyst or acid scavenger.[1]

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice or into cold water.

  • Extraction and Purification: The aqueous mixture is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Reactivity Profile

The reactivity of this compound is primarily governed by the two chlorine atoms attached to the electron-deficient pyrimidine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions. Generally, the chlorine at the C4 position is more reactive towards nucleophiles than the chlorine at the C2 position.[2] This differential reactivity allows for sequential and regioselective substitution, making this compound a versatile scaffold for building molecular diversity in drug discovery programs.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] Dichloropyrimidines, such as the title compound, are pivotal intermediates in the synthesis of these complex therapeutic agents.

Kinase Inhibitors in Oncology

A significant application of 2,4-dichloropyrimidine derivatives is in the development of protein kinase inhibitors for cancer therapy.[2] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine core can be elaborated through sequential substitutions at the C2 and C4 positions to generate potent and selective kinase inhibitors.

The general strategy involves the sequential reaction of the dichloropyrimidine core with different amines to construct a 2,4-diaminopyrimidine scaffold, a common pharmacophore in many kinase inhibitors.

G cluster_synthesis General Synthesis of Kinase Inhibitors start This compound step1 Nucleophilic Aromatic Substitution (SNAr) with Amine 1 (R1-NH2) start->step1 More reactive C4 position intermediate 4-Amino-2-chloro-5-(methylsulfanyl)pyrimidine step1->intermediate step2 Nucleophilic Aromatic Substitution (SNAr) with Amine 2 (R2-NH2) intermediate->step2 product 2,4-Diamino-5-(methylsulfanyl)pyrimidine (Kinase Inhibitor Scaffold) step2->product

Caption: Synthetic workflow for kinase inhibitor scaffolds.

Targeted Signaling Pathways

Derivatives of 2,4-dichloropyrimidines have been successfully developed into inhibitors that target key signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

G cluster_pathway Targeted Kinase Signaling Pathway VEGF VEGF Ligand VEGFR VEGF Receptor (Tyrosine Kinase) VEGF->VEGFR Binds to P Phosphorylation VEGFR->P Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) P->Downstream Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->VEGFR Inhibits (ATP competitive)

Caption: Inhibition of the VEGFR signaling pathway.

Logical Relationships in Drug Development

The utility of this compound in drug discovery is a result of the logical flow from its chemical properties to its potential therapeutic applications. Its versatile reactivity allows for the synthesis of diverse compound libraries, which can be screened for biological activity against various targets.

G Properties Physicochemical Properties Synthesis Versatile Synthesis Properties->Synthesis Library Compound Library Generation Synthesis->Library Screening Biological Screening Library->Screening Leads Lead Compound Identification Screening->Leads Drug Potential Drug Candidate Leads->Drug

Caption: From chemical properties to drug candidates.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds. Its favorable reactivity profile, particularly for sequential nucleophilic aromatic substitution, makes it an important building block in the design and synthesis of novel therapeutic agents, especially in the field of oncology. This technical guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this key molecule in their drug discovery and development endeavors.

References

Technical Guide: 2,4-Dichloro-5-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-(methylsulfanyl)pyrimidine is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring two reactive chlorine atoms and a methylsulfanyl group, makes it a versatile building block for the synthesis of more complex molecules. Pyrimidine scaffolds are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active compounds, including antiviral, antifungal, and anticancer agents.[1][2] This technical guide provides a summary of the available information on this compound, including its chemical properties, a plausible synthetic approach, and its potential role in drug development.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while basic properties are available, detailed experimental data such as melting and boiling points are not consistently reported in publicly available literature. Much of the available data pertains to the similar but distinct compound, 2,4-dichloro-5-methylpyrimidine, and care must be taken to avoid confusion.

PropertyValueReference(s)
Molecular Weight 195.07 g/mol [3]
Molecular Formula C₅H₄Cl₂N₂S[3]
CAS Number 7401-98-1
Physical Form Solid
SMILES ClC1=NC(Cl)=NC=C1SC
InChI 1S/C5H4Cl2N2S/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3

Synthesis

Plausible Experimental Protocol: Chlorination of 5-(methylsulfanyl)uracil
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-(methylsulfanyl)uracil in an excess of phosphorus oxychloride (POCl₃).

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield this compound.

Disclaimer: This is a generalized protocol and would require optimization for yield and purity.

Applications in Drug Development and Signaling Pathways

Pyrimidine derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals.[1] The dichloro-substituted pyrimidine core, in particular, serves as a versatile intermediate where the chlorine atoms can be selectively displaced by various nucleophiles to build molecular diversity.[5]

While specific biological activities or target-based assays for this compound are not detailed in the available literature, its structural features suggest potential as an intermediate in the development of kinase inhibitors or other therapeutic agents. Pyrimidine-based compounds have been shown to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[2][6]

The general importance of pyrimidines in biological systems is well-established, as they are core components of nucleic acids (cytosine, thymine, and uracil). Synthetic pyrimidine derivatives often act as mimics of these natural bases to interfere with metabolic or signaling pathways.

Below is a generalized workflow illustrating the use of dichloropyrimidine intermediates in the synthesis of bioactive compounds.

G Generalized Synthetic Workflow of Dichloropyrimidine Intermediates start 2,4-Dichloropyrimidine Intermediate sub1 Nucleophilic Substitution (e.g., Amination) start->sub1 product1 Mono-substituted Pyrimidine Derivative sub1->product1 sub2 Cross-Coupling Reaction (e.g., Suzuki) product2 Di-substituted Pyrimidine Derivative sub2->product2 product1->sub2 bioactivity Biological Screening (e.g., Kinase Assays) product2->bioactivity lead Lead Compound bioactivity->lead

Generalized workflow for dichloropyrimidine intermediates.

Safety Information

This compound is classified as a hazardous substance.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP280: Wear protective gloves/protective clothing/eye protection/face protection.
H318: Causes serious eye damageP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This information is based on available safety data sheets and may not be exhaustive. Always consult the full safety data sheet before handling this chemical.

References

In-Depth Technical Guide: Physical Properties of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine (CAS Number: 7401-98-1). Due to its status as a specialized research chemical, extensive experimental data on its physical characteristics is not widely published. This document summarizes the available data, outlines standardized experimental protocols for the determination of key physical properties, and presents a logical workflow for such characterization.

Core Physical Properties

The fundamental physical and chemical identifiers for this compound are detailed below. This information is crucial for handling, documentation, and theoretical modeling of the compound.

PropertyValueSource
CAS Number 7401-98-1[1]
Molecular Formula C₅H₄Cl₂N₂S[1]
Molecular Weight 195.07 g/mol [1]
Physical Form Solid[1]
SMILES String ClC1=NC(Cl)=NC=C1SC[1]
InChI Key PQLHCTKAQZYUMI-UHFFFAOYSA-N[1]

Experimental Protocols for Physical Property Determination

For researchers requiring precise physical property data for this compound, the following standard experimental protocols are recommended.

Determination of Melting Point

The melting point is a critical indicator of purity for a solid compound. The capillary method is a widely accepted and accurate technique.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, thermometer, and heating block.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as a range between these two temperatures.

  • Purity Assessment: A sharp melting range (typically less than 2 °C) is indicative of a high-purity compound. A broad melting range often suggests the presence of impurities.

Determination of Solubility

Understanding the solubility of a compound in various solvents is essential for its application in synthesis, purification, and biological assays.

Methodology:

  • Solvent Selection: A range of standard laboratory solvents should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: A precisely weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes or vials.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate tube containing the compound.

  • Dissolution: The mixtures are agitated, for instance by vortexing or sonication, for a defined period to facilitate dissolution. Gentle heating may be applied if necessary, and any changes upon cooling should be noted.

  • Observation and Quantification: The solubility is determined by visual inspection. For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after creating a calibration curve. Solubility is typically reported in units of mg/mL or mol/L at a specific temperature.

Logical Workflow for Physical Characterization

The following diagram illustrates a standard workflow for the physical characterization of a novel or uncharacterized chemical compound like this compound.

G cluster_0 Initial Analysis cluster_1 Physical State and Thermal Properties cluster_2 Solubility Profiling cluster_3 Further Characterization A Obtain Pure Sample of this compound B Structural Confirmation (NMR, Mass Spectrometry) A->B Confirm Identity C Determine Physical Form (e.g., Crystalline, Amorphous) B->C Proceed to Physical Tests E Qualitative Solubility in Various Solvents B->E Assess Solution Behavior G Density Measurement B->G Determine Bulk Properties D Melting Point Determination C->D Characterize Thermal Behavior H Boiling Point Determination (if applicable) D->H If Thermally Stable F Quantitative Solubility Measurement E->F Quantify Solubility

Workflow for Physical Property Characterization

References

An In-depth Technical Guide to 2,4-Dichloro-5-(methylsulfanyl)pyrimidine: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-(methylsulfanyl)pyrimidine is a substituted pyrimidine that holds potential as a versatile building block in medicinal chemistry and materials science. Its chemical structure, characterized by a pyrimidine core with two reactive chlorine atoms and a methylsulfanyl group, offers multiple sites for functionalization. This guide provides a comprehensive overview of its known properties, including its chemical structure and formula. It further delves into the general reactivity of the 2,4-dichloropyrimidine scaffold, which is crucial for designing synthetic routes to novel derivatives. While specific experimental protocols and biological applications for this exact molecule are not extensively documented in publicly available literature, this paper draws parallels from closely related analogues to infer potential synthetic strategies and applications, particularly in the realm of kinase inhibitor development.

Core Molecular Structure and Properties

This compound is a solid chemical compound with the molecular formula C₅H₄Cl₂N₂S .[] Key identifiers and properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₄Cl₂N₂S[]
Molecular Weight 195.07 g/mol []
CAS Number 7401-98-1
Appearance Solid
SMILES String ClC1=NC(Cl)=NC=C1SC
InChI Key PQLHCTKAQZYUMI-UHFFFAOYSA-N

Synthesis and Reactivity

General Synthetic Approach

The chlorination is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The general transformation is depicted below:

G cluster_0 General Synthesis Workflow start 5-(Methylsulfanyl)uracil reagents + POCl3 (Phosphorus Oxychloride) start->reagents product This compound reagents->product

Caption: Generalized synthetic workflow for the preparation of this compound.

Reactivity and Potential for Derivatization

The reactivity of this compound is dominated by the two chlorine substituents on the pyrimidine ring. These positions are susceptible to nucleophilic aromatic substitution (SₙAr), a reaction of paramount importance in the synthesis of diverse pyrimidine-based compounds.

Generally, in 2,4-dichloropyrimidines, the chlorine atom at the C4 position is more reactive towards nucleophiles than the chlorine at the C2 position. This regioselectivity is a well-established principle in pyrimidine chemistry and allows for sequential and controlled functionalization of the pyrimidine core. This differential reactivity is crucial for the strategic synthesis of complex molecules, including potential kinase inhibitors where precise positioning of substituents is key for biological activity.[3][4]

The general scheme for a nucleophilic substitution reaction is as follows:

G cluster_1 Nucleophilic Aromatic Substitution (SNAr) reactant This compound nucleophile Nucleophile (e.g., Amine) reactant->nucleophile product C4-Substituted Product nucleophile->product Preferential reaction at C4

Caption: Logical relationship in the SNAr reaction of this compound.

Potential Applications in Drug Discovery

Pyrimidine-based scaffolds are integral to a multitude of approved drugs and are a continued focus of drug discovery efforts. Their ability to mimic the purine bases of DNA and RNA allows them to interact with a wide range of biological targets. In particular, substituted pyrimidines are prominent in the development of kinase inhibitors for oncology.[3][5]

While direct biological activity or application of this compound is not specified in the available literature, its structure suggests it could serve as a key intermediate in the synthesis of such targeted therapies. The two chlorine atoms provide handles for the introduction of various functional groups that can be tailored to interact with the ATP-binding site of kinases. For example, in the synthesis of Aurora kinase inhibitors, a dichloropyrimidine core is often used to introduce amine-containing moieties that are crucial for target engagement.[3][6]

Experimental Protocols (Exemplary from a Related Compound)

As a direct experimental protocol for the synthesis of this compound could not be found, the following protocol for the synthesis of a structurally similar compound, 2,4-Dichloro-5-methylthio-6-thiocyanopyrimidine , is provided as a reference. This may offer insights into the reaction conditions and work-up procedures that could be adapted for the target molecule.

Synthesis of 2,4-Dichloro-5-methylthio-6-thiocyanopyrimidine

StepProcedure
1. Reaction Setup In a 50-ml four-necked flask equipped with a thermometer, reflux condenser, and stirrer, charge 2.30 g (0.010 mole) of 5-methylthio-2,4,6-trichloropyrimidine and 15 ml of formic acid.
2. Reagent Addition While stirring the contents at room temperature, add 1.07 g (0.011 mole) of potassium thiocyanate.
3. Reaction Heat the resulting mixture and stir at 50°C for 1 hour.
4. Work-up After cooling the reaction mixture, pour it into a large volume of water.
5. Isolation Collect the precipitated solid by filtration and dry to obtain the crude product.
6. Purification Recrystallize a portion of the crude crystals from ethyl acetate to obtain the purified product.

This protocol is for a related compound and should be adapted and optimized for the synthesis of this compound.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain. For confirmation of a successful synthesis, standard analytical techniques would be required. For comparison, the NIST WebBook provides mass spectral data for the parent compound, 2,4-dichloropyrimidine, which shows a molecular ion peak at m/z 148.[7] It is expected that the mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight of approximately 195 g/mol , with a characteristic isotopic pattern due to the two chlorine atoms. Infrared spectroscopy would likely show characteristic peaks for the C-Cl and C-S bonds, as well as the aromatic pyrimidine ring vibrations.[8] ¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation.

Conclusion

This compound is a chemical entity with significant potential as a building block for the synthesis of more complex molecules, particularly within the field of medicinal chemistry. Its key structural features, namely the differentially reactive chlorine atoms, allow for controlled and selective derivatization. While specific applications and detailed synthetic protocols are not yet widely reported, the established chemistry of related pyrimidine derivatives provides a strong foundation for future research and development involving this compound. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 2,4-Dichloro-5-(methylsulfanyl)pyrimidine, a key intermediate in the synthesis of various biologically active compounds. The synthesis involves a two-step process commencing with the preparation of 5-(methylthio)uracil, followed by a chlorination reaction to yield the target molecule.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the synthesis of 5-(methylthio)uracil from uracil. This is followed by the chlorination of 5-(methylthio)uracil using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final product.

Synthesis_Pathway Uracil Uracil Intermediate 5-(methylthio)uracil Uracil->Intermediate DMSO, Monochloromethyl ether Product 2,4-Dichloro-5- (methylsulfanyl)pyrimidine Intermediate->Product POCl3

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 5-(methylthio)uracil

The initial step focuses on the introduction of a methylsulfanyl group at the C5 position of the pyrimidine ring of uracil.

Experimental Protocol

A reported method for the synthesis of 5-(methylmercapto)uracil involves the reaction of uracil with dimethyl sulfoxide (DMSO) and monochloromethyl ether.

Materials:

  • Uracil

  • Dimethyl sulfoxide (DMSO)

  • Monochloromethyl ether

  • Acetyl chloride (can be used as an alternative to monochloromethyl ether)

Procedure:

  • In a suitable reaction vessel, dissolve uracil in dimethyl sulfoxide.

  • To this solution, add monochloromethyl ether (or acetyl chloride) dropwise at a controlled temperature.

  • The reaction mixture is stirred at an elevated temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the desired product, 5-(methylthio)uracil. This may involve quenching the reaction, extraction, and purification by recrystallization or column chromatography.

Quantitative Data
ParameterValueReference
Starting MaterialUracil
ReagentsDMSO, Monochloromethyl ether
Product5-(methylthio)uracil

Step 2: Synthesis of this compound

The second and final step is the chlorination of the hydroxyl groups on the pyrimidine ring of 5-(methylthio)uracil to yield the target compound.

Experimental Protocol

The chlorination of dihydroxypyrimidines is a well-established transformation, commonly achieved using phosphorus oxychloride (POCl₃).[1][2]

Materials:

  • 5-(methylthio)uracil

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)[1]

  • An appropriate solvent (or solvent-free conditions)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, 5-(methylthio)uracil is treated with an excess of phosphorus oxychloride.

  • A base such as pyridine can be added to the reaction mixture.[1]

  • The mixture is heated to reflux for a specified period. The reaction progress is monitored by TLC or HPLC.

  • After completion, the excess POCl₃ is carefully removed, typically by distillation under reduced pressure.

  • The residue is then cautiously quenched with ice-water.

  • The product is extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to afford the crude product.

  • Purification is achieved by recrystallization or column chromatography to yield pure this compound.

A solvent-free approach heating the substrate with equimolar POCl₃ in a sealed reactor has also been reported for analogous compounds and could be a viable, more environmentally friendly alternative.[1]

Quantitative Data
ParameterValueReference
Starting Material5-(methylthio)uracil
Chlorinating AgentPhosphorus oxychloride (POCl₃)[1][2]
Base (optional)Pyridine[1]
ProductThis compound

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

Workflow cluster_step1 Step 1: Synthesis of 5-(methylthio)uracil cluster_step2 Step 2: Chlorination A1 Dissolve Uracil in DMSO A2 Add Monochloromethyl ether A1->A2 A3 Heat and Stir A2->A3 A4 Reaction Work-up A3->A4 A5 Isolate 5-(methylthio)uracil A4->A5 B1 React 5-(methylthio)uracil with POCl3 A5->B1 Intermediate B2 Heat to Reflux B1->B2 B3 Remove Excess POCl3 B2->B3 B4 Quench with Ice-Water B3->B4 B5 Extract and Purify B4->B5 B6 Obtain 2,4-Dichloro-5- (methylsulfanyl)pyrimidine B5->B6

Caption: Experimental workflow for the two-step synthesis.

Logical Relationship of Reagents and Products

The following diagram depicts the logical flow from starting materials to the final product, highlighting the key reagents for each transformation.

Reagent_Product_Flow start Uracil reagent1 Reagents DMSO Monochloromethyl ether intermediate 5-(methylthio)uracil reagent1:head->intermediate:f0 reagent2 Reagent POCl3 product This compound reagent2:head->product:f0

Caption: Reagent and product flow diagram.

References

The Synthetic Versatility and Therapeutic Potential of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including anticancer, antiviral, and kinase-inhibiting agents. Among the vast array of pyrimidine-based intermediates, 2,4-dichloro-5-(methylsulfanyl)pyrimidine and its analogs represent a class of compounds with significant potential for the development of novel therapeutics. The presence of two reactive chlorine atoms at the C2 and C4 positions, coupled with the influence of the 5-methylsulfanyl group, provides a versatile platform for structural modification and the exploration of structure-activity relationships (SAR). This technical guide provides an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of this important class of molecules, with a focus on their applications in drug discovery.

Synthesis of the 2,4-Dichloro-5-(substituted)pyrimidine Core

A general and widely applicable method for the synthesis of 2,4-dichloropyrimidines involves the treatment of a 2,4-dihydroxypyrimidine (which may exist in its tautomeric uracil form) with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is often performed in the presence of a base, such as N,N-dimethylaniline or triethylamine, to neutralize the HCl generated during the reaction. The reaction temperature is typically elevated to ensure complete conversion.

For the synthesis of the specific core compound, this compound, a hypothetical starting material would be 5-(methylsulfanyl)-pyrimidine-2,4(1H,3H)-dione. The synthesis of this precursor could be achieved through various established methods for the functionalization of the pyrimidine ring at the 5-position.

A closely related and well-documented synthesis is that of 2,4-dichloro-5-methylthio-6-thiocyanopyrimidine, which starts from 5-methylthio-2,4,6-trichloropyrimidine.[1] This highlights the feasibility of reactions on pyrimidines already bearing a methylthio group.

Inferred Experimental Protocol for the Synthesis of this compound

The following protocol is an inferred procedure based on the synthesis of analogous compounds, such as 2,4-dichloro-5-methoxypyrimidine and 2,4-dichloro-5-pyrimidinecarbaldehyde.

Step 1: Synthesis of 5-(Methylsulfanyl)-pyrimidine-2,4(1H,3H)-dione (Hypothetical)

This precursor could potentially be synthesized by reacting a suitable three-carbon synthon with thiourea, followed by methylation of the resulting thiol group.

Step 2: Chlorination to this compound

  • To a stirred solution of 5-(methylsulfanyl)-pyrimidine-2,4(1H,3H)-dione in an excess of phosphorus oxychloride, a catalytic amount of N,N-dimethylaniline is added.

  • The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for several hours (typically 3-6 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure.

  • The resulting residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice or ice-cold water.

  • The aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

Biological Activities and Therapeutic Potential

Derivatives of 2,4-dichloropyrimidine are well-established as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The ability to selectively substitute the chlorine atoms at the C2 and C4 positions allows for the generation of large libraries of compounds for screening against various therapeutic targets. While specific biological data for this compound derivatives are not extensively reported, the known activities of structurally similar pyrimidines provide valuable insights into their potential applications.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted pyrimidines. The data presented below is for analogs of the core topic and serves to illustrate the potential of this chemical class.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Thiazolo[4,5-d]pyrimidine DerivativesMelanoma (C32)24.4[2]
Melanoma (A375)25.4[2]
Prostate Cancer (DU145)-[2]
Thiopurine DerivativesGlioblastoma (SNB-19)5.00 (EC₅₀, µg/ml)[3]
Melanoma (C-32)7.58 (EC₅₀, µg/ml)[3]
5-Nitro-2-thioxo-4-thiazolidinone HybridsLeukemiaSubmicromolar[4]
Colon CancerSubmicromolar[4]
CNS CancerSubmicromolar[4]
Ovarian CancerSubmicromolar[4]
Human Tongue Squamous Cell Carcinoma (SCC-15)6.72–39.85[4]
Kinase Inhibitory Activity

The pyrimidine scaffold is a well-known hinge-binding motif in many kinase inhibitors. The structural similarity of the pyrimidine core to the adenine ring of ATP allows these compounds to effectively compete for the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity. The development of pyrimidine-based kinase inhibitors has been a major focus in oncology and other therapeutic areas.

Compound ClassTarget Kinase(s)IC₅₀ (nM)Reference
Pyrazolo[3,4-d]pyrimidinesVarious Kinases-[5]
Pyrimidine-2,4-diamine DerivativesAurora A and Aurora B Kinases-[6]

Signaling Pathways and Mechanisms of Action

Given the prevalence of pyrimidine derivatives as kinase inhibitors, it is plausible that this compound analogs could exert their biological effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival.

One potential mechanism of action is the inhibition of receptor tyrosine kinases (RTKs) or downstream signaling components of pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Dysregulation of these pathways is a common feature of many cancers.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->RTK Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Potential inhibition of pro-survival signaling pathways.

Experimental Workflows

The discovery and development of novel drugs based on the this compound scaffold typically follow a structured workflow, from initial synthesis to biological evaluation.

General Drug Discovery Workflow

Drug_Discovery_Workflow Start Synthesis of This compound Core Library Library Synthesis of Analogs and Derivatives Start->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Candidate Drug Candidate Selection Preclinical->Candidate

A typical workflow for drug discovery.
Detailed Experimental Protocol for In Vitro Anticancer Activity Assessment

The following is a generalized protocol for evaluating the anticancer activity of synthesized compounds using a cell viability assay.

1. Cell Culture:

  • Human cancer cell lines (e.g., from ATCC) are cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37 °C with 5% CO₂.

2. Compound Preparation:

  • Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).

  • Serial dilutions of the stock solution are prepared in the cell culture medium to achieve the desired final concentrations for the assay.

3. Cell Viability Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.

  • After a specified incubation period (e.g., 48 or 72 hours), the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a valuable and versatile starting point for the design and synthesis of novel therapeutic agents. The reactivity of the chloro-substituents allows for the introduction of a wide range of functional groups, enabling the fine-tuning of pharmacological properties. While specific biological data for this particular scaffold is emerging, the extensive research on analogous pyrimidine derivatives strongly suggests its potential in the development of anticancer drugs and kinase inhibitors. Future research should focus on the systematic exploration of the chemical space around this core, including the synthesis of diverse libraries of analogs and their comprehensive biological evaluation against a panel of relevant therapeutic targets. Such efforts are likely to lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine in organic solvents. A comprehensive search of scientific literature and chemical databases revealed a lack of publicly available quantitative solubility data for this specific compound. Consequently, this document focuses on providing detailed, state-of-the-art experimental protocols for determining the solubility of heterocyclic compounds such as this compound. It is designed to equip researchers and drug development professionals with the necessary methodologies to generate reliable solubility data in-house. The guide covers both thermodynamic and kinetic solubility assays, detailing the procedures, necessary materials and equipment, and analytical quantification methods. Additionally, a generalized experimental workflow is presented visually using a Graphviz diagram.

Introduction to Solubility in Drug Discovery

Solubility is a critical physicochemical property that significantly influences a compound's behavior in both biological and chemical systems. In drug discovery and development, poor aqueous and organic solvent solubility can impede formulation, bioavailability, and the reliability of in vitro assays.[1] For a compound like this compound, which belongs to the pharmacologically significant pyrimidine class of heterocycles, understanding its solubility profile is essential for any further development.[2]

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. A major supplier of this chemical notes that they do not collect analytical data for this product as it is supplied for early discovery research.[3][4] Therefore, this guide provides robust, generalized experimental protocols that can be applied to determine its solubility.

Data Presentation

While specific data for this compound is unavailable, the following table structure is recommended for presenting experimentally determined solubility data for clear comparison and analysis.

Table 1: Template for Thermodynamic (Equilibrium) Solubility Data

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Method of AnalysisObservations
Methanol25HPLC-UV
Ethanol25HPLC-UV
Isopropanol25HPLC-UV
Acetonitrile25HPLC-UV
Acetone25HPLC-UV
Ethyl Acetate25HPLC-UV
Tetrahydrofuran (THF)25HPLC-UV
N,N-Dimethylformamide (DMF)25HPLC-UV
Dichloromethane (DCM)25HPLC-UV
Toluene25HPLC-UV

Experimental Protocols

Two primary types of solubility are assessed during drug development: thermodynamic and kinetic.[1] Thermodynamic solubility is the true equilibrium solubility, while kinetic solubility is more relevant for high-throughput screening scenarios where compounds are introduced from a concentrated DMSO stock.[1][5]

Protocol for Thermodynamic (Equilibrium) Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.[6] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at equilibrium.

Materials and Equipment:

  • This compound (solid powder)

  • High-purity organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate)

  • Analytical balance

  • Glass vials (e.g., 1.5 mL or 4 mL) with screw caps

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of solid this compound and add it to a glass vial. Ensure an excess of solid material is used so that some remains undissolved at the end of the experiment.[6][7]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a thermomixer or orbital shaker. Agitate the samples at a constant speed (e.g., 700-1000 rpm) and a controlled temperature (e.g., 25 °C). The time required to reach equilibrium can vary but is typically 24 to 48 hours.[7] It is advisable to sample at multiple time points (e.g., 24h and 48h) to ensure equilibrium has been reached, which is confirmed when the measured concentration does not change between time points.[6]

  • Phase Separation: After incubation, allow the vials to rest for a short period to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 10-15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Adsorption of the compound to the filter should be checked and accounted for if significant.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of this compound.[8]

Protocol for Kinetic Solubility Determination

This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a concentrated DMSO stock solution into an aqueous or organic solvent.[1][5][9]

Objective: To determine the apparent solubility of this compound under non-equilibrium conditions, mimicking typical high-throughput screening (HTS) protocols.

Materials and Equipment:

  • This compound

  • Dimethyl sulfoxide (DMSO), high purity

  • Selected organic solvents

  • 96-well microtiter plates (UV-transparent if using a plate reader)

  • Multi-channel pipette

  • Plate shaker

  • Plate reader with UV-Vis absorbance or nephelometry capabilities, or HPLC/LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM or 20 mM).[10]

  • Assay Plate Preparation: Dispense the selected organic solvent into the wells of a 96-well plate.

  • Compound Addition: Using a multi-channel pipette, add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the solvent-containing wells to achieve the desired final concentration. The final concentration of DMSO should typically be kept low (e.g., ≤1-2%) to minimize its co-solvent effects.[9]

  • Incubation: Immediately place the plate on a plate shaker and mix for a defined period (e.g., 1-2 hours) at a controlled temperature.[5]

  • Precipitate Detection/Separation:

    • Nephelometry (Detection): Measure the amount of light scattered by the precipitate using a nephelometer. The solubility is the concentration at which light scattering begins to increase significantly.[1]

    • Filtration/Quantification: Alternatively, use a 96-well filter plate to separate the precipitated solid from the solution. The concentration of the dissolved compound in the filtrate is then quantified.[5]

  • Quantification: Analyze the clear supernatant/filtrate. This can be done directly in a UV-transparent plate using a plate reader if the compound has a suitable chromophore and no interfering substances are present. For greater accuracy and specificity, the samples should be diluted and analyzed by HPLC-UV or LC-MS against a standard curve.[3]

Mandatory Visualization

The following diagram illustrates a comprehensive workflow for determining the solubility of a target compound in various organic solvents.

Solubility_Workflow General Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Sample Processing & Analysis cluster_results Results start Start: Obtain Pure Compound (e.g., this compound) prep_stock Prepare Concentrated Stock (e.g., 10-20 mM in DMSO) for Kinetic Assay start->prep_stock weigh_solid Accurately Weigh Solid for Thermodynamic Assay start->weigh_solid kinetic_assay Kinetic Solubility Assay - Add stock to solvent in 96-well plate - Shake for 1-2 hours prep_stock->kinetic_assay thermo_assay Thermodynamic Solubility Assay - Add excess solid to solvent in vial - Shake for 24-48 hours at const. T weigh_solid->thermo_assay select_solvents Select High-Purity Organic Solvents select_solvents->kinetic_assay select_solvents->thermo_assay nephelometry Nephelometry Analysis (Detect Precipitation) kinetic_assay->nephelometry separation Phase Separation (Centrifugation / Filtration) kinetic_assay->separation thermo_assay->separation kinetic_result Kinetic Solubility Value (µg/mL or µM) nephelometry->kinetic_result dilution Supernatant Dilution separation->dilution quant Quantification (HPLC-UV / LC-MS) vs. Standard Curve dilution->quant quant->kinetic_result thermo_result Thermodynamic Solubility Value (mg/mL or mM) quant->thermo_result

Caption: Workflow for solubility determination.

References

Spectroscopic and Synthetic Profile of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic pathway for 2,4-dichloro-5-(methylsulfanyl)pyrimidine. This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various heterocyclic compounds with potential therapeutic applications. Due to the limited availability of experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for spectroscopic analysis and a potential synthetic route are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectral correlation tables and data from similar substituted pyrimidine compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
¹H NMR
-SCH₃2.5 - 2.7Singlet-The methyl protons are expected to be a singlet due to the absence of adjacent protons. The chemical shift is influenced by the electron-withdrawing nature of the pyrimidine ring.
H-68.5 - 8.7Singlet-The single proton on the pyrimidine ring is expected to be deshielded due to the two adjacent nitrogen atoms and the chlorine atom at position 4.
¹³C NMR
-SCH₃15 - 20--Typical range for a methyl group attached to a sulfur atom.
C-5120 - 125--The carbon atom attached to the methylsulfanyl group.
C-6155 - 160--The carbon atom bearing the single proton, significantly deshielded by the adjacent nitrogens.
C-2160 - 165--The carbon atom flanked by two nitrogen atoms and attached to a chlorine atom.
C-4165 - 170--The carbon atom flanked by a nitrogen and a carbon atom, and attached to a chlorine atom.
Table 2: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000WeakC-H stretch (aromatic)
2950 - 2850WeakC-H stretch (aliphatic -SCH₃)
1580 - 1550Medium-StrongC=N stretching vibrations of the pyrimidine ring.[1]
1500 - 1400Medium-StrongC=C stretching vibrations of the pyrimidine ring.[1]
1200 - 1000MediumC-Cl stretch
800 - 700StrongC-H out-of-plane bending
700 - 600MediumC-S stretch
Table 3: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
194/196/198High[M]⁺, [M+2]⁺, [M+4]⁺ molecular ion peaks, showing the characteristic isotopic pattern for two chlorine atoms.
179/181/183Medium[M - CH₃]⁺, loss of a methyl radical.
159/161Medium[M - Cl]⁺, loss of a chlorine radical.
112Medium[M - 2Cl - S]⁺, further fragmentation.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. These are based on standard procedures for the analysis of small organic molecules and pyrimidine derivatives.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-12 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • EI-MS: Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph). The standard electron energy is 70 eV.

    • ESI-MS: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature.

Synthetic Pathway and Applications

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[5][6] The two chlorine atoms at positions 2 and 4 of the pyrimidine ring have different reactivities, allowing for selective nucleophilic substitution reactions. This differential reactivity is a key feature in the construction of complex molecular architectures.

A plausible synthetic route to this compound could start from a commercially available precursor, such as 2,4-dichloro-5-lithiopyrimidine, followed by quenching with dimethyl disulfide. Alternatively, a multi-step synthesis starting from a more basic pyrimidine core could be envisioned.

The following diagram illustrates a conceptual synthetic workflow for the potential utilization of this compound in the synthesis of more complex, biologically active molecules.

G Conceptual Synthetic Workflow for this compound Derivatives cluster_start Starting Material cluster_intermediate Key Intermediate cluster_derivatives Functionalized Derivatives cluster_final Potential Bioactive Compounds start 2,4-Dichloropyrimidine intermediate This compound start->intermediate Introduction of -SMe group at C5 derivative1 4-Amino-2-chloro-5-(methylsulfanyl)pyrimidine intermediate->derivative1 Selective Nucleophilic Substitution at C4 derivative2 2-Amino-4-chloro-5-(methylsulfanyl)pyrimidine intermediate->derivative2 Selective Nucleophilic Substitution at C2 final_product Complex Heterocyclic Scaffolds (e.g., Kinase Inhibitors) derivative1->final_product Further Functionalization (e.g., Cross-Coupling) derivative2->final_product Further Functionalization

Caption: Synthetic utility of this compound.

This workflow highlights the strategic importance of this compound as a scaffold for building molecular diversity. The differential reactivity of the two chlorine atoms allows for sequential and regioselective introduction of various functional groups, leading to the synthesis of libraries of compounds for screening in drug discovery programs. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors, antiviral agents, and antibacterial agents.

References

The Versatile Scaffold: Unlocking the Potential of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast array of pyrimidine-based building blocks, 2,4-Dichloro-5-(methylsulfanyl)pyrimidine has emerged as a highly versatile intermediate for the synthesis of novel bioactive molecules. Its unique substitution pattern, featuring two reactive chlorine atoms at the 2 and 4 positions and a methylsulfanyl group at the 5-position, offers medicinal chemists a powerful tool to generate diverse libraries of compounds for drug discovery programs. This technical guide delves into the potential applications of this compound in medicinal chemistry, providing insights into its synthetic utility, a summary of the biological activities of its derivatives, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Synthetic Versatility and Key Reactions

The reactivity of this compound is primarily dictated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). The differential reactivity of the C2 and C4 positions allows for sequential and site-selective introduction of various nucleophiles, a key feature for building molecular complexity.

A common and powerful application of this scaffold is in the synthesis of 2,4-disubstituted pyrimidine derivatives. For instance, reaction with anilines can lead to the formation of 2-amino-4-anilino-5-(methylsulfanyl)pyrimidine derivatives, a class of compounds that has shown promise in various therapeutic areas.

General Synthetic Workflow for Anilino-Pyrimidine Derivatives

The synthesis of 2-methylthio-4-(substituted-anilino)-5-carbethoxypyrimidines, which can be further modified, provides a valuable synthetic route. This process typically involves the initial synthesis of a 4-chloropyrimidine intermediate, which is then reacted with a substituted aniline.

G thiopseudourea 2-Methyl-2-thiopseudourea sulfate hydroxypyrimidine 2-Methylthio-4-hydroxy-5-carbethoxypyrimidine thiopseudourea->hydroxypyrimidine Condensation malonate Diethyl ethoxymethylenemalonate malonate->hydroxypyrimidine chloropyrimidine 2-Methylthio-4-chloro-5-carbethoxypyrimidine hydroxypyrimidine->chloropyrimidine Chlorination (e.g., POCl3) final_product 2-Methylthio-4-(substituted-anilino)-5-carbethoxypyrimidine chloropyrimidine->final_product Nucleophilic Substitution aniline Substituted Aniline aniline->final_product

Figure 1: General synthetic workflow for 2-methylthio-4-(substituted-anilino)-5-carbethoxypyrimidines.

Potential Therapeutic Applications and Biological Activities

Derivatives of this compound have been explored for a range of therapeutic applications, with a significant focus on oncology. The pyrimidine scaffold is a common feature in many kinase inhibitors, and the ability to introduce diverse substituents at the 2 and 4 positions allows for the fine-tuning of inhibitory activity and selectivity against various kinases.

While specific data for derivatives of this compound is still emerging, the broader class of 2,4-disubstituted pyrimidines has demonstrated significant potential as:

  • Anticancer Agents: By targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

  • Kinase Inhibitors: Specifically, inhibitors of Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and other kinases implicated in cancer progression.

  • Antitubercular Agents: Targeting enzymes essential for the survival of Mycobacterium tuberculosis.

Quantitative Biological Data

The following table summarizes the biological activity of representative pyrimidine derivatives, highlighting their potential as therapeutic agents. It is important to note that these examples are from the broader class of substituted pyrimidines, as specific data for derivatives of this compound is limited in the public domain.

Compound ClassTarget/AssayIC50/ActivityReference
2,4-Disubstituted PyrimidinesTubulin Polymerization InhibitionIC50: 0.45 µM[1]
2,4,5-Trisubstituted PyrimidinesBEL-7402 (Hepatocellular Carcinoma)IC50 < 0.10 µM[2]
2-Thio-5-piperidinomethyl-6-methyluracilsAnticancer (in silico)Predicted activity[3]
2-Amino-4-anilinoquinazolinesEGFR InhibitionIC50 values in the µM range

Key Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving pyrimidine intermediates, adapted from relevant literature.

Synthesis of 2-Methylthio-4-chloro-5-carbethoxypyrimidine[5]

This protocol describes the chlorination of a 4-hydroxypyrimidine precursor.

Materials:

  • 2-Methylthio-4-hydroxy-5-carbethoxypyrimidine

  • Phosphorus oxychloride (POCl3)

  • Ice

  • Ether

Procedure:

  • A mixture of 2-methylthio-4-hydroxy-5-carbethoxypyrimidine and phosphorus oxychloride is prepared.

  • The mixture is refluxed for 3 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The solid residue is treated with ice and ether and shaken until all the solid has dissolved.

  • The ether layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent.

General Procedure for the Synthesis of 2-Methylthio-4-(substituted-anilino)-5-carbethoxypyrimidines[5]

This protocol outlines the nucleophilic substitution of the 4-chloro group with a substituted aniline.

Materials:

  • 2-Methylthio-4-chloro-5-carbethoxypyrimidine

  • Substituted aniline

  • Ethanol

  • 5% Hydrochloric acid

Procedure:

  • Dissolve 2-methylthio-4-chloro-5-carbethoxypyrimidine in ethanol at 40 °C.

  • Cool the solution to room temperature and add the appropriate substituted aniline (either directly if liquid or as an ethanol solution if solid).

  • Allow the reaction mixture to stand for 4-10 hours at room temperature.

  • Pour the reaction mixture into 5% hydrochloric acid and dilute with water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent.

Signaling Pathways and Mechanisms of Action

Derivatives of the 2,4-disubstituted pyrimidine scaffold often exert their biological effects by modulating the activity of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. One of the most well-studied pathways in this context is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds to Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits (ATP-competitive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based kinase inhibitors.

As depicted in Figure 2, pyrimidine-based inhibitors can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By blocking the binding of ATP, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby abrogating downstream signaling cascades that drive cancer cell proliferation and survival.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block in medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds with the potential to modulate the activity of various biological targets. While the full therapeutic potential of derivatives specifically synthesized from this scaffold is still being explored, the established importance of the 2,4-disubstituted pyrimidine core in kinase inhibition and other therapeutic areas provides a strong rationale for its continued investigation. Future research efforts focused on the systematic exploration of the chemical space around this scaffold are likely to yield novel drug candidates with improved efficacy and selectivity for a range of diseases, particularly in the field of oncology. The detailed synthetic protocols and an understanding of the relevant biological pathways provided in this guide aim to facilitate and inspire further research in this promising area of drug discovery.

References

A Technical Deep Dive into Pyrimidine-Based Drugs in Development: Selpercatinib and Vericiguat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold remains a cornerstone in modern medicinal chemistry, serving as a versatile framework for a wide array of therapeutic agents. Its inherent ability to engage with diverse biological targets has led to the development of numerous drugs across various disease areas. This technical guide provides an in-depth review of two prominent pyrimidine-based drugs in different stages of development and clinical use: Selpercatinib, a targeted anti-cancer agent, and Vericiguat, a novel cardiovascular therapeutic. This guide will detail their mechanisms of action, summarize key quantitative data from preclinical and clinical studies, provide detailed experimental protocols for their evaluation, and visualize relevant biological pathways and experimental workflows.

Selpercatinib: A Precision Tool Against RET-Altered Cancers

Selpercatinib (formerly LOXO-292) is a highly selective and potent inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] RET gene alterations, including fusions and activating point mutations, are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC), medullary thyroid cancers (MTC), and other thyroid cancers.[3][4]

Mechanism of Action

Selpercatinib functions as an ATP-competitive inhibitor of the RET kinase.[5] In cancers with RET alterations, the kinase is constitutively active, leading to uncontrolled activation of downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[2] By binding to the ATP-binding site of the RET protein, Selpercatinib blocks its autophosphorylation and subsequent downstream signaling, thereby inhibiting tumor cell growth.[2][3] Its high selectivity for RET minimizes off-target effects often seen with multi-kinase inhibitors.[2]

Selpercatinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RET_Receptor RET Receptor (Constitutively Active) Downstream_Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT) RET_Receptor->Downstream_Signaling Inhibited Selpercatinib Selpercatinib Selpercatinib->RET_Receptor Binds to ATP pocket & inhibits ATP ATP ATP->RET_Receptor Blocked Proliferation Tumor Proliferation & Survival Downstream_Signaling->Proliferation Promotes

Caption: Mechanism of action of Selpercatinib in inhibiting RET signaling.
Quantitative Data

The efficacy of Selpercatinib has been demonstrated in preclinical studies and the pivotal LIBRETTO-001 clinical trial.[6][7][8]

Table 1: Preclinical Activity of Selpercatinib

Cell Line/TargetIC₅₀ (nM)Reference(s)
RET (wild-type)1[9]
RET V804M (gatekeeper)2[9]
RET M918T2[9]
KIF5B-RET0.9[2]
KIF5B-RET G810S5.8[2]
BaF3/RET M918T23 ± 1[1]

Table 2: Clinical Efficacy of Selpercatinib in the LIBRETTO-001 Trial

Patient Cohort (RET Fusion-Positive NSCLC)Objective Response Rate (ORR)Median Duration of Response (DoR) (months)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)Reference(s)
Previously Treated (Platinum Chemotherapy)62%31.626.247.6[7][10]
Treatment-Naïve83%20.322.0Not Reached[7][10]
CNS Metastases at Baseline85%9.411.0 (CNS-PFS)-[8]
Experimental Protocols

1.3.1. In Vitro RET Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent kinase assay to measure the inhibitory activity of Selpercatinib on RET kinase by quantifying the amount of ADP produced.[5][6][7][11]

  • Materials:

    • Recombinant human RET kinase enzyme

    • Kinase substrate (e.g., IGF1Rtide)

    • ATP

    • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT)

    • Selpercatinib (serially diluted in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well assay plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of Selpercatinib in kinase buffer. The final DMSO concentration should not exceed 1%.

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix containing the RET enzyme and substrate in kinase buffer.

    • Add 2 µL of the enzyme/substrate mix to each well.

    • Prepare an ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Kₘ for RET.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of Selpercatinib relative to the DMSO control and determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Selpercatinib dilutions) Start->Prepare_Reagents Dispense_Inhibitor Dispense Selpercatinib/ DMSO into 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme_Substrate Add RET Enzyme and Substrate Mixture Dispense_Inhibitor->Add_Enzyme_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate_60min Incubate at RT for 60 min Initiate_Reaction->Incubate_60min Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_60min->Stop_Reaction Incubate_40min Incubate at RT for 40 min Stop_Reaction->Incubate_40min Generate_Signal Generate Luminescent Signal (Add Kinase Detection Reagent) Incubate_40min->Generate_Signal Incubate_30min Incubate at RT for 30 min Generate_Signal->Incubate_30min Read_Luminescence Read Luminescence Incubate_30min->Read_Luminescence End End Read_Luminescence->End

Caption: Experimental workflow for an in vitro RET kinase inhibition assay.

Vericiguat: A Novel Approach for Heart Failure

Vericiguat is a first-in-class oral soluble guanylate cyclase (sGC) stimulator approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF).[12][13] It addresses a key pathophysiological mechanism in heart failure: impaired signaling in the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway.[14]

Mechanism of Action

In heart failure, endothelial dysfunction and oxidative stress lead to reduced NO bioavailability and a shift of sGC to an oxidized, NO-unresponsive state.[14][15] This results in decreased cGMP production, which is crucial for vasodilation, and cardiac and vascular function.[14] Vericiguat has a dual mechanism of action: it directly stimulates sGC independent of NO and also sensitizes sGC to endogenous NO.[12][16] This leads to increased cGMP levels, resulting in smooth muscle relaxation, vasodilation, and improvements in cardiac function.[14]

Vericiguat_Mechanism cluster_pathway NO-sGC-cGMP Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Stimulates cGMP cGMP sGC->cGMP Catalyzes Conversion GTP GTP GTP->sGC Vasodilation Vasodilation & Improved Cardiac Function cGMP->Vasodilation Leads to Vericiguat Vericiguat Vericiguat->sGC Directly Stimulates & Sensitizes to NO

Caption: Mechanism of action of Vericiguat in the NO-sGC-cGMP pathway.
Quantitative Data

Vericiguat's efficacy and safety were primarily established in the VICTORIA (Vericiguat Global Study in Subjects with Heart Failure with Reduced Ejection Fraction) trial.[17][18][19]

Table 3: Preclinical Activity of Vericiguat

Assay TypeEC₅₀ (nM)ConditionReference(s)
sGC Stimulation (CHO cell line)1005 ± 145-[16]
sGC Stimulation (CHO cell line)39.0 ± 5.1In the presence of 30 nM SNAP (NO donor)[16]
sGC Stimulation (CHO cell line)10.6 ± 1.7In the presence of 100 nM SNAP (NO donor)[16]

Table 4: Key Outcomes from the VICTORIA Clinical Trial

OutcomeVericiguat GroupPlacebo GroupHazard Ratio (95% CI)p-valueReference(s)
Primary Composite (CV Death or HF Hospitalization)35.5%38.5%0.90 (0.82-0.98)0.02[17][18]
Cardiovascular Death16.4%17.5%0.93 (0.81-1.06)-[17]
First Heart Failure Hospitalization27.4%29.6%0.90 (0.81-1.00)-[17]
Adverse Events of Interest
Symptomatic Hypotension9.1%7.9%-0.12[17]
Syncope4.0%3.5%-0.30[17]
Anemia7.6%5.7%-<0.01[17]
Experimental Protocols

2.3.1. In Vivo Heart Failure Model (Rat Mitral Regurgitation Model)

This protocol describes an in vivo model to assess the cardioprotective effects of Vericiguat in rats with heart failure induced by mitral regurgitation.[13]

  • Animals:

    • Male Sprague-Dawley rats.

  • Procedure:

    • Induction of Mitral Regurgitation (MR):

      • Anesthetize the rats.

      • Perform a left thoracotomy to expose the heart.

      • Introduce a catheter with a hooked wire through the left ventricular apex and advance it to the mitral valve.

      • Rupture the mitral valve chordae tendineae by gentle traction on the wire to induce MR.

      • Sham-operated rats undergo the same procedure without chordae rupture.

    • Treatment:

      • Four weeks post-surgery, confirm MR development via echocardiography.

      • Randomize MR rats into a treatment group and a vehicle control group.

      • Administer Vericiguat (e.g., 0.5 mg/kg) or vehicle (drinking water) once daily via oral gavage for 8 weeks.

    • Monitoring and Endpoint Analysis:

      • Perform echocardiography and blood pressure measurements at baseline (4 weeks post-surgery) and at the end of the 8-week treatment period to assess cardiac function and structure.

      • At the end of the study, euthanize the rats and harvest the hearts.

      • Weigh the hearts and process them for histopathological analysis (e.g., fibrosis staining) and biochemical assays (e.g., mitochondrial quality assessments).

Synthesis Overview

The synthesis of these complex pyrimidine-based molecules involves multi-step synthetic routes.

Selpercatinib Synthesis

The synthesis of Selpercatinib is a complex process involving the construction of a pyrazolopyridine core, followed by several coupling and substitution reactions to append the side chains. One reported route involves the reaction of a sulfonyl chloride starting material with tert-butyl hydroxycarbamate, followed by a series of reactions to form the N-aminopyridyl salt and then the pyrazolopyridine core. Subsequent steps include ether cleavage, triflation, Suzuki coupling, and nucleophilic aromatic substitution to install the final structural motifs.[1]

Vericiguat Synthesis

The synthesis of Vericiguat involves the key construction of a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core and a pyrimidine-4,5,6-triamine derivative. These two key intermediates are then coupled. A reported synthesis starts with the condensation of a 5-amino-1H-pyrazole-3-carboxylate with a fluoroacrylaldehyde intermediate to form the pyrazolopyridine core. The pyrimidine portion is constructed separately and then coupled to the core, followed by final modifications to yield Vericiguat.[20][21]

Conclusion

Selpercatinib and Vericiguat exemplify the continued success of pyrimidine-based scaffolds in drug development. Selpercatinib demonstrates the power of precision oncology, offering significant and durable responses in patients with specific RET-driven cancers. Vericiguat provides a novel mechanism of action for the treatment of a high-risk heart failure population by targeting the fundamental NO-sGC-cGMP signaling pathway. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working on the next generation of pyrimidine-based therapeutics. Further research into mechanisms of resistance for Selpercatinib and the long-term effects and broader applications of Vericiguat will continue to shape their clinical utility.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-(methylsulfanyl)pyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a common scaffold in numerous biologically active compounds. The presence of two reactive chlorine atoms at the C2 and C4 positions, activated for nucleophilic aromatic substitution (SNAr), allows for the sequential and regioselective introduction of various functional groups. The 5-(methylsulfanyl) substituent plays a crucial role in modulating the reactivity and regioselectivity of these substitution reactions.

These application notes provide a detailed overview of the nucleophilic substitution reactions of this compound, including a discussion of regioselectivity, experimental protocols for reactions with various nucleophiles, and quantitative data to guide synthetic strategies.

Regioselectivity of Nucleophilic Substitution

The regioselectivity of nucleophilic substitution on the 2,4-dichloropyrimidine ring is primarily governed by the electronic nature of the substituent at the C5 position. In the case of this compound, the methylsulfanyl group is considered to be weakly electron-donating through resonance and inductively electron-withdrawing. This electronic profile influences the relative electrophilicity of the C2 and C4 positions.

Generally, for 2,4-dichloropyrimidines bearing a substituent at the C5 position, nucleophilic attack is favored at the C4 position. This preference is attributed to the greater ability of the para-oriented nitrogen atom (N1) to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at C4.

However, the nature of the incoming nucleophile can significantly impact the regioselectivity. For instance, with 5-substituted-2,4-dichloropyrimidines bearing an electron-withdrawing group, secondary amines tend to react at the C4 position, while tertiary amines have been shown to favor substitution at the C2 position, often followed by an in situ N-dealkylation.[1][2] While the 5-methylsulfanyl group is not strongly electron-withdrawing, these general principles provide a valuable framework for predicting reaction outcomes.

Experimental Protocols and Quantitative Data

The following sections provide detailed protocols for the nucleophilic substitution reactions of this compound with various classes of nucleophiles. The quantitative data, where available from analogous systems, is summarized in tables to facilitate comparison.

Reaction with Amine Nucleophiles

The reaction of this compound with amines is a common method for the synthesis of substituted aminopyrimidines, which are prevalent in many pharmaceutical agents.

Protocol 1: Regioselective C4-Amination with a Secondary Amine

This protocol is adapted from procedures for related 5-substituted 2,4-dichloropyrimidines and is expected to yield the 4-amino-2-chloro-5-(methylsulfanyl)pyrimidine derivative.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine) (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent (0.1-0.5 M), add the secondary amine (1.0-1.2 eq) and the base (TEA or DIPEA, 1.5-2.0 eq) at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-chloro-5-(methylsulfanyl)pyrimidine.

Table 1: Representative Data for C4-Amination of Analogous 5-Substituted 2,4-Dichloropyrimidines

5-SubstituentAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
-NO₂DiethylamineiPrNEtCHCl₃403>95 (C4)[2]
-CNDiethylamineiPrNEtCHCl₃RT191 (C4)[2]

Protocol 2: Regioselective C2-Amination with a Tertiary Amine

This protocol, based on the findings of Lee et al. for 5-electron-withdrawing group substituted 2,4-dichloropyrimidines, is expected to favor the formation of the 2-amino-4-chloro-5-(methylsulfanyl)pyrimidine derivative via an N-dealkylation mechanism.[1][2]

Materials:

  • This compound

  • Tertiary amine (e.g., triethylamine, N-methylmorpholine) (excess, can be used as solvent or with a co-solvent)

  • Co-solvent (e.g., Chloroform (CHCl₃) or Acetonitrile (ACN)), if necessary

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in the tertiary amine (used as solvent) or in a suitable co-solvent with an excess of the tertiary amine.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-amino-4-chloro-5-(methylsulfanyl)pyrimidine.

Table 2: Representative Data for C2-Amination of Analogous 5-Substituted 2,4-Dichloropyrimidines with Tertiary Amines

5-SubstituentAmineSolventTemp. (°C)Time (h)Yield (%)Reference
-NO₂TriethylamineCHCl₃60391 (C2)[2]
-CNTriethylamineCHCl₃60391 (C2)[2]
Reaction with Thiol Nucleophiles

The reaction with thiols provides access to valuable thioether-substituted pyrimidines.

Protocol 3: Substitution with Thiols

This general protocol is expected to result in the substitution of the C4-chloro atom.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.0 - 1.2 equivalents)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)) (1.2 - 1.5 equivalents)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of the base (e.g., K₂CO₃) in the anhydrous solvent, add the thiol at room temperature.

  • Stir the mixture for 15-30 minutes to form the thiolate.

  • Add a solution of this compound in the same solvent to the thiolate mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction with Alkoxide Nucleophiles

Alkoxides can be used to introduce alkoxy groups onto the pyrimidine ring.

Protocol 4: Substitution with Alkoxides

This reaction is expected to proceed at the C4 position.

Materials:

  • This compound

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.0 - 1.2 equivalents) or alcohol with a strong base (e.g., NaH)

  • Corresponding alcohol as solvent (e.g., methanol, ethanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve this compound in the corresponding anhydrous alcohol.

  • Add the sodium alkoxide portion-wise at room temperature.

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize with a weak acid (e.g., saturated ammonium chloride solution).

  • Remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

G Figure 1: General Nucleophilic Aromatic Substitution (SNAr) Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Products This compound This compound Meisenheimer Intermediate Meisenheimer Intermediate This compound->Meisenheimer Intermediate + Nu-H - Base Nucleophile (Nu-H) Nucleophile (Nu-H) Monosubstituted Product Monosubstituted Product Meisenheimer Intermediate->Monosubstituted Product - Cl- Disubstituted Product Disubstituted Product Monosubstituted Product->Disubstituted Product + Nu-H - Base, - Cl-

Caption: General SNAr pathway for this compound.

G Figure 2: Experimental Workflow for Nucleophilic Substitution Start Start Reaction Setup Combine Reactants (Pyrimidine, Nucleophile, Base, Solvent) Start->Reaction Setup Reaction Stir/Heat (Monitor by TLC/LC-MS) Reaction Setup->Reaction Work-up Quench Reaction Extract Product Reaction->Work-up Purification Column Chromatography Work-up->Purification Characterization NMR, MS Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for nucleophilic substitution reactions.

G Figure 3: Regioselectivity with Amine Nucleophiles This compound This compound C4-Substituted Product C4-Substituted Product This compound->C4-Substituted Product + Secondary Amine C2-Substituted Product C2-Substituted Product This compound->C2-Substituted Product + Tertiary Amine Secondary Amine Secondary Amine Tertiary Amine Tertiary Amine

Caption: Predicted regioselectivity with different amine nucleophiles.

Conclusion

This compound is a valuable substrate for the synthesis of a diverse range of substituted pyrimidines. The regioselectivity of nucleophilic substitution can be controlled by the judicious choice of nucleophile and reaction conditions. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute synthetic strategies utilizing this versatile building block. Further optimization of reaction conditions may be necessary for specific substrate-nucleophile combinations to achieve desired outcomes and yields.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 2,4-Dichloro-5-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The functionalization of the pyrimidine ring through cross-coupling reactions provides a powerful tool for the synthesis of diverse compound libraries for drug discovery. 2,4-Dichloro-5-(methylsulfanyl)pyrimidine is a key intermediate, offering two reactive sites for selective substitution, enabling the synthesis of a wide array of novel molecules with potential biological activity.

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions of this compound, including Suzuki, Buchwald-Hartwig, Sonogashira, and C-S coupling reactions.

Regioselectivity of Cross-Coupling Reactions

In general, cross-coupling reactions and nucleophilic aromatic substitutions on 2,4-dichloropyrimidines preferentially occur at the C4 position. This regioselectivity is attributed to the higher electrophilicity of the C4 position. However, specific reaction conditions and catalyst systems can be employed to achieve selective substitution at the C2 position, offering a versatile approach to the synthesis of disubstituted pyrimidines.

Suzuki Coupling Reactions

The Suzuki coupling reaction is a versatile method for the formation of C-C bonds. Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with a variety of aryl and heteroaryl boronic acids has been shown to be a rapid and efficient method for the synthesis of C4-substituted pyrimidines.

Quantitative Data for Suzuki Coupling of 2,4-Dichloropyrimidines
EntryAryl/Heteroaryl Boronic AcidCatalyst (0.5 mol%)BaseSolventTime (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1581
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1585
33-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1572
44-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1562
52-Naphthylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1587
63-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1578

Data adapted from a study on microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.

Experimental Protocol: Microwave-Assisted Suzuki Coupling
  • To a 10 mL microwave reaction vial, add this compound (0.5 mmol), the desired aryl or heteroaryl boronic acid (0.55 mmol), and potassium carbonate (1.5 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).

  • Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 15 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup & Purification reagents Add Reactants: - this compound - Boronic Acid - K₂CO₃ - Pd(PPh₃)₄ solvent Add Solvent: 1,4-Dioxane/H₂O reagents->solvent Seal vial mw Irradiate at 100°C for 15 min solvent->mw extract Extraction with Ethyl Acetate mw->extract Cooling purify Column Chromatography extract->purify product product purify->product Product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction can be applied to this compound for the synthesis of various amino-substituted pyrimidines. The regioselectivity can be controlled by the choice of catalyst, ligand, and reaction conditions. Generally, amination occurs preferentially at the C4 position.

Quantitative Data for Buchwald-Hartwig Amination of Dichloropyridines (as a model)
EntryAmineCatalyst (1.5 mol%)Ligand (3.0 mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃XPhosNaOtBuToluene100694
2AnilinePd(OAc)₂XPhosK₂CO₃Toluene1101285
3N-MethylanilinePd₂(dba)₃BINAPCs₂CO₃Dioxane100888
4Indole[Pd(allyl)Cl]₂t-BuXPhosK₃PO₄Toluene1101675

Data is representative for Buchwald-Hartwig amination of dichlorinated heteroaromatics and serves as a starting point for optimization.

Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox, to an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene to achieve a 0.1 M concentration of the pyrimidine substrate.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110°C.

  • Stir the reaction mixture for the specified time, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(Cl)L₂] Pd0->OA_complex Oxidative Addition (Ar-Cl) Amine_adduct [Ar-Pd(II)(Cl)(HNR₂)L] OA_complex->Amine_adduct + HNR₂ - L Amido_complex [Ar-Pd(II)(NR₂)L] Amine_adduct->Amido_complex + Base - Base·HCl Amido_complex->Pd0 Reductive Elimination (Ar-NR₂)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties onto the pyrimidine ring, which can serve as versatile handles for further synthetic transformations.

Quantitative Data for Sonogashira Coupling of Halopyrimidines (as a model)
EntryTerminal AlkyneCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492
21-HexynePd(PPh₃)₄ / CuIi-Pr₂NH / DMF50685
33-Butyn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT385
4(Trimethylsilyl)acetylenePd(PPh₃)₄ / CuIEt₃N / DMF60590

Data is representative for Sonogashira coupling of halopyrimidines and provides a basis for reaction optimization.

Experimental Protocol: Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine and tetrahydrofuran (THF).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-Cl Pd0->OA Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)-C≡CR OA->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination (Ar-C≡CR) CuCl Cu(I)Cl CuAcetylide Cu(I)-C≡CR CuCl->CuAcetylide + RC≡CH, Base CuAcetylide->Transmetal CuAcetylide->CuCl

Caption: Dual catalytic cycle of the Sonogashira coupling.

C-S Cross-Coupling Reactions

Palladium-catalyzed C-S cross-coupling provides a direct method for the synthesis of aryl thioethers. While nucleophilic aromatic substitution with thiols often leads to C4 substitution, specific palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands can achieve selective C2-thiolation of 2,4-dichloropyrimidines.

Quantitative Data for C2-Selective C-S Coupling of 2,4-Dichloropyrimidine
EntryThiolPrecatalystBaseSolventTemp (°C)Time (h)C2:C4 RatioYield (%)
11-HexanethiolIPr-Pd-allyl-ClNaOtBuDioxane8012>20:185
2Benzyl mercaptanIPr-Pd-allyl-ClNaOtBuDioxane8012>20:188
3ThiophenolIPr-Pd-allyl-ClNaOtBuDioxane801215:175

Data adapted from a study on C2-selective C-S coupling of 2,4-dichloropyrimidine.

Experimental Protocol: C2-Selective C-S Coupling
  • In a glovebox, to an oven-dried vial, add the palladium precatalyst (e.g., IPr-Pd-allyl-Cl, 2 mol%) and sodium tert-butoxide (1.2 equiv).

  • Add this compound (1.0 equiv) and the thiol (1.1 equiv).

  • Add anhydrous 1,4-dioxane.

  • Seal the vial and heat the reaction mixture at 80°C with stirring for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

CS_Coupling_Logic Start This compound Condition Reaction Conditions Start->Condition C4_Product C4-Thioether (Conventional) Condition->C4_Product Standard Pd Catalyst or Nucleophilic Aromatic Substitution C2_Product C2-Thioether (Selective) Condition->C2_Product Bulky NHC-Pd Precatalyst

Caption: Regioselective C-S cross-coupling pathways.

Conclusion

The cross-coupling reactions of this compound offer a rich platform for the synthesis of novel and diverse chemical entities. By carefully selecting the appropriate reaction type, catalyst system, and conditions, researchers can achieve regioselective functionalization at either the C2 or C4 position of the pyrimidine ring. The protocols and data presented herein serve as a comprehensive guide for scientists engaged in drug discovery and development, facilitating the efficient synthesis of new molecular scaffolds with potential therapeutic applications.

Application Notes and Protocols for 2,4-Dichloro-5-(methylsulfanyl)pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-(methylsulfanyl)pyrimidine is a versatile heterocyclic building block with significant potential in drug discovery. Its pyrimidine core is a common scaffold in numerous biologically active compounds, and the presence of two reactive chlorine atoms at the C2 and C4 positions, along with a methylsulfanyl group at the C5 position, offers multiple points for chemical modification. This allows for the systematic exploration of chemical space to generate libraries of diverse compounds for screening against various therapeutic targets.

The electron-withdrawing nature of the pyrimidine ring and the chloro-substituents makes this molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to its utility as a scaffold for the synthesis of targeted therapies, particularly in the development of kinase inhibitors and other enzyme-targeted agents. The differential reactivity of the C2 and C4 positions can often be exploited to achieve regioselective synthesis, further enhancing its value as a building block.

These application notes provide an overview of the potential uses of this compound in drug discovery, along with generalized experimental protocols for its derivatization.

Potential Therapeutic Applications

While specific drugs derived from this compound are not extensively documented in publicly available literature, the broader class of substituted pyrimidines has shown significant promise in several therapeutic areas. Based on the activities of structurally related compounds, derivatives of this compound are promising candidates for:

  • Kinase Inhibitors: The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. By functionalizing the C2 and C4 positions with appropriate amine-containing fragments, it is possible to design potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases. The methylsulfanyl group at C5 can influence solubility, metabolic stability, and interactions with the target protein.

  • Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and anti-angiogenic effects. The structural diversity achievable from this compound allows for the development of novel compounds targeting different cancer cell lines.

  • Antiviral and Antibacterial Agents: The pyrimidine nucleus is a key component of nucleoside analogs used in antiviral therapies. Non-nucleoside pyrimidine derivatives have also demonstrated broad-spectrum antibacterial and antiviral activities.

Key Experimental Protocols

The following are generalized protocols for the derivatization of this compound based on common reactions for analogous 2,4-dichloropyrimidines. Optimization of reaction conditions (solvent, base, temperature, and reaction time) will be necessary for specific substrates.

Protocol 1: Regioselective Monosubstitution at the C4 Position

This protocol describes the preferential reaction of a primary or secondary amine at the more reactive C4 position of the pyrimidine ring.

Reaction Scheme:

G start This compound reagent + R1R2NH (Primary or Secondary Amine) product 4-(substituted amino)-2-chloro-5-(methylsulfanyl)pyrimidine start->product conditions Base (e.g., DIPEA, Et3N) Solvent (e.g., EtOH, IPA, DMF) Room Temp to Reflux

Caption: Regioselective C4-amination of the pyrimidine core.

Materials:

  • This compound

  • Amine of interest (1.0 - 1.2 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Ethanol, Isopropanol, N,N-Dimethylformamide)

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the amine (1.0 - 1.2 equivalents) and the base (1.5 - 2.0 equivalents) under an inert atmosphere.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 4-amino-2-chloro-5-(methylsulfanyl)pyrimidine derivative.

Protocol 2: Disubstitution at C2 and C4 Positions

This protocol describes the sequential or one-pot substitution of both chlorine atoms with two different or identical amines.

Reaction Scheme:

G start 4-(substituted amino)-2-chloro- 5-(methylsulfanyl)pyrimidine reagent + R3R4NH (Second Amine) product 2,4-Di(substituted amino)- 5-(methylsulfanyl)pyrimidine start->product conditions Higher Temperature (e.g., 100-150 °C) Optional: Catalyst (e.g., Pd catalyst for cross-coupling) G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Activation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Inhibitor Pyrimidine Inhibitor Inhibitor->Kinase_B Inhibition Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cell_Proliferation Gene Expression Growth_Factor Growth Factor Growth_Factor->Receptor

Application Notes and Protocols for Suzuki Coupling with 2,4-Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted pyrimidine scaffolds are of significant interest to medicinal chemists as they form the core of many biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for synthesizing these substituted pyrimidines from readily available halogenated precursors.[1][2]

When using 2,4-dichloropyrimidine as a substrate, a key consideration is regioselectivity. The chlorine atom at the C4 position is generally more reactive than the one at the C2 position. This preference is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond, allowing for the sequential and selective introduction of different substituents.[1][3] This document provides detailed protocols for performing regioselective Suzuki coupling reactions on 2,4-dichloropyrimidines, including conventional and microwave-assisted methods.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[4] The catalytic cycle involves three primary steps:

  • Oxidative Addition: A Palladium(0) catalyst reacts with the organohalide (2,4-dichloropyrimidine) to form a Palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Palladium(0) catalyst.[1]

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)₂ (Base) pd_r_r_prime R-Pd(II)L_n-R' transmetalation->pd_r_r_prime reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Microwave-Assisted C4-Selective Suzuki Coupling

This protocol outlines a rapid and efficient method for the regioselective synthesis of C4-substituted pyrimidines using microwave irradiation, which significantly reduces reaction times and catalyst loading.[1][5]

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol)

  • Aryl or Heteroaryl Boronic Acid (0.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%, 0.0025 mmol)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

  • Microwave reactor tube

  • Standard work-up and purification reagents (Ethyl Acetate, Brine, Anhydrous Na₂SO₄)

Procedure:

  • Reaction Setup: In a microwave reactor tube, combine 2,4-dichloropyrimidine (75 mg, 0.5 mmol), the desired boronic acid (0.5 mmol), and K₂CO₃ (207 mg, 1.5 mmol).[1][6]

  • Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane (4 mL) and water (2 mL).[7] Purge the mixture by bubbling argon gas through it for 10 minutes to displace oxygen.[1]

  • Add Pd(PPh₃)₄ (2.9 mg, 0.0025 mmol, 0.5 mol%) to the reaction mixture.[7]

  • Microwave Irradiation: Securely seal the tube and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.[1][6]

  • Work-up: After the reaction, allow the mixture to cool to room temperature. Dilute the contents with ethyl acetate and wash with brine.[6][7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the C4-substituted 2-chloropyrimidine.[6][7]

Experimental_Workflow Experimental Workflow for Microwave-Assisted Suzuki Coupling reagents 1. Combine Reactants (2,4-Dichloropyrimidine, Boronic Acid, K₂CO₃) solvent 2. Add Solvents & Catalyst (1,4-Dioxane/H₂O, Pd(PPh₃)₄) reagents->solvent purge 3. Purge with Argon solvent->purge microwave 4. Microwave Irradiation (100 °C, 15 min) purge->microwave workup 5. Work-up (EtOAc Extraction, Brine Wash) microwave->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product (C4-Aryl-2-chloropyrimidine) purify->product

Caption: Workflow for microwave-assisted C4-selective Suzuki coupling.

Protocol 2: One-Pot Double Suzuki Coupling for 2,4-Diarylpyrimidines

This procedure allows for the sequential, one-pot synthesis of 2,4-diarylpyrimidines by first performing a selective coupling at the C4 position, followed by a second coupling at the C2 position by altering the reaction conditions.[2]

Materials:

  • 2,4-Dichloropyrimidine (0.67 mmol)

  • First Boronic Acid (e.g., Phenylboronic acid) (0.67 mmol)

  • Second Boronic Acid (e.g., p-Methoxyphenylboronic acid) (0.78 mmol)

  • Pd(PPh₃)₄

  • Potassium Carbonate (K₂CO₃)

  • Toluene (2.9 mL), Ethanol (0.7 mL), Water (0.7 mL)

Procedure:

  • First Coupling (C4-Position):

    • Dissolve 2,4-dichloropyrimidine (100 mg, 0.67 mmol) in a mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL). Degas the solution with argon for five minutes.[2]

    • Add the first boronic acid (e.g., phenylboronic acid, 82 mg, 0.67 mmol), Pd(PPh₃)₄ (21 mg, 0.18 mmol), and K₂CO₃ (278 mg, 2.01 mmol).[2]

    • Heat the reaction at 55 °C for 12 hours, monitoring for the consumption of the starting material.[2]

  • Second Coupling (C2-Position):

    • To the same reaction vial, add the second boronic acid (e.g., p-methoxyphenylboronic acid, 90 mg, 0.78 mmol), additional Pd(PPh₃)₄ (10 mg, 0.09 mmol), and K₂CO₃ (278 mg, 2.01 mmol).[2]

    • Increase the reaction temperature to 90 °C and stir for an additional 12 hours.[2]

  • Work-up and Purification:

    • After cooling, partition the mixture between water and ethyl acetate. Dry the organic layer with anhydrous magnesium sulfate and remove the solvent in vacuo.[2]

    • Purify the crude product via flash column chromatography to yield the 2,4-diarylpyrimidine.[2]

Data Presentation

Table 1: Optimization of Microwave-Assisted Suzuki Coupling Conditions[1]

This table summarizes the screening of various parameters for the model reaction between 2,4-dichloropyrimidine and phenylboronic acid.

Parameter ScreenedConditionsYield of 4-phenyl-2-chloropyrimidine (%)
Solvent 1,4-Dioxane/H₂O (2:1), 100 °C, 20 min95%
THF/H₂O (2:1), 100 °C, 20 min88%
Temperature 1,4-Dioxane/H₂O, 15 min, 60 °C45%
1,4-Dioxane/H₂O, 15 min, 80 °C78%
1,4-Dioxane/H₂O, 15 min, 100 °C96%
Time 1,4-Dioxane/H₂O, 100 °C, 5 min85%
1,4-Dioxane/H₂O, 100 °C, 10 min92%
1,4-Dioxane/H₂O, 100 °C, 15 min96%
Catalyst Loading 0.05 mol% Pd(PPh₃)₄, 100 °C, 15 min75%
0.2 mol% Pd(PPh₃)₄, 100 °C, 15 min91%
0.5 mol% Pd(PPh₃)₄, 100 °C, 15 min96%
1.0 mol% Pd(PPh₃)₄, 100 °C, 15 min96%
Table 2: Scope of Boronic Acids in C4-Selective Coupling[1]

This table illustrates the versatility of the optimized microwave-assisted protocol with various aryl and heteroaryl boronic acids. Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), boronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1), 100 °C, 15 min.

EntryBoronic AcidProductIsolated Yield (%)
1Phenylboronic acid2-Chloro-4-phenylpyrimidine96%
24-Methylphenylboronic acid2-Chloro-4-(p-tolyl)pyrimidine98%
34-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)pyrimidine95%
44-Fluorophenylboronic acid2-Chloro-4-(4-fluorophenyl)pyrimidine91%
54-Chlorophenylboronic acid2-Chloro-4-(4-chlorophenyl)pyrimidine89%
6Thiophene-2-boronic acid2-Chloro-4-(thiophen-2-yl)pyrimidine85%
7Furan-2-boronic acid2-Chloro-4-(furan-2-yl)pyrimidine82%

References

Regioselectivity in Reactions of 2,4-Dichloropyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloropyrimidine is a versatile and economically significant building block in medicinal chemistry and materials science. Its two reactive chlorine atoms offer opportunities for sequential functionalization, enabling the synthesis of diverse molecular architectures.[1] A critical aspect of its reactivity is the regioselectivity of substitution reactions, which dictates the final structure of the product. Generally, reactions on an unsubstituted 2,4-dichloropyrimidine favor substitution at the C4 position.[2][3] This preference is observed in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][4]

The enhanced reactivity at the C4 position is attributed to a higher LUMO coefficient at this position, rendering it more electrophilic.[4] However, this inherent selectivity can be influenced and even reversed by several factors, including the electronic nature of substituents on the pyrimidine ring, the type of nucleophile, and the specific reaction conditions, particularly the choice of catalyst and ligands in cross-coupling reactions.[2][4][5] Understanding and controlling this regioselectivity is paramount for the efficient and predictable synthesis of target molecules, particularly in the development of kinase inhibitors and other pharmaceuticals where the pyrimidine core is a common motif.[6]

This document provides detailed application notes and experimental protocols for key reactions of 2,4-dichloropyrimidines, with a focus on controlling regioselectivity.

Factors Influencing Regioselectivity

The regiochemical outcome of reactions with 2,4-dichloropyrimidines is a delicate interplay of electronic and steric effects, as well as reaction kinetics and thermodynamics. The following diagram illustrates the key factors that can direct substitution to either the C2 or C4 position.

G DCP 2,4-Dichloropyrimidine Node_Substituents Ring Substituents Node_Nucleophile Nucleophile/Reagent Node_Catalyst Catalyst/Ligand Node_Conditions Reaction Conditions Node_C4 C4-Substitution (Generally Favored) Node_C2 C2-Substitution (Specific Control) Node_Substituents->Node_C4 Node_Substituents->Node_C2 Node_Nucleophile->Node_C4 Node_Nucleophile->Node_C2 Node_Catalyst->Node_C4 Node_Catalyst->Node_C2 Node_Conditions->Node_C4 Node_Conditions->Node_C2

Caption: Key factors influencing C4 vs. C2 selectivity in reactions of 2,4-dichloropyrimidines.

Ring Substituents:
  • Electron-Withdrawing Groups (EWGs) at the C5 position generally enhance the inherent preference for C4 substitution.[4][7][8][9]

  • Electron-Donating Groups (EDGs) at the C6 position can reverse the typical selectivity, favoring nucleophilic attack at the C2 position.[4][5]

  • Sterically bulky substituents at the C5 position can also favor C2 substitution by hindering approach to the C4 position.[6]

Nature of the Nucleophile/Reagent:
  • Most amine nucleophiles in SNAr reactions preferentially attack the C4 position, though mixtures of C2 and C4 isomers are common.[3][4]

  • Tertiary amines can exhibit high selectivity for the C2 position when an EWG is present at C5, proceeding through an in situ N-dealkylation mechanism.[7][8][9]

  • Thiophenols tend to react preferentially at C4 under both basic and weakly acidic conditions.[6]

  • Aryl and heteroaryl boronic acids in Suzuki couplings predominantly react at the C4 position.[10]

Catalyst and Ligand System:
  • In palladium-catalyzed reactions, the choice of ligand is crucial. Standard catalysts like Pd(PPh₃)₄ in Suzuki couplings lead to C4-substituted products.[10][11]

  • The use of bulky N-heterocyclic carbene (NHC) ligands with a palladium precatalyst has been shown to uniquely effect C2-selective C-S cross-coupling with thiols, a stark contrast to the typically observed C4 selectivity.[2][12]

  • For Buchwald-Hartwig amination, specific ligands like Xantphos can be employed to achieve C2 selectivity.[11]

Application Note 1: Regioselective C4-Substitution via Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis offers a rapid and efficient method for the C4-selective Suzuki coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids. This approach is advantageous for its short reaction times and low catalyst loadings.[10]

Quantitative Data Summary
EntryAryl/Heteroaryl Boronic AcidProductYield (%)
1Phenylboronic acid2-chloro-4-phenylpyrimidine81
24-Methoxyphenylboronic acid2-chloro-4-(4-methoxyphenyl)pyrimidine77
3Furan-3-ylboronic acid2-chloro-4-(furan-3-yl)pyrimidine66
42-Thienylboronic acid2-chloro-4-(thiophen-2-yl)pyrimidine75

Data sourced from a study optimizing microwave-assisted Suzuki coupling.[10][13] Conditions: 2,4-dichloropyrimidine (1 equiv.), boronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (2 equiv.), 1,4-dioxane/H₂O (2:1), 100 °C, 15 min.

Experimental Workflow

G start Start prep Prepare Reaction Mixture: - 2,4-Dichloropyrimidine - Boronic Acid - K₂CO₃ - Pd(PPh₃)₄ - 1,4-Dioxane/H₂O start->prep mw Microwave Irradiation (100 °C, 15 min) prep->mw workup Work-up: - Cool - Filter - Extract mw->workup purify Purification (Column Chromatography) workup->purify product C4-Substituted 2-Chloropyrimidine purify->product

Caption: Workflow for C4-selective microwave-assisted Suzuki coupling.

Detailed Protocol
  • Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).[11]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.005 equiv., 0.5 mol%).[11]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (2:1 ratio).[10]

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 100 °C for 15 minutes.[10][11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired C4-substituted 2-chloropyrimidine.

Application Note 2: Regioselective C2-Substitution

Achieving selective substitution at the C2 position has historically been a challenge but is highly desirable for creating diverse molecular libraries.[6][2] Recent advances have established reliable methods for C2-selective C-S coupling and SNAr amination.

C2-Selective C-S Cross-Coupling with Thiols

The use of specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can invert the conventional regioselectivity, favoring C2-thiolation.[2][12] This transformation is sensitive to the precatalyst structure, as a competing C4-selective SNAr reaction can occur.[2]

Quantitative Data Summary
EntryThiolPrecatalystC2:C4 RatioYield (%)
14-Methylbenzenethiol(η³-tBu-indenyl)PdCl(IPent)>20:185
21-Hexanethiol(η³-tBu-indenyl)PdCl(IPent)>20:178
3Cyclohexylmethanethiol(η³-tBu-indenyl)PdCl(IPent)19:182

Data sourced from a study on C2-selective C-S coupling.[6] Conditions: 2,4-dichloropyrimidine (1 equiv.), thiol (1.1 equiv.), precatalyst (2 mol%), K₃PO₄ (1.5 equiv.), Toluene, 0 °C.

Detailed Protocol for C2-Thiolation
  • Setup: In an oven-dried vial under an inert atmosphere (e.g., argon or nitrogen), combine 2,4-dichloropyrimidine (1.0 equiv.), the palladium precatalyst (e.g., (η³-tBu-indenyl)PdCl(IPent), 0.02 equiv.), and potassium phosphate (K₃PO₄, 1.5 equiv.).

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by the thiol (1.1 equiv.).

  • Reaction: Stir the reaction mixture at 0 °C.

  • Monitoring: Monitor the reaction for the consumption of starting material using TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the C2-thioether product.

C2-Selective SNAr Amination with Tertiary Amines

For 2,4-dichloropyrimidines bearing an electron-withdrawing group (EWG) at the C5 position (e.g., -NO₂, -CN, -CF₃), a highly regioselective C2-amination can be achieved using tertiary amine nucleophiles.[7][8][9] The reaction proceeds via a quaternary ammonium intermediate, followed by N-dealkylation to yield the C2-aminated product.[7]

Quantitative Data Summary
Entry5-SubstituentTertiary AmineC2-Product Yield (%)
1-NO₂Triethylamine (Et₃N)91
2-NO₂N-Methylpiperidine85
3-CNTriethylamine (Et₃N)75

Data sourced from a study on substrate-controlled C2-amination.[7] Conditions: 5-substituted-2,4-dichloropyrimidine (1 equiv.), tertiary amine (2-3 equiv.), Acetonitrile, Reflux.

Detailed Protocol for C2-Amination
  • Setup: To a round-bottom flask, add the 5-substituted-2,4-dichloropyrimidine (1.0 equiv.) and a suitable solvent such as acetonitrile.

  • Reagent Addition: Add the tertiary amine (2.0-3.0 equiv.).

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by column chromatography on silica gel to afford the pure 2-amino-4-chloro-5-substituted-pyrimidine derivative.

Conclusion

The regioselectivity of reactions involving 2,4-dichloropyrimidines is a well-studied yet continuously evolving field. While C4 substitution remains the general rule, a sophisticated toolbox of reagents and catalytic systems now allows for precise control, enabling selective functionalization at the C2 position. For drug development professionals and synthetic chemists, mastering these selective transformations is key to unlocking novel chemical space and efficiently constructing complex pyrimidine-based molecules. The protocols outlined in this document provide a practical guide for achieving desired regiochemical outcomes in the functionalization of this important heterocyclic scaffold.

References

Application Notes and Protocols for N-Dealkylation of Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dealkylation, the removal of an alkyl group from a nitrogen atom, is a critical transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The ability to modify N-alkyl substituents on pyrimidine intermediates is therefore essential for late-stage diversification, structure-activity relationship (SAR) studies, and the synthesis of target active pharmaceutical ingredients (APIs).

This document provides detailed protocols for the N-dealkylation of pyrimidine intermediates, drawing upon established methods for the N-dealkylation of tertiary amines, which are broadly applicable to N-alkylated pyrimidine systems. The protocols described herein cover classical chemical methods, including the von Braun reaction and chloroformate-based procedures, as well as modern transition-metal-catalyzed approaches. Additionally, an overview of enzymatic N-dealkylation is provided.

Chemical N-Dealkylation Methods: A Comparative Overview

Several chemical methods are available for the N-dealkylation of tertiary amines, and by extension, N-alkylated pyrimidines. The choice of method will depend on the specific substrate, functional group tolerance, and desired scale of the reaction. A summary of the key features of the most common methods is presented in the table below.

MethodKey ReagentsTypical SolventsTemperatureReaction TimeTypical Yields (for alkaloids)Key Considerations
von Braun Reaction Cyanogen bromide (BrCN)Chloroform, etherVariesVaries72-95%[1]Toxicity of BrCN. Requires a subsequent hydrolysis or reduction step. Phenolic groups may require protection.
Chloroformate Method Phenyl chloroformate, α-chloroethyl chloroformate (ACE-Cl)1,2-dichloroethane (DCE), CH₂Cl₂, acetonitrileRefluxVaries44-97%[1]Toxicity of reagents. ACE-Cl allows for milder hydrolysis conditions. A base may be required.
Palladium-Catalyzed Pd(OAc)₂, PdCl₂, Pd blackBenzene, waterReflux to 200°CVaries40% (for hydrocodone)[2]High catalyst loading may be required. Can be sensitive to substrate.

Experimental Protocols

N-Dealkylation via the von Braun Reaction

The von Braun reaction involves the treatment of a tertiary amine with cyanogen bromide to form a cyanamide, which is then hydrolyzed or reduced to the secondary amine.[1][3][4]

Reaction Mechanism:

The reaction proceeds through a two-step nucleophilic substitution. The amine first acts as a nucleophile, displacing the bromide from cyanogen bromide to form a quaternary ammonium salt. The bromide ion then acts as a nucleophile, attacking one of the N-alkyl groups and displacing the cyanamide.[3]

von_Braun_Mechanism pyrimidine R-N(Alkyl)-Pyrimidine intermediate [R-N+(Alkyl)(C≡N)-Pyrimidine] Br- pyrimidine->intermediate + BrCN brcn Br-C≡N cyanamide N≡C-N(R)-Pyrimidine intermediate->cyanamide SN2 attack by Br- alkyl_bromide Alkyl-Br intermediate->alkyl_bromide

Caption: Mechanism of the von Braun N-dealkylation reaction.

Protocol:

Step 1: Cyanamide Formation

  • Dissolve the N-alkylated pyrimidine intermediate in an inert solvent such as chloroform or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide (BrCN) in the same solvent. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to yield the crude cyanamide intermediate.

Step 2: Hydrolysis or Reduction of the Cyanamide

  • Acid or Base Hydrolysis:

    • Treat the crude cyanamide with an aqueous acid (e.g., H₂SO₄) or base (e.g., KOH).[1]

    • Heat the mixture to reflux until the cyanamide is fully hydrolyzed.

    • Cool the reaction mixture and neutralize with a suitable base or acid.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

  • Reduction:

    • Dissolve the crude cyanamide in a suitable solvent (e.g., THF).

    • Add a reducing agent such as lithium aluminum hydride (LiAlH₄).

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Carefully quench the reaction with water and a base (e.g., NaOH solution).

    • Filter the resulting solids and extract the filtrate with an organic solvent.

    • Dry and concentrate the organic layer, and purify the product as needed.

N-Dealkylation using Chloroformates

This method employs chloroformate reagents to convert the tertiary amine into a carbamate, which is subsequently hydrolyzed to the secondary amine.[1] α-Chloroethyl chloroformate (ACE-Cl) is a particularly effective reagent that allows for facile hydrolysis of the carbamate intermediate.[1]

Reaction Mechanism:

The tertiary amine attacks the chloroformate, leading to the formation of a quaternary ammonium salt. This intermediate then fragments to yield a carbamate and an alkyl chloride. The carbamate is then hydrolyzed to the desired secondary amine.

Chloroformate_Mechanism pyrimidine R-N(Alkyl)-Pyrimidine intermediate Carbamate Intermediate pyrimidine->intermediate + Chloroformate chloroformate Cl-C(O)OR' product R-NH-Pyrimidine intermediate->product Hydrolysis (e.g., MeOH, reflux)

Caption: General mechanism for chloroformate-based N-dealkylation.

Protocol (using α-Chloroethyl Chloroformate - ACE-Cl):

  • Dissolve the N-alkylated pyrimidine intermediate in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane.[5]

  • Add α-chloroethyl chloroformate (ACE-Cl) to the solution. The reaction is often carried out at reflux.[6]

  • Monitor the reaction by TLC or LC-MS for the formation of the carbamate intermediate.

  • Once the formation of the carbamate is complete, remove the solvent under reduced pressure.

  • Add methanol to the residue and heat the mixture to reflux to effect hydrolysis of the carbamate.[6]

  • After hydrolysis is complete, remove the methanol under reduced pressure.

  • Work up the reaction mixture with a basic solution (e.g., saturated NaHCO₃) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the N-dealkylated pyrimidine by column chromatography or other suitable methods.

Palladium-Catalyzed N-Dealkylation

Transition-metal catalysis, particularly with palladium, offers an alternative route for N-dealkylation. This method has been developed for the large-scale synthesis of pharmaceutical intermediates.[2]

Reaction Mechanism:

While the exact mechanism can vary, a plausible pathway involves the oxidative addition of the palladium catalyst to the C-N bond of the amine, followed by subsequent steps to release the dealkylated amine and regenerate the catalyst.

Palladium_Mechanism pyrimidine R-N(Alkyl)-Pyrimidine product R-NH-Pyrimidine pyrimidine->product + Pd catalyst, heat catalyst Pd Catalyst (e.g., Pd(OAc)₂)

Caption: Simplified representation of palladium-catalyzed N-dealkylation.

Protocol:

  • To a reaction vessel, add the N-alkylated pyrimidine intermediate, a palladium catalyst (e.g., palladium(II) acetate), and a suitable solvent (e.g., benzene).[2]

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC or LC-MS. Note that these reactions can sometimes be slow and may not go to completion.[2]

  • Upon completion or when no further conversion is observed, cool the reaction mixture and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N-dealkylated pyrimidine.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the chemical N-dealkylation protocols described above.

Experimental_Workflow start Start: N-Alkylated Pyrimidine Intermediate reaction N-Dealkylation Reaction (e.g., von Braun, Chloroformate, Pd-catalyzed) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Aqueous Workup & Extraction monitoring->workup Reaction complete purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: N-Dealkylated Pyrimidine Product analysis->end

Caption: A generalized experimental workflow for N-dealkylation.

Enzymatic N-Dealkylation

In biological systems, N-dealkylation is a common metabolic pathway catalyzed by enzymes, primarily the cytochrome P450 (CYP) family.[7][8] This process involves the hydroxylation of the carbon atom alpha to the nitrogen, which results in an unstable intermediate that spontaneously breaks down to the dealkylated amine and an aldehyde.[7] While not a standard synthetic laboratory procedure, understanding this pathway is crucial for drug development professionals studying the metabolism and potential toxicity of pyrimidine-based drug candidates. The aldehyde metabolites, in particular, can be reactive and may lead to adverse effects.[8]

Key Enzyme Family:

  • Cytochrome P450 (CYPs): A superfamily of monooxygenases that are the primary enzymes responsible for drug metabolism, including N-dealkylation.[7][8]

While whole-cell or isolated enzyme systems can be used for biotransformations, these methods are typically more complex to implement in a standard synthetic lab compared to the chemical methods outlined above.

Conclusion

The N-dealkylation of pyrimidine intermediates is a key synthetic operation for the development of novel compounds in the pharmaceutical and agrochemical industries. While specific protocols for pyrimidines are not abundant in the literature, the well-established methods for N-dealkylation of tertiary amines, such as the von Braun reaction, the use of chloroformates, and palladium-catalyzed reactions, provide a strong foundation for achieving this transformation. The choice of method should be guided by the specific substrate's properties and the desired outcome. Careful consideration of the reactivity of the pyrimidine ring and any other functional groups present is essential for successful N-dealkylation. The protocols provided herein serve as a detailed guide for researchers to adapt and optimize these methods for their specific pyrimidine intermediates.

References

Application Notes and Protocols for 2,4-Dichloro-5-(methylsulfanyl)pyrimidine in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichloro-5-(methylsulfanyl)pyrimidine is a halogenated pyrimidine derivative containing a sulfur functional group. While specific public-domain data on its direct application in agricultural chemistry is limited, its structural features are characteristic of molecules with significant biological activity. Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals due to their broad spectrum of activities, including herbicidal, fungicidal, and insecticidal properties.[1][2] The presence of chlorine atoms and a methylsulfanyl group on the pyrimidine ring offers multiple reactive sites for further chemical modification, making it an attractive scaffold for the synthesis of novel active ingredients.[3] This document provides an overview of the potential applications of this compound and related pyrimidine derivatives in agriculture, along with generalized experimental protocols for their synthesis and evaluation.

Application Notes

Herbicidal Activity

Pyrimidine derivatives are prominent in the herbicide market.[4] They are known to inhibit essential plant enzymes, leading to growth inhibition and plant death.[4] For instance, some pyrimidine derivatives act as inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids.[5]

  • Potential Mechanism of Action: Derivatives of this compound could potentially be developed into herbicides that target specific enzymes in weeds. The dichloro substitutions provide opportunities for selective displacement to create derivatives that bind to the active sites of enzymes like protoporphyrinogen oxidase (PPO) or AHAS.[5][6]

  • Spectrum of Activity: By modifying the substituents, it is possible to develop selective herbicides that control broadleaf weeds or grasses in various crops.[3][7] Preliminary herbicidal tests on novel pyrimidine derivatives have shown good inhibition activities against species like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass).[7]

Fungicidal Activity

The pyrimidine scaffold is also a key component in many commercial fungicides.[8] These compounds can disrupt fungal growth and development through various mechanisms.

  • Potential Mechanism of Action: Novel pyrimidine derivatives have shown efficacy against a range of plant pathogenic fungi.[9][10] For example, some derivatives exhibit significant activity against Botrytis cinerea and Sclerotinia sclerotiorum.[10] The mode of action can involve the inhibition of enzymes crucial for fungal cell wall synthesis or respiration.

  • Spectrum of Activity: Research has demonstrated that pyrimidine derivatives can be effective against a variety of fungal pathogens, including those responsible for diseases like grey mold and rice sheath blight.[9][11]

Insecticidal Activity

Pyrimidine-based insecticides have been successfully developed and commercialized, targeting various insect pests.[1]

  • Potential Mechanism of Action: These compounds can act as insect growth regulators or neurotoxins.[12] For example, some pyrimidine derivatives function as mitochondrial electron transport inhibitors.[1]

  • Spectrum of Activity: Novel pyrimidine derivatives have demonstrated insecticidal activity against pests such as the yellow fever mosquito (Aedes aegypti) and rice planthoppers.[12][13][14]

Quantitative Data Summary

The following tables summarize quantitative data for various pyrimidine derivatives from published research, illustrating their potential in agricultural applications.

Table 1: Herbicidal Activity of Pyrimidine Derivatives

CompoundTarget WeedConcentrationInhibition Rate (%)Reference
4dBrassica napus L. (root growth)100 mg L⁻¹81.5[5]
4fDigitaria adscendens (root growth)100 mg L⁻¹81[5]
9Triticum aestivum10 mg/L78.3[1]
10Amaranthus retroflexus, Medicago sativa, Eclipta prostrata, Ipomoea nil, Chloris virgataNot Specified>90[1]

Table 2: Insecticidal Activity of Pyrimidine Derivatives

CompoundTarget InsectConcentrationMortality Rate (%)LC50 (µg/mL)Reference
4dAedes aegypti2 µg mL⁻¹70-[13][14]
3Culex pipiens L. larvae--12.43[12]
4Culex pipiens L. larvae--16.29[12]
2Culex pipiens L. larvae--21.73[12]
5Tetranychus urticae--0.19 mg/L[1]
6Spodoptera frugiperda500 mg/L86.7-[1]
6Mythimna separata500 mg/L80-[1]
7Mosquitoes0.25 mg/L100-[1]

Table 3: Fungicidal Activity of Pyrimidine Derivatives

CompoundTarget FungiConcentrationInhibition Rate (%)EC50 (µg/mL)Reference
4Cucumber Botrytis cinerea50 µg/ml75.86-[9]
5oCucumber Botrytis cinerea50 µg/ml80.38-[9]
4Strawberry Botrytis cinerea50 µg/ml82.68-[9]
IIdBotrytis cinerea (mycelia growth)--0.64[15]
IIdBotrytis cinerea (conidial germination)--0.34[15]
III-18Botrytis cinerea (mycelia growth)--4.17[15]

Experimental Protocols

Synthesis of Pyrimidine Derivatives

This protocol describes a general method for the synthesis of substituted pyrimidine derivatives, which can be adapted for the derivatization of this compound.

Objective: To synthesize novel pyrimidine derivatives for biological screening.

Materials:

  • This compound

  • Substituted anilines, phenols, or thiols

  • Solvent (e.g., isopropanol, toluene)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA), triethylamine)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification supplies (silica gel for column chromatography, TLC plates)

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Add the desired nucleophile (e.g., a substituted aniline, 1 equivalent) and a base (e.g., DIPEA, 1.2 equivalents).

  • Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for a designated time (e.g., 6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired substituted pyrimidine derivative.

  • Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Herbicidal Activity Assay

This protocol outlines a method for assessing the pre-emergent herbicidal activity of synthesized compounds.

Objective: To evaluate the inhibitory effect of pyrimidine derivatives on seed germination and seedling growth.

Materials:

  • Synthesized pyrimidine derivatives

  • Seeds of target weed species (e.g., Raphanus sativus)

  • Petri dishes

  • Filter paper

  • Solvent (e.g., acetone)

  • Standard herbicide for positive control (e.g., pendimethalin)

Procedure:

  • Prepare stock solutions of the test compounds and the standard herbicide in a suitable solvent.

  • Place a layer of filter paper in each petri dish.

  • Apply a specific volume of the test solution to the filter paper to achieve the desired final concentration. Allow the solvent to evaporate.

  • Place a set number of sterilized seeds (e.g., 10-20) on the treated filter paper in each petri dish.

  • Add a specific volume of distilled water to each dish.

  • Seal the petri dishes and incubate them in a growth chamber under controlled conditions (temperature, light/dark cycle).

  • After a set period (e.g., 7-10 days), measure the germination rate and the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition compared to a solvent-only control.

In Vitro Fungicidal Activity Assay

This protocol describes the mycelial growth rate method to determine the fungicidal activity of the compounds.

Objective: To assess the inhibitory effect of pyrimidine derivatives on the growth of pathogenic fungi.

Materials:

  • Synthesized pyrimidine derivatives

  • Cultures of target fungi (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes

  • Solvent (e.g., DMSO)

  • Standard fungicide for positive control

Procedure:

  • Prepare PDA medium and sterilize it.

  • While the PDA is still molten, add the test compound (dissolved in a small amount of solvent) to achieve the desired final concentration.

  • Pour the amended PDA into sterile petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a mycelial plug from a fresh culture of the target fungus.

  • Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.

  • After a few days, when the mycelium in the control plate has reached a certain diameter, measure the diameter of the fungal colony in all plates.

  • Calculate the percentage of mycelial growth inhibition relative to the control.

Visualizations

Synthesis_Workflow start Start: 2,4-Dichloro-5- (methylsulfanyl)pyrimidine reagents Add Nucleophile (e.g., Amine, Phenol) + Base in Solvent start->reagents Step 1 reaction Reaction (Heating and Stirring) reagents->reaction Step 2 workup Work-up (Solvent Removal) reaction->workup Step 3 purification Purification (Column Chromatography) workup->purification Step 4 product Final Product: Substituted Pyrimidine Derivative purification->product Step 5 characterization Characterization (NMR, MS) product->characterization

Caption: General workflow for the synthesis of pyrimidine derivatives.

Biological_Screening_Workflow start Synthesized Pyrimidine Derivative herbicidal Herbicidal Assay (Seed Germination) start->herbicidal fungicidal Fungicidal Assay (Mycelial Growth) start->fungicidal insecticidal Insecticidal Assay (Mortality Rate) start->insecticidal data_analysis Data Analysis (IC50, LC50, Inhibition %) herbicidal->data_analysis fungicidal->data_analysis insecticidal->data_analysis sar Structure-Activity Relationship (SAR) Study data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for biological screening of pyrimidine derivatives.

AHAS_Inhibition_Pathway cluster_plant_cell Plant Cell pyruvate Pyruvate ahas Acetohydroxyacid Synthase (AHAS) pyruvate->ahas ketobutyrate α-Ketobutyrate ketobutyrate->ahas acetolactate α-Acetolactate ahas->acetolactate keto_acid α-Aceto-α-hydroxybutyrate ahas->keto_acid amino_acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) acetolactate->amino_acids keto_acid->amino_acids protein_synthesis Protein Synthesis amino_acids->protein_synthesis plant_growth Plant Growth protein_synthesis->plant_growth herbicide Pyrimidine-based Herbicide herbicide->ahas Inhibition

Caption: Hypothetical signaling pathway of a pyrimidine-based herbicide.

References

Application Notes and Protocols for the Development of Antiviral Agents from Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives represent a cornerstone in the development of antiviral therapeutics. As essential components of nucleic acids, pyrimidine analogs can effectively interfere with viral replication by acting as chain terminators or inhibitors of viral polymerases.[1][2] Furthermore, non-nucleoside pyrimidine derivatives have been shown to target a variety of viral and host-cell proteins crucial for the viral life cycle, including kinases.[3][4] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel antiviral agents based on the pyrimidine scaffold.

Data Presentation: Antiviral Activity of Pyrimidine Derivatives

The following tables summarize the in vitro antiviral activity of selected pyrimidine derivatives against a range of viruses. The data includes the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is a measure of the compound's therapeutic window (CC₅₀/EC₅₀).[5]

Compound ClassCompound Name/NumberVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
Pyrimido[4,5-d]pyrimidines 7aHuman Coronavirus 229E (HCoV-229E)HEL>25>25-[6]
7bHuman Coronavirus 229E (HCoV-229E)HEL>25>25-[6]
7fHuman Coronavirus 229E (HCoV-229E)HEL1.6 ± 0.1>25>15.6[6]
Gemcitabine Derivatives 2aInfluenza A/Puerto Rico/8/34 (H1N1)MDCK0.9>300.0>333.3
2aInfluenza A/Hong Kong/8/68 (H3N2)MDCK0.6>300.0>500.0
2aInfluenza B/Lee/40MDCK0.6>300.0>500.0
2eInfluenza A/Puerto Rico/8/34 (H1N1)MDCK14.5>300.0>20.7
2hInfluenza B/Lee/40MDCK11.4>300.0>26.3[1]
Diarylpyrimidines (NNRTIs) 5HIV-1 (IIIB)MT-40.001>100>100,000[7]
10HIV-1 (IIIB)MT-40.007>217.5>31,071[7]
11HIV-1 (IIIB)MT-40.008>217.5>27,187[7]
Pyrazolopyridines ARA-04Herpes Simplex Virus-1 (HSV-1)Vero1.00 ± 0.10>1000>1000[8]
ARA-05Herpes Simplex Virus-1 (HSV-1)Vero1.00 ± 0.05>1000>1000[8]
AM-57Herpes Simplex Virus-1 (HSV-1)Vero0.70 ± 0.10>600>857.1[8]
Thiazolo[4,5-d]pyrimidines 3eHepatitis B Virus (HBV)HepG2 2.2.15---[9]
3e-hHepatitis C Virus (HCV)----[9]

Note: Some data points were not available in the cited literature and are indicated with a dash.

Experimental Protocols

Synthesis of Pyrimidine Derivatives

Protocol 1: Synthesis of 2-Amino-4-chloropyrimidine Derivatives [4][10]

This protocol describes a general method for the synthesis of 2-amino-4-chloro-pyrimidine derivatives, which can serve as versatile intermediates for further functionalization.

Materials:

  • 2,4-dichloropyrimidine or isocytosine

  • Substituted amine

  • Triethylamine (Et₃N)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure from 2,4-dichloropyrimidine:

  • In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent such as ethanol.

  • Add the desired substituted amine (1 equivalent) to the solution.

  • Add triethylamine (1.1 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature or heat under reflux for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter the precipitate.

  • Wash the crude product with ethanol and water.

  • Dry the product and recrystallize from a suitable solvent system (e.g., dichloromethane/petroleum ether) to obtain the purified 2-amino-4-substituted-pyrimidine derivative.

Procedure from Isocytosine:

  • In a reaction vessel, add isocytosine and phosphorus oxychloride.

  • Stir and heat the mixture to 80°C for 1 hour, then increase the temperature to 120°C and reflux for 3 hours.

  • After reflux, distill off the excess phosphorus oxychloride under reduced pressure.

  • Carefully add the reaction mixture to ice water, controlling the temperature.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, decolorize with activated carbon, and filter.

  • Evaporate the dichloromethane and add ethanol to the residue.

  • Cool the mixture to induce crystallization and filter to obtain 2-amino-4-chloropyrimidine.[10]

Protocol 2: Synthesis of Acyclic Pyrimidine Nucleoside Analogs [11][12]

This protocol outlines a general method for the synthesis of acyclic pyrimidine nucleoside analogs via alkylation.

Materials:

  • 6-(substituted)-pyrimidine-2,4-dione (1 equivalent)

  • Acyclic activated sugar analog (e.g., (2-acetoxyethoxy)methyl acetate) (1.2 equivalents)

  • Dry N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Methanolic ammonia

Procedure:

  • To a solution of the 6-(substituted)-pyrimidine-2,4-dione in dry DMF, add potassium carbonate.

  • Add the acyclic activated sugar analog to the mixture.

  • Stir the reaction mixture at room temperature or elevated temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the protected nucleoside analog.

  • For deprotection, dissolve the protected nucleoside analog in methanolic ammonia and stir at room temperature until the reaction is complete.

  • Remove the solvent under reduced pressure and purify the final product as needed.

Antiviral and Cytotoxicity Assays

Protocol 3: Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDCK for influenza, Vero for HSV)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock of known titer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

  • Methanol or a solution of 1:1 ethanol and 0.1 M sodium citrate for solubilization

Procedure:

  • Seed a 96-well plate with host cells at a density that will form a confluent monolayer overnight (e.g., 1 x 10⁴ cells/well). Incubate at 37°C in a 5% CO₂ incubator.

  • On the following day, prepare serial dilutions of the test compounds in cell culture medium with a low serum concentration (e.g., 2% FBS).

  • Remove the growth medium from the cell monolayer.

  • Add the compound dilutions to the wells in triplicate. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus, no compound).

  • Add a pre-determined amount of virus (multiplicity of infection, MOI, that causes 80-100% CPE in 48-72 hours) to all wells except the cell control wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • After incubation, discard the medium and gently wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 10% formaldehyde for 20 minutes at room temperature.

  • Discard the fixative and stain the cells with crystal violet solution for 20 minutes.

  • Wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilize the stain by adding methanol or ethanol/sodium citrate solution to each well.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of CPE reduction for each compound concentration compared to the virus and cell controls to determine the EC₅₀.

Protocol 4: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells to determine the cytotoxicity of the test compounds.

Materials:

  • Host cell line

  • Cell culture medium

  • Test compounds

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed a 96-well plate with host cells as described for the CPE assay.

  • After overnight incubation, remove the medium and add serial dilutions of the test compounds in fresh medium to the wells in triplicate. Include "cell control" wells with medium only.

  • Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of the solubilization solution to each well.

  • Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculate the percentage of cell viability for each compound concentration compared to the cell control to determine the CC₅₀.

Protocol 5: Plaque Reduction Assay [1][13]

This assay is used to quantify the number of infectious virus particles and to determine the antiviral activity of compounds by measuring the reduction in plaque formation.

Materials:

  • Confluent monolayer of susceptible host cells in 6- or 12-well plates

  • Virus stock

  • Test compounds

  • Serum-free cell culture medium

  • Overlay medium (e.g., medium containing 1.6% Avicel or low-melting-point agarose)

  • Fixing solution (e.g., 4% formalin)

  • Staining solution (e.g., crystal violet) or immunostaining reagents

Procedure:

  • Prepare 10-fold serial dilutions of the virus stock in serum-free medium.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Inoculate the cells with 200 µL of each virus dilution (for a 12-well plate). For antiviral testing, pre-incubate the virus with different concentrations of the compound for 1 hour before adding to the cells.

  • Incubate the plates for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.

  • Aspirate the inoculum and add 1 mL of overlay medium to each well.

  • Incubate the plates at 37°C for 2-3 days, or until plaques are visible.

  • Fix the cells with formalin for at least 30 minutes.

  • Remove the overlay and stain the cell monolayer with crystal violet for 15-20 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well and calculate the virus titer in plaque-forming units per milliliter (PFU/mL).

  • For antiviral testing, calculate the percentage of plaque reduction at each compound concentration to determine the EC₅₀.

Visualizations

Signaling Pathway: EGFR in Viral Entry

Many viruses, including influenza virus, human cytomegalovirus (HCMV), and hepatitis B virus (HBV), exploit the epidermal growth factor receptor (EGFR) signaling pathway to facilitate their entry into host cells.[14][15][16] Upon binding of the virus to the cell surface, EGFR is activated, triggering a cascade of downstream signaling events that ultimately lead to viral internalization.

EGFR_Viral_Entry Virus Virus CellSurface Cell Surface Receptor Virus->CellSurface Binds EGFR EGFR CellSurface->EGFR Activates Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Endocytosis Endocytosis/ Viral Internalization ERK->Endocytosis PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Akt->Endocytosis

EGFR Signaling in Viral Entry
Experimental Workflow: Antiviral Drug Discovery

The process of discovering and developing antiviral agents from pyrimidine derivatives follows a structured pipeline, from initial screening to preclinical studies.

Antiviral_Discovery_Workflow cluster_0 Discovery & Screening cluster_1 Hit-to-Lead Optimization cluster_2 In Vitro Characterization cluster_3 Preclinical Development a Library of Pyrimidine Derivatives b High-Throughput Screening (e.g., CPE Assay) a->b c Hit Identification b->c d Lead Compound Selection c->d e Structure-Activity Relationship (SAR) Studies d->e f Synthesis of Analogs e->f g Dose-Response Assays (EC₅₀ Determination) e->g h Cytotoxicity Assays (CC₅₀ Determination) e->h f->e i Mechanism of Action Studies g->i j In Vivo Efficacy (Animal Models) i->j k Pharmacokinetics & Toxicology Studies j->k l Candidate Drug k->l

Antiviral Drug Discovery Workflow
Logical Relationship: Determination of Selectivity Index

The selectivity index (SI) is a critical parameter in drug development that quantifies the therapeutic window of a compound. It is calculated from the results of the cytotoxicity and antiviral assays.

Selectivity_Index Cytotoxicity Cytotoxicity Assay (e.g., MTT) CC50 CC₅₀ (50% Cytotoxic Concentration) Cytotoxicity->CC50 Antiviral Antiviral Assay (e.g., CPE, Plaque Reduction) EC50 EC₅₀ (50% Effective Concentration) Antiviral->EC50 SI Selectivity Index (SI) SI = CC₅₀ / EC₅₀ CC50->SI EC50->SI

Calculation of Selectivity Index

References

Troubleshooting & Optimization

Technical Support Center: 2,4-Dichloro-5-(methylsulfanyl)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and established method for synthesizing this compound is through the chlorination of a corresponding dihydroxy pyrimidine precursor, typically 5-(methylsulfanyl)uracil (2,4-dihydroxy-5-(methylsulfanyl)pyrimidine). This transformation is generally achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Q2: Which reaction parameters are most critical for maximizing yield and purity?

Optimizing the synthesis requires careful control over several parameters. The key factors include the molar ratio of the pyrimidine substrate to the chlorinating agent (POCl₃), the type and amount of acid acceptor or catalyst used (such as N,N-dimethylaniline or triethylamine), the reaction temperature, and the reaction duration.[1][2] An excess of POCl₃ is often used to drive the reaction to completion, and temperature control is crucial to prevent the formation of degradation products or unwanted side-products.

Q3: What are the common side reactions, and how can they be minimized?

A primary side reaction involves incomplete chlorination, resulting in mono-chlorinated intermediates. Another potential issue, particularly when using amine-based catalysts like N,N-dimethylaniline, is the formation of N-methylanilino by-products, where the aniline derivative displaces a chloro group on the pyrimidine ring.[1] To minimize these side reactions, it is crucial to use an appropriate excess of POCl₃, maintain the optimal reaction temperature, and limit the reaction time to just what is necessary for the completion of the primary reaction.[1]

Q4: What is the recommended workup procedure to prevent product decomposition?

The workup process is critical for isolating a high-purity product. Excess POCl₃ must be quenched carefully, typically by pouring the reaction mixture slowly onto crushed ice or into ice-cold water while maintaining vigorous stirring to manage the highly exothermic reaction.[3] Product decomposition can occur if the temperature rises uncontrollably during quenching. Following the quench, the product is typically extracted into an organic solvent (e.g., chloroform, ethyl acetate), washed with a dilute base (like sodium carbonate solution) to remove acidic impurities, and dried before solvent evaporation.[3]

Troubleshooting Guide

Problem: Low or No Product Yield

Question: My reaction has resulted in a significantly lower yield than anticipated. What are the potential causes and how can I address them?

Answer: Low yield is a common issue that can stem from several factors throughout the experimental process. The following areas should be investigated:

  • Reagent Quality: Ensure that the starting 5-(methylsulfanyl)uracil is pure and dry. The chlorinating agent, POCl₃, should be of high purity, as contaminants can interfere with the reaction.

  • Insufficient Chlorinating Agent: The molar ratio of POCl₃ to the substrate is critical. A significant excess of POCl₃ is often required to ensure complete conversion of both hydroxyl groups.

  • Suboptimal Reaction Temperature: The chlorination reaction typically requires elevated temperatures (refluxing in POCl₃ or a high-boiling solvent).[3][4] If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to product degradation.

  • Inefficient Quenching and Workup: Significant product loss can occur during the workup phase. Uncontrolled quenching can hydrolyze the product back to the starting material or other by-products. Ensure the quenching temperature is kept low (0-10°C) and that extractions are performed efficiently.[5]

Problem: Significant Impurity Formation

Question: My final product is contaminated with impurities detected by analysis (e.g., HPLC, NMR). How can I identify and prevent their formation?

Answer: Impurity formation often points to issues with reaction control or the choice of reagents.

  • Mono-Chlorinated Impurities: The presence of 2-hydroxy-4-chloro- or 2-chloro-4-hydroxy-5-(methylsulfanyl)pyrimidine indicates incomplete reaction. This can be addressed by increasing the reaction time, raising the temperature, or increasing the molar excess of POCl₃.

  • Amine-Related By-products: If using a tertiary amine base like N,N-dimethylaniline, by-products such as 2-N-methylanilino-4-chloro-5-(methylsulfanyl)pyrimidine can form, especially with extended reaction times.[1] Consider reducing the reaction time or switching to a different non-nucleophilic base.

  • Hydrolysis Products: The presence of the starting dihydroxy pyrimidine or mono-hydroxy impurities in the final product suggests hydrolysis has occurred during the workup. This is typically caused by an ineffective quench (temperature too high) or incomplete extraction from the aqueous phase.

Quantitative Data on Synthesis Optimization

The following table summarizes data from studies on analogous 2,4-dichloropyrimidine syntheses, illustrating the impact of different reaction conditions on product yield. While the substrate is different, the principles are directly applicable to optimizing the synthesis of this compound.

SubstrateChlorinating Agent (eq.)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
2,4-dihydroxy-5-methoxypyrimidinePOCl₃ (2.2)Triethylamine (1.2)Xylene160490.398.6[4]
2,4-dihydroxy-5-methoxypyrimidinePOCl₃ (2.4)N,N-dimethylaniline (1.2)Xylene1604~92-96~98-99[4]
2,4-dihydroxy-5-methoxypyrimidinePOCl₃ (2.0)Pyridine (1.5)Toluene1606~92-96~98-99[4]
5-FluorouracilPOCl₃ (10.0)N,N-dimethylaniline (1.5)Neat114292.2>98[1][2]

Experimental Protocols

Protocol: Chlorination of 5-(methylsulfanyl)uracil

This protocol is a representative procedure adapted from established methods for similar pyrimidine chlorinations.[3][4]

Materials:

  • 5-(methylsulfanyl)uracil

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (or N,N-dimethylaniline)

  • Toluene (or another suitable high-boiling solvent)

  • Chloroform (or Ethyl Acetate) for extraction

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(methylsulfanyl)uracil (1.0 eq), toluene (5-10 mL per gram of substrate), and phosphorus oxychloride (2.5 eq).

  • Addition of Base: While stirring the suspension, slowly add triethylamine (1.2 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approx. 110-140°C depending on the solvent) and maintain this temperature for 3-5 hours. Monitor the reaction progress using TLC or HPLC.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly, and with vigorous stirring, pour the reaction mixture into the ice-water. Caution: This process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Maintain the temperature of the quenching mixture below 10°C.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with chloroform.

  • Washing: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Visualized Workflows and Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product Reactants 1. Combine Reactants (Substrate, POCl₃, Solvent, Base) Heat 2. Heat to Reflux (3-5 hours) Reactants->Heat Quench 3. Quench on Ice Heat->Quench Extract 4. Extract Product Quench->Extract Wash 5. Wash Organic Layer Extract->Wash Dry 6. Dry & Concentrate Wash->Dry Purify 7. Purify Product (Recrystallization) Dry->Purify Product Final Product Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_workup Workup Process center Low Yield r1 Impure Substrate r1->center r2 Decomposed POCl₃ r2->center r3 Incorrect Stoichiometry r3->center c1 Temperature Too Low c1->center c2 Reaction Time Too Short c2->center c3 Poor Mixing c3->center w1 Product Hydrolysis (High Quench Temp) w1->center w2 Incomplete Extraction w2->center w3 Mechanical Losses w3->center

Caption: Cause-and-effect diagram for troubleshooting low product yield.

Reaction_Pathway Start 5-(methylsulfanyl)uracil (Dihydroxy Precursor) Product 2,4-Dichloro-5- (methylsulfanyl)pyrimidine Start->Product  POCl₃, Base (e.g., Et₃N)  Solvent (e.g., Toluene), Δ

Caption: Key reaction pathway for the chlorination of the pyrimidine core.

References

Technical Support Center: Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of substituted pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for substituted pyrimidines?

A1: The most common methods include the Biginelli reaction, the Pinner synthesis, and various metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. Each method has its own set of advantages and potential side reactions.

Q2: I am observing a low yield in my pyrimidine synthesis. What are the general factors I should investigate?

A2: Low yields can stem from several factors regardless of the synthetic route. Key areas to investigate include the purity of starting materials and reagents, reaction temperature, reaction time, the choice and activity of the catalyst, and the solvent used. Impurities can inhibit the reaction, while suboptimal conditions can lead to incomplete conversion or the formation of side products.[1]

Q3: How can I effectively purify my substituted pyrimidine product from common side products?

A3: Purification strategies depend on the physical properties of the desired product and the impurities. Common techniques include:

  • Recrystallization: Effective for solid products to remove impurities with different solubility profiles.

  • Column Chromatography: A versatile method for separating compounds with different polarities.

  • Preparative Thin-Layer Chromatography (TLC): Useful for small-scale purification.

  • Aqueous washes: Can sometimes help in removing residual metal catalysts or inorganic salts from cross-coupling reactions.

Troubleshooting Guide: The Biginelli Reaction

The Biginelli reaction is a one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).

Q4: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?

A4: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[2] This side reaction is favored at higher temperatures where urea can decompose to ammonia, which then reacts with two equivalents of the β-ketoester and the aldehyde.

Troubleshooting:

  • Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.

  • Catalyst Selection: The choice of catalyst can influence the selectivity. Lewis acids are often used to promote the Biginelli reaction.[3][4]

  • Order of Addition: Adding the urea last to the reaction mixture may minimize its decomposition.

Q5: My TLC analysis shows multiple spots, and I suspect Knoevenagel or Aldol condensation side products. How can I minimize these?

A5: Knoevenagel condensation between the aldehyde and the β-ketoester, and aldol self-condensation of the aldehyde or β-ketoester are common side reactions.

Troubleshooting:

  • Use a Milder Catalyst: A less aggressive catalyst may favor the desired three-component reaction over these two-component side reactions.

  • Optimize Reaction Temperature: Lowering the temperature can often reduce the rate of these condensation reactions.

Quantitative Data: Effect of Catalyst on Biginelli Reaction Yield

The following table summarizes the effect of different catalysts on the yield of a model Biginelli reaction between benzaldehyde, ethyl acetoacetate, and urea.

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneEthanolReflux1820
HCl (catalytic)EthanolReflux491
B(C6F5)3 (1 mol%)EthanolReflux394
InBr3 (10 mol%)EthanolReflux745 (DHPM) + 48 (Diels-Alder adduct)[5]
ZnCl2Acetic AcidRoom Temp-Good

Yields are for the desired dihydropyrimidinone unless otherwise noted and can vary based on specific substrates and reaction conditions.

Experimental Protocol: Biginelli Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

This protocol is a general procedure for the classical Biginelli reaction.[1]

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (0.90 g, 15 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, ~3-4 drops)

Procedure:

  • In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and urea in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-18 hours, depending on the catalyst), cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone.

Visualization: Biginelli Reaction Mechanism

Biginelli_Mechanism cluster_activation Iminium Ion Formation cluster_addition Nucleophilic Addition cluster_cyclization Cyclization and Dehydration Aldehyde Aldehyde Iminium_Ion Acyliminium Ion Aldehyde->Iminium_Ion + Urea, -H2O Urea Urea Open_Chain Open-Chain Intermediate Iminium_Ion->Open_Chain + Ketoester (Enol) Ketoester_Enol β-Ketoester (Enol) DHPM Dihydropyrimidinone Open_Chain->DHPM Cyclization, -H2O

Caption: Proposed mechanism for the Biginelli reaction.

Troubleshooting Guide: The Pinner Synthesis

The Pinner synthesis involves the condensation of an amidine with a β-dicarbonyl compound to form a substituted pyrimidine.

Q6: My Pinner synthesis is giving a low yield with a complex mixture of byproducts. What are the likely side reactions?

A6: Common side reactions in the Pinner synthesis include:

  • Self-condensation of the β-dicarbonyl compound.

  • Hydrolysis of the amidine starting material or key intermediates. [6] This is especially problematic if the reaction is not conducted under anhydrous conditions.

  • Incomplete cyclization , leading to the presence of open-chain intermediates.

Troubleshooting:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6]

  • Amidine Quality: Use freshly prepared or purified amidine, as it can be hygroscopic and prone to hydrolysis.

  • Temperature Control: While heating is often necessary, excessive temperatures can promote decomposition. Monitor the reaction by TLC to find the optimal temperature.

Q7: The cyclization step of my Pinner reaction is not going to completion. How can I drive the reaction forward?

A7: Incomplete cyclization can be due to insufficient activation of the carbonyl group or steric hindrance.

Troubleshooting:

  • Add a Catalyst: If not already using one, a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.

  • Increase Reaction Time or Temperature: Some cyclizations are slow and may require longer reaction times or a moderate increase in temperature. Monitor by TLC to avoid decomposition.

Experimental Protocol: Pinner Synthesis of 4,6-Dimethyl-2-phenylpyrimidine

This protocol provides a general procedure for the Pinner synthesis.

Materials:

  • Acetylacetone (1.00 g, 10 mmol)

  • Benzamidine hydrochloride (1.57 g, 10 mmol)

  • Sodium ethoxide (0.68 g, 10 mmol)

  • Anhydrous ethanol (20 mL)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve acetylacetone in anhydrous ethanol.

  • Add the benzamidine hydrochloride to the solution.

  • Under a nitrogen atmosphere, add a solution of sodium ethoxide in ethanol dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete (typically a few hours to overnight), cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

Visualization: Pinner Synthesis Troubleshooting

Pinner_Troubleshooting Start Low Yield in Pinner Synthesis Check_Purity Check Purity of Starting Materials (Amidine, Dicarbonyl) Start->Check_Purity Check_Conditions Verify Anhydrous Conditions Check_Purity->Check_Conditions [Pure] Purify_Reagents Purify/Dry Reagents Check_Purity->Purify_Reagents [Impure] Optimize_Temp Optimize Reaction Temperature Check_Conditions->Optimize_Temp [Anhydrous] Use_Anhydrous Use Anhydrous Solvents & Inert Atmosphere Check_Conditions->Use_Anhydrous [Moisture Present] Incomplete_Cyclization Incomplete Cyclization? Optimize_Temp->Incomplete_Cyclization [Optimized] Monitor_TLC Monitor by TLC to Avoid Decomposition Optimize_Temp->Monitor_TLC [Suboptimal] Add_Catalyst Add Acid/Base Catalyst Increase Reaction Time Incomplete_Cyclization->Add_Catalyst [Yes] Success Improved Yield Incomplete_Cyclization->Success [No] Purify_Reagents->Start Use_Anhydrous->Start Monitor_TLC->Start Add_Catalyst->Start

Caption: Troubleshooting workflow for the Pinner synthesis.

Troubleshooting Guide: Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for introducing substituents onto a pyrimidine ring.

Q8: I am performing a Suzuki coupling with a chloropyrimidine and observing low yields and side products. What are the common issues?

A8: Chloropyrimidines are less reactive than their bromo or iodo counterparts. Common side reactions include:

  • Protodeboronation: The boronic acid is converted back to the corresponding arene, especially in the presence of water and base.[7]

  • Homocoupling: Coupling of two boronic acid molecules or two halopyrimidine molecules.

  • Dehalogenation: The chloro group is replaced by a hydrogen atom.

Troubleshooting:

  • Catalyst and Ligand Choice: Use a catalyst system known to be effective for less reactive aryl chlorides. Bulky, electron-rich phosphine ligands are often required.[8]

  • Base Selection: The choice of base is critical. Weaker bases may be necessary to avoid decomposition of starting materials or side reactions.

  • Anhydrous Conditions: To minimize protodeboronation, use anhydrous solvents and reagents.

  • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.

Quantitative Data: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine

The following table summarizes the yields for the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid using different palladium catalysts.

CatalystLigandBaseSolventTime (h)Yield (%)
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane2471[3][9]
Pd₂(dba)₃-K₂CO₃1,4-Dioxane24<5
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1292
PdCl₂(dppf)-Na₂CO₃DME/H₂O1688

Yields are for the mono-arylated product and can vary based on specific substrates and reaction conditions.

Q9: What are the common side reactions in Sonogashira and Buchwald-Hartwig amination of halopyrimidines?

A9:

  • Sonogashira Coupling: The most common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by using a lower concentration of the copper co-catalyst and ensuring strictly anaerobic conditions.[10]

  • Buchwald-Hartwig Amination: Side reactions can include hydrodehalogenation of the starting halopyrimidine and β-hydride elimination from the intermediate palladium-amido complex. The choice of ligand and base is crucial to minimize these pathways. For substrates with multiple electrophilic sites, chemoselectivity can be a challenge.[11]

Experimental Protocol: Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

This protocol is a general procedure for a microwave-assisted Suzuki coupling.[3]

Materials:

  • 2,4-Dichloropyrimidine (149 mg, 1.0 mmol)

  • Phenylboronic acid (134 mg, 1.1 mmol)

  • Pd(PPh₃)₄ (58 mg, 0.05 mmol)

  • K₂CO₃ (276 mg, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To a microwave vial, add 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add 1,4-dioxane and seal the vial.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 2-chloro-4-phenylpyrimidine.

Visualization: General Catalytic Cycle for Cross-Coupling

Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + R-X Transmetal Transmetalation Complex OxAdd->Transmetal + R'-M Transmetal->Pd0 Reductive Elimination (forms R-R') ReductElim Product Transmetal->ReductElim

References

Technical Support Center: Overcoming Low Reactivity in C-C Bond Formation with Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of pyrimidines in C-C bond formation reactions.

Troubleshooting Guides

This section is designed to help you troubleshoot common issues encountered during C-C bond formation with pyrimidine substrates. The question-and-answer format directly addresses specific problems you might be facing in your experiments.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am observing low or no conversion of my chloropyrimidine starting material in a Suzuki-Miyaura reaction. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Suzuki coupling of chloropyrimidines is a common issue stemming from the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, as well as potential catalyst deactivation. Here are the key factors to investigate and corresponding troubleshooting steps:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the ligand is critical for activating the C-Cl bond.

    • Troubleshooting:

      • Switch to a more electron-rich and sterically bulky phosphine ligand. Buchwald-type ligands such as SPhos, XPhos, and RuPhos are often effective for coupling heteroaryl chlorides as they promote the oxidative addition step.[1]

      • Consider using a pre-formed Pd(0) catalyst, like Pd(PPh₃)₄, which doesn't require an in-situ reduction step.[2][3]

      • For challenging couplings, explore the use of N-heterocyclic carbene (NHC) ligands.

  • Base Selection: The base plays a crucial role in the transmetalation step and the overall catalytic cycle.

    • Troubleshooting:

      • Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃ for less reactive chlorides.

      • Ensure the base is finely powdered and anhydrous, as its physical properties can impact the reaction rate. For anhydrous couplings with K₃PO₄, the addition of a small amount of water (around 5 equivalents) can sometimes be beneficial.

  • Solvent System: The polarity and composition of the solvent can significantly influence the reaction outcome.

    • Troubleshooting:

      • A mixture of an aprotic solvent like 1,4-dioxane or toluene with water is often optimal. The water is crucial for dissolving the base and facilitating the transmetalation. A common ratio is 2:1 to 4:1 dioxane/water.[2][4]

      • Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.

  • Reaction Temperature and Method: Insufficient thermal energy can lead to low conversion.

    • Troubleshooting:

      • Increase the reaction temperature. For conventional heating, temperatures around 100 °C are common.[3]

      • Employ microwave irradiation. Microwave heating can dramatically reduce reaction times (from hours to minutes) and often improves yields by minimizing byproduct formation.[2][5][6][7]

Issue 2: Catalyst Deactivation

Question: My Suzuki-Miyaura reaction with a pyrimidine substrate starts but then stalls, suggesting catalyst deactivation. What could be the cause and how can I prevent it?

Answer:

Catalyst deactivation is a frequent problem when working with nitrogen-containing heterocycles like pyrimidines. The lone pair of electrons on the pyrimidine nitrogens can coordinate to the palladium center, inhibiting its catalytic activity.[1]

  • Ligand Choice:

    • Troubleshooting:

      • Use sterically hindered ligands (e.g., XPhos, SPhos). The bulk of the ligand can prevent the pyrimidine nitrogen from coordinating to the palladium center.[1]

  • Substrate-Related Inhibition:

    • Troubleshooting:

      • If your pyrimidine substrate also contains other basic functionalities (e.g., an amino group), these can also contribute to catalyst inhibition. Using a more electron-rich and sterically demanding ligand can help mitigate this.

  • Reaction Conditions:

    • Troubleshooting:

      • Ensure rigorous exclusion of oxygen from the reaction mixture by properly degassing the solvent and maintaining an inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II).

Issue 3: Protodeboronation of the Boronic Acid

Question: I am observing a significant amount of the debrominated pyrimidine byproduct, suggesting my boronic acid is undergoing protodeboronation. How can I minimize this side reaction?

Answer:

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich or sterically hindered boronic acids.

  • Reaction Conditions:

    • Troubleshooting:

      • Use anhydrous conditions where possible, as water can facilitate protodeboronation. However, be mindful that some water is often necessary for the Suzuki coupling itself.

      • Minimize the reaction time. Microwave heating can be advantageous here.[2][6][7]

      • Use a less basic carbonate like K₂CO₃ if a strong base is suspected to be the cause, although this might reduce the rate of the desired coupling.

  • Boronic Acid Stability:

    • Troubleshooting:

      • Consider using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, which are less prone to protodeboronation.

Issue 4: Low Yield in Sonogashira Coupling

Question: My Sonogashira coupling of a 5-bromopyrimidine is giving a low yield. What are the key parameters to optimize?

Answer:

The Sonogashira coupling is a powerful tool for introducing alkynyl groups onto the pyrimidine ring. Low yields can often be traced back to the catalyst system, base, or reaction conditions.

  • Catalyst System:

    • Troubleshooting:

      • Ensure both the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and the copper(I) co-catalyst (CuI) are fresh and active.[8]

      • The loading of both catalysts can be optimized; typically 2-5 mol% of the palladium catalyst and 5-10 mol% of CuI are used.[8]

  • Base and Solvent:

    • Troubleshooting:

      • An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and often as a solvent or co-solvent.[8]

      • Anhydrous and degassed solvents like THF or DMF are crucial to prevent side reactions and catalyst deactivation.[8]

  • Side Reactions:

    • Troubleshooting:

      • A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by running the reaction under strictly anaerobic conditions and at the lowest effective temperature. Using a copper-free Sonogashira protocol can also eliminate this side product.[9]

Frequently Asked Questions (FAQs)

Q1: Which position on the pyrimidine ring is most reactive for cross-coupling reactions?

A1: The reactivity of halopyrimidines in cross-coupling reactions generally follows the order C4 > C6 > C2 > C5. For di- or tri-substituted pyrimidines, the reaction often occurs selectively at the C4 position.[10] However, this selectivity can sometimes be altered by the choice of catalyst and ligands.

Q2: Can I perform a double Suzuki coupling on a dichloropyrimidine?

A2: Yes, one-pot, regioselective double Suzuki couplings of 2,4-dichloropyrimidines have been successfully developed. Typically, the first coupling occurs at the more reactive C4 position, followed by a second coupling at the C2 position under slightly harsher conditions (e.g., higher temperature).[11]

Q3: What are the advantages of using microwave irradiation for pyrimidine cross-coupling reactions?

A3: Microwave-assisted synthesis offers several significant advantages:

  • Dramatically reduced reaction times: Reactions that take hours with conventional heating can often be completed in minutes.[2][5][6][7]

  • Improved yields: Rapid heating can minimize the formation of byproducts.[6]

  • Enhanced reproducibility: Precise temperature and pressure control leads to more consistent results.[6]

Q4: What are some alternative C-C bond-forming reactions for pyrimidines besides the common cross-coupling reactions?

A4: Direct C-H activation/arylation is an increasingly popular and atom-economical alternative. This method avoids the need for pre-functionalized pyrimidines (e.g., halogenated pyrimidines). The pyrimidine ring itself can act as a directing group for the C-H activation at an adjacent aryl group.[12][13]

Q5: How can I deal with the toxicity of organotin reagents in Stille couplings?

A5: The toxicity of organotin compounds is a significant drawback of the Stille reaction. While they are effective, consider alternative cross-coupling reactions like the Suzuki-Miyaura coupling, which uses non-toxic and more environmentally friendly organoboron reagents. If a Stille coupling is necessary, handle the organotin reagents with extreme care in a well-ventilated fume hood and follow all safety protocols for waste disposal.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for various C-C bond formation reactions with pyrimidine substrates to facilitate comparison and selection of optimal conditions.

Table 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [3][5]

Catalyst (mol%)LigandBase (equiv)SolventTemp. (°C)TimeYield (%)
Pd(PPh₃)₄ (5)PPh₃K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)10024 h71
Pd(PPh₃)₄ (0.5)PPh₃K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)100 (MW)15 min81
Pd(OAc)₂ (5)PPh₃K₂CO₃ (3)1,4-Dioxane10024 h35
PdCl₂(PPh₃)₂ (5)PPh₃K₂CO₃ (3)1,4-Dioxane10024 h42
[Pd(IPr)(cinnamyl)Cl] (3)IPrK₂CO₃ (2)1,4-DioxaneRT24 hHigh

MW = Microwave irradiation

Table 2: Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes [8]

AlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THFRT492
1-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THFRT685
Propargyl alcoholPdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (3)DMF501278

Experimental Protocols

This section provides detailed methodologies for key C-C bond formation reactions with pyrimidines.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine [2][6]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and deionized water (2:1 v/v), degassed

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add 2,4-dichloropyrimidine, the boronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add 6 mL of the degassed 1,4-dioxane/water mixture to the vial.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of 5-Bromopyrimidine with a Terminal Alkyne [8]

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous and degassed tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous and degassed THF, followed by triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 5-alkynylpyrimidine product.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield in Pyrimidine Suzuki Coupling

Troubleshooting_Workflow start Low Yield in Pyrimidine Suzuki Coupling catalyst Check Catalyst and Ligand start->catalyst base Evaluate Base catalyst->base If no improvement sub_catalyst1 Use bulky, electron-rich ligands (e.g., SPhos, XPhos) catalyst->sub_catalyst1 sub_catalyst2 Try pre-formed Pd(0) catalysts (e.g., Pd(PPh3)4) catalyst->sub_catalyst2 solvent Optimize Solvent base->solvent If still low yield sub_base1 Use stronger base (K3PO4, Cs2CO3) base->sub_base1 sub_base2 Ensure base is finely powdered base->sub_base2 temp Adjust Temperature/ Use Microwave solvent->temp If necessary sub_solvent1 Use Dioxane/Water mixture (e.g., 4:1) solvent->sub_solvent1 sub_solvent2 Ensure thorough degassing solvent->sub_solvent2 sub_temp1 Increase temperature (e.g., 100-120 °C) temp->sub_temp1 sub_temp2 Switch to microwave irradiation temp->sub_temp2 end Improved Yield temp->end

Caption: A decision-making workflow for troubleshooting low yields in pyrimidine Suzuki coupling reactions.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa R-X pd_complex R-Pd(II)-X L_n (R = Pyrimidinyl) oa->pd_complex transmetal Transmetalation pd_complex->transmetal pd_intermediate R-Pd(II)-R' L_n transmetal->pd_intermediate boronic R'-B(OR)2 boronic->transmetal base Base base->transmetal re Reductive Elimination pd_intermediate->re re->pd0 Catalyst Regeneration product R-R' (Coupled Product) re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: 2,4-Dichloro-5-(methylsulfanyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 2,4-Dichloro-5-(methylsulfanyl)pyrimidine derivatives.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling, storage, and use of this compound and its analogs.

Issue 1: Unexpected Side Products in Nucleophilic Substitution Reactions

Question: I am performing a nucleophilic aromatic substitution (SNAr) reaction to replace one of the chlorine atoms, but I am observing a mixture of products, including some where the methylsulfanyl group appears to have reacted. What is happening?

Answer: this compound has three potential sites for nucleophilic attack: the chlorine atoms at the C2 and C4 positions, and the methylsulfanyl group at the C5 position. The regioselectivity of the reaction is highly dependent on the reaction conditions and the nature of the nucleophile.

  • Competition between C2 and C4 positions: While the C4 position is generally more reactive towards nucleophilic attack in 2,4-dichloropyrimidines, the presence of substituents can alter this selectivity. For instance, electron-withdrawing groups at the C5 position generally favor substitution at the C4 position. However, with certain nucleophiles, such as tertiary amines, selectivity for the C2 position can be observed.

  • Reactivity of the methylsulfanyl group: The methylsulfanyl group itself can act as a leaving group, particularly under harsh reaction conditions or in the presence of certain nucleophiles. Furthermore, accidental oxidation of the methylsulfanyl group to a methylsulfinyl or methylsulfonyl group during the reaction will make it a much better leaving group, leading to unexpected substitution at the C5 position.

Troubleshooting Steps:

  • Control Reaction Temperature: Run the reaction at the lowest effective temperature to minimize side reactions.

  • Choice of Base: Use a non-nucleophilic base if possible to avoid competition with your intended nucleophile.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the methylsulfanyl group.

  • Degas Solvents: Use degassed solvents to remove dissolved oxygen, which can contribute to oxidation.

  • Analyze Reaction Mixture Carefully: Use techniques like LC-MS to identify all major and minor products to better understand the competing reaction pathways.

Issue 2: Compound Degradation During Work-up or Purification

Question: My reaction seems to work well, but I am losing a significant amount of my desired product during aqueous work-up or column chromatography. What could be the cause?

Answer: this compound derivatives can be sensitive to acidic or basic conditions, as well as prolonged exposure to certain solvents and silica gel.

  • Hydrolysis: The chloro- and methylsulfanyl groups can be susceptible to hydrolysis under strongly acidic or basic aqueous conditions. The pyrimidine ring itself can also undergo cleavage under harsh acidic conditions.[1]

  • Silica Gel-Mediated Degradation: Silica gel is weakly acidic and can catalyze the degradation of sensitive compounds. The polar surface of silica can also strongly adsorb these compounds, leading to decomposition during long purification times.

Troubleshooting Steps:

  • Neutralize pH: Ensure the pH of the aqueous work-up is neutral before extraction. Use mild buffers if necessary.

  • Minimize Contact Time: Reduce the time your compound is in contact with aqueous layers and silica gel.

  • Alternative Purification Methods: Consider alternative purification methods such as crystallization, preparative TLC with deactivated silica, or chromatography on a less acidic stationary phase like alumina.

  • Solvent Choice: Use high-purity, non-protic solvents for extraction and chromatography whenever possible.

Issue 3: Compound Instability Upon Storage

Question: I have stored my purified this compound derivative, and it appears to have decomposed over time. How should I store it properly?

Answer: These compounds can be sensitive to light, moisture, air, and temperature.

  • Moisture and Air Sensitivity: The dichloropyrimidine moiety can be sensitive to moisture, potentially leading to hydrolysis. The methylsulfanyl group is susceptible to oxidation by atmospheric oxygen.

  • Thermal Instability: Heating can cause decomposition, leading to the release of hazardous gases like hydrogen chloride and nitrogen oxides.

  • Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and certain metals like copper and aluminum, as these can catalyze decomposition.

Storage Recommendations:

ParameterRecommendationRationale
Temperature Store at low temperatures (e.g., -20°C).To minimize thermal decomposition and slow down potential side reactions.
Atmosphere Store under an inert atmosphere (argon or nitrogen).To prevent oxidation of the methylsulfanyl group and hydrolysis from atmospheric moisture.
Light Protect from light by using amber vials or storing in the dark.To prevent potential photodegradation.
Container Use tightly sealed glass containers.To prevent exposure to air and moisture.
Purity Ensure the compound is free from residual acids, bases, or metals from the synthesis.Impurities can catalyze decomposition over time.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound derivatives?

A1: Based on the chemical nature of the molecule, the most probable degradation pathways include:

  • Nucleophilic Substitution/Hydrolysis: Replacement of the chlorine atoms at C2 and C4 by nucleophiles (including water) present in the environment.

  • Oxidation of the Methylsulfanyl Group: The sulfur atom is susceptible to oxidation to form a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃). This oxidation makes the pyrimidine ring more electron-deficient and can alter its reactivity.

  • Cleavage of the Methylsulfanyl Group: The C-S bond can be cleaved under certain reductive or strong acid conditions.

  • Ring Opening: Under harsh acidic or basic conditions, the pyrimidine ring itself may undergo cleavage.[1]

Q2: How can I monitor the stability of my compound during an experiment?

A2: The stability of your compound can be monitored using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A quick way to check for the appearance of new, more polar spots which could indicate degradation products (e.g., sulfoxides, hydrolyzed products).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your compound over time. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the identification of the masses of potential degradation products, providing clues to the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect structural changes in the molecule upon degradation. For example, oxidation of the methylsulfanyl group will cause a downfield shift of the methyl protons in the ¹H NMR spectrum.

Q3: Are there any known incompatible reagents or solvents?

A3: Yes, based on the reactivity of similar compounds, you should avoid:

  • Strong Oxidizing Agents: (e.g., hydrogen peroxide, m-CPBA) can oxidize the methylsulfanyl group.

  • Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide) can promote hydrolysis and other side reactions.

  • Strong Acids: Can lead to hydrolysis or even ring cleavage.[1]

  • Reactive Metals: Such as copper, aluminum, and their alloys should be avoided.

  • Protic Solvents at Elevated Temperatures: Can act as nucleophiles leading to solvolysis.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Compound Stability by HPLC

  • Prepare a Stock Solution: Accurately weigh a sample of your this compound derivative and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial purity.

  • Incubation: Aliquot the stock solution into several vials. Expose these vials to the conditions you want to test (e.g., specific pH, temperature, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take one vial from each condition and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the initial (T=0) peak area. Plot the percentage of the parent compound versus time to determine the degradation rate.

Visualizations

cluster_start Starting Material cluster_pathways Potential Degradation Pathways cluster_products Degradation Products start This compound hydrolysis Hydrolysis (H₂O, Acid/Base) start->hydrolysis Moisture, pH extremes oxidation Oxidation (O₂, Peroxides) start->oxidation Air, Oxidizing agents nucleophilic_attack Nucleophilic Attack (e.g., Amines, Alcohols) start->nucleophilic_attack Nucleophilic reagents, Solvents hydrolysis_prod Monochloro-hydroxy derivative Dichloro-pyrimidinone hydrolysis->hydrolysis_prod oxidation_prod Sulfoxide (-SOCH₃) Sulfone (-SO₂CH₃) oxidation->oxidation_prod substitution_prod Substituted pyrimidine nucleophilic_attack->substitution_prod

Caption: Potential degradation pathways for this compound.

start Experiment Shows Unexpected Results/ Low Yield check_reaction Check Reaction Conditions start->check_reaction check_workup Check Work-up/ Purification start->check_workup check_storage Check Storage Conditions start->check_storage temp Lower Temperature check_reaction->temp High Temp? atmosphere Use Inert Atmosphere check_reaction->atmosphere Air Sensitive? base Change Base check_reaction->base Side Rxn w/ Base? ph Neutralize pH check_workup->ph pH Extremes? purification Change Purification Method check_workup->purification Degradation on Silica? storage_temp Store at -20°C check_storage->storage_temp Stored at RT? storage_atm Store under Inert Gas check_storage->storage_atm Stored in Air?

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Troubleshooting Suzuki Coupling with Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving dichloropyrimidine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing these challenging yet crucial reactions. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Yield of the Desired Coupled Product

Q1: My Suzuki coupling reaction with a dichloropyrimidine is giving me very low yield or no product at all. What are the common causes and how can I troubleshoot this?

A1: Low to no yield in Suzuki coupling with dichloropyrimidines is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for success.

Potential Causes:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen and can be easily deactivated.

  • Poor Reagent Quality: The boronic acid may have degraded (protodeboronation), or the dichloropyrimidine starting material could be impure.

  • Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be suitable for your specific dichloropyrimidine isomer and coupling partner.

  • Ineffective Ligand: The ligand may not be appropriate for the electron-deficient dichloropyrimidine ring.

Troubleshooting Steps:

  • Catalyst and Reaction Setup:

    • Use a fresh bottle of the palladium catalyst or a reliable pre-catalyst.

    • Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents.[1][2]

  • Reagent Integrity:

    • Use fresh boronic acid. A slight excess (1.2-1.5 equivalents) can sometimes compensate for minor degradation.[1]

    • Verify the purity of your dichloropyrimidine starting material.

  • Condition Screening:

    • Base: Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base are critical for efficient transmetalation.[1][3]

    • Solvent: The solvent choice is critical.[2] For 2,4-dichloropyrimidines, less polar solvents like 1,4-dioxane and THF, often in a mixture with water, have shown good results.[4] Alcoholic solvent mixtures can also offer greater reactivity at lower temperatures.[2]

    • Temperature: Higher temperatures can improve reaction rates, but excessive heat can lead to side product formation.[4] Microwave irradiation can be an effective way to achieve rapid heating and shorter reaction times.[4][5]

Issue 2: Formation of Significant Side Products

Q2: I am observing significant side products in my reaction mixture, such as dehalogenated pyrimidine or homocoupled boronic acid. How can I minimize these?

A2: The formation of side products is a common challenge. Understanding the cause of each side product is key to mitigating their formation.

  • Protodeboronation (Ar-H formation): This is a common side reaction where the boronic acid reacts with a proton source to form an arene. It can be exacerbated by high temperatures and certain bases.[3][5]

    • Solution: Use fresh, high-purity boronic acid and optimize the reaction temperature and base.

  • Homocoupling (Ar-Ar formation): This involves the coupling of two boronic acid molecules.

    • Solution: Ensure efficient oxidative addition and transmetalation. Sometimes, adding the aryl halide in a slight excess can reduce homocoupling.[5]

  • Dehalogenation: The dichloropyrimidine starting material can lose a chlorine atom. This can occur after oxidative addition, where the palladium complex reacts with a hydride source (e.g., amine base or alcoholic solvent).[6]

    • Solution: Careful selection of the base and solvent system is important. Protecting the pyrrole nitrogen in related heterocyclic systems has been shown to suppress dehalogenation.[7]

Issue 3: Poor Regioselectivity with Unsymmetrical Dichloropyrimidines

Q3: I am using an unsymmetrical dichloropyrimidine (e.g., 2,4-dichloropyrimidine) and getting a mixture of isomers. How can I control the regioselectivity?

A3: Regioselectivity in the Suzuki coupling of dichloropyrimidines is a well-documented challenge. For 2,4-dichloropyrimidines, the reaction generally favors substitution at the C4 position.[2][4] However, this can be influenced by several factors.

Factors Influencing Regioselectivity:

  • Ligand: The choice of ligand plays a crucial role in controlling the regioselectivity of the oxidative addition step.[1] Sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selectivity.

  • Reaction Conditions: The catalyst, solvent, and additives can all influence which position reacts.[1] "Ligand-free" conditions, also known as Jeffery conditions, have been reported to provide remarkable C4-selectivity.[1][8]

  • Substituents: The electronic and steric nature of substituents on the pyrimidine ring can direct the regioselectivity.

Strategies for Controlling Regioselectivity:

  • Systematic Screening: Vary the ligand, base, and solvent to determine the optimal conditions for your desired isomer.

  • One-Pot Double Coupling: It is possible to perform a regioselective double Suzuki coupling in one pot by carefully controlling the reaction conditions and adding the second boronic acid after the first coupling is complete.[2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data from studies on Suzuki coupling with dichloropyrimidines, providing a starting point for reaction optimization.

Table 1: Effect of Solvent on the Suzuki Coupling of 2,4-Dichloropyrimidine

SolventTemperature (°C)Time (h)Yield (%)Reference
1,4-Dioxane/H₂O (2:1)1000.2580[4]
THF/H₂O (1:1)1000.25~75[4]
Isopropanol832464[4]
DMF90-<20[2]
MethanolRoom Temp337[2]
EthanolRoom TempOvernight47[2]

Table 2: Catalyst Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine

CatalystLigandYield (%)NotesReference
Pd(PPh₃)₄-71Effective and commonly used.[5]
Pd(dppf)Cl₂·CH₂Cl₂-70Wide bite-angle ligand, effective for reductive elimination.[4]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[5]
Pd₂(dba)₃·CHCl₃-35Moderate yield.[5]
PdCl₂(PPh₃)₂-36Low yield.[9]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [1][4]

This protocol describes a rapid and efficient method for the C4-selective Suzuki coupling of 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid (1.0 equivalent)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄ to the vial.

  • Add a degassed mixture of 1,4-dioxane and water (2:1 ratio).

  • Flush the vial with an inert gas (e.g., Argon) and seal it.

  • Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.

  • After cooling, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine [2]

This protocol allows for the sequential, regioselective introduction of two different aryl groups onto the 2,4-dichloropyrimidine scaffold.

Materials:

  • 2,4-Dichloropyrimidine

  • First Arylboronic acid (1.0 equivalent)

  • Second Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (2.7 mol% for the first step, 1.3 mol% for the second step)

  • K₂CO₃ (3.0 equivalents for each step)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • Dissolve 2,4-dichloropyrimidine in a mixture of toluene, ethanol, and water.

  • Degas the solution with argon for 5 minutes.

  • Add the first arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Heat the reaction at 55 °C for 12 hours.

  • After 12 hours, add the second arylboronic acid, additional Pd(PPh₃)₄, and more K₂CO₃.

  • Increase the reaction temperature to 90 °C and stir for another 12 hours.

  • After cooling, work up the reaction by partitioning between water and an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield check_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere start->check_catalyst check_reagents Verify Reagent Quality - Use fresh boronic acid - Check dichloropyrimidine purity check_catalyst->check_reagents If still low yield screen_conditions Screen Reaction Conditions - Vary base (K2CO3, K3PO4) - Vary solvent (Dioxane/H2O, THF/H2O) - Optimize temperature check_reagents->screen_conditions If still low yield screen_ligands Screen Ligands - Consider different phosphine ligands - Try NHC ligands screen_conditions->screen_ligands If still low yield success Improved Yield screen_ligands->success Optimization

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Side_Product_Mitigation side_products Side Products Observed protodeboronation Protodeboronation (Ar-H) side_products->protodeboronation homocoupling Homocoupling (Ar-Ar) side_products->homocoupling dehalogenation Dehalogenation (Pyrimidine-H) side_products->dehalogenation solution_proto Use fresh boronic acid Optimize temperature and base protodeboronation->solution_proto Solution solution_homo Use slight excess of aryl halide Optimize conditions for efficient transmetalation homocoupling->solution_homo Solution solution_dehalo Careful selection of base and solvent dehalogenation->solution_dehalo Solution

Caption: Logical relationships for mitigating common side products.

References

Technical Support Center: Phosphorus Oxychloride Reactions with Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the chlorination of pyrimidines using phosphorus oxychloride (POCl₃).

Frequently Asked Questions (FAQs)

Q1: What are the most common phosphorus-containing byproducts in POCl₃ reactions with pyrimidines?

The primary phosphorus-containing byproducts are chlorophosphoric acids and their anhydrides. During the reaction and subsequent aqueous workup, a series of hydrolysis products of POCl₃ can be formed. Key intermediates that can be present in the reaction mixture include:

  • Phosphorodichloridic acid (Cl₂P(O)OH): A metastable intermediate formed from the partial hydrolysis of POCl₃. Its accumulation can lead to delayed exothermic events during quenching.[1][2]

  • Pyrophosphoryl chloride (O(POCl₂)₂): Formed from the reaction of POCl₃ with alcohols or the partial hydrolysis of POCl₃.[3]

  • Polymeric phosphorus compounds: Complex, often tar-like materials that can form, especially under harsh reaction conditions or with prolonged heating.[4]

Q2: My reaction is sluggish or incomplete. What are the likely causes?

Several factors can contribute to an incomplete reaction:

  • Insufficient POCl₃: For complete conversion of hydroxyl groups to chlorides, an excess of POCl₃ is often required to drive the reaction to completion.

  • Low Reaction Temperature: Many chlorinations of hydroxypyrimidines require elevated temperatures, often refluxing in POCl₃ (around 110°C), to proceed at a reasonable rate.

  • Poor Quality of POCl₃: Phosphorus oxychloride is highly sensitive to moisture. Using a partially hydrolyzed reagent will significantly reduce its efficacy. It is advisable to use freshly distilled or a new bottle of POCl₃.

  • Presence of Water: Ensure all glassware is scrupulously dried before use, as any moisture will consume the reagent.

Q3: I'm observing significant tar formation in my reaction. How can I minimize this?

Tar formation is a common issue, particularly with electron-rich pyrimidine substrates. Here are some strategies to mitigate it:

  • Temperature Control: Avoid excessively high temperatures or prolonged heating, which can lead to decomposition and polymerization of the starting material and product.

  • Use of a Tertiary Amine: The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can act as an acid scavenger and a catalyst, often allowing for milder reaction conditions and shorter reaction times. However, the choice of amine is crucial as some can also lead to byproducts.

  • Solvent-Free Conditions: Paradoxically, in some cases, running the reaction neat (without a solvent) but with a controlled stoichiometry of POCl₃ (equimolar or slightly more) in a sealed reactor can lead to cleaner reactions and simpler workups.[5]

  • Gradual Addition: For highly reactive substrates, adding the pyrimidine portion-wise to the hot POCl₃ solution can help to control the reaction exotherm and reduce byproduct formation.

Q4: I am using DMF as a solvent and seeing an unexpected aldehyde byproduct. What is happening?

When N,N-dimethylformamide (DMF) is used as a solvent or additive with POCl₃, it can form a Vilsmeier-Haack reagent in situ.[6] This electrophilic species can then react with electron-rich positions on the pyrimidine ring, leading to formylation (addition of a -CHO group).[7] To avoid this, consider using an alternative solvent that is inert under the reaction conditions, such as acetonitrile or a high-boiling hydrocarbon, or conduct the reaction neat if feasible.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction; decomposition of product during workup; poor quality of reagents.Ensure an excess of fresh POCl₃ is used. Increase reaction temperature or time. Use a tertiary amine catalyst. During workup, quench the reaction mixture by slowly adding it to ice-water to minimize hydrolysis of the chlorinated product.
Formation of a Thick, Intractable Slurry Precipitation of pyrimidine-POCl₃ adducts or amine hydrochlorides.Use a co-solvent like acetonitrile or o-dichlorobenzene to improve solubility. For solvent-free reactions, ensure adequate stirring.
Product is an Oil Instead of a Solid Presence of phosphorus-containing impurities or residual solvent.Purify the crude product by vacuum distillation or column chromatography. Ensure complete removal of the extraction solvent.
Delayed Exothermic Reaction During Quench Accumulation of metastable intermediates like phosphorodichloridic acid.[1][2]Always perform a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred mixture of ice and water. Never add water to the reaction mixture. Maintain the quench temperature below 20°C. For large-scale reactions, consider quenching with a buffered solution (e.g., sodium acetate) at a controlled temperature of 35-40°C to ensure complete hydrolysis.[8][9]
Product Contaminated with Amine Hydrochloride Incomplete separation during workup.Wash the organic extract thoroughly with water to remove the water-soluble amine hydrochloride. The product can also be purified by distillation or recrystallization from a non-polar solvent.

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of Uracil to 2,4-Dichloropyrimidine

This protocol is a standard method for the chlorination of a common hydroxypyrimidine.

Materials:

  • Uracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as catalyst)

  • Ice

  • Chloroform or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine uracil (1 equivalent) and phosphorus oxychloride (4-5 equivalents).

  • If using a catalyst, add N,N-dimethylaniline (0.1-0.3 equivalents).

  • Heat the mixture to reflux (approximately 110°C) with stirring for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully and slowly, pour the reaction mixture onto a vigorously stirred slurry of crushed ice in a large beaker within a fume hood. This step is highly exothermic and will release HCl gas.

  • Extract the aqueous mixture with chloroform or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the 2,4-dichloropyrimidine by vacuum distillation or recrystallization from hexanes.

Protocol 2: Safe Quenching of a Large-Scale POCl₃ Reaction

This protocol is designed to minimize the risk of a delayed exothermic event during the workup of a large-scale reaction.[1][8][9]

Materials:

  • Reaction mixture containing excess POCl₃

  • Sodium acetate

  • Water

  • Ice

  • Appropriate organic solvent for extraction

Procedure:

  • In a separate, appropriately sized vessel equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate (3-4 equivalents relative to the initial amount of POCl₃).

  • Cool the sodium acetate solution to 10-15°C with an ice bath.

  • Slowly, add the reaction mixture containing POCl₃ to the vigorously stirred sodium acetate solution via an addition funnel.

  • Carefully monitor the temperature of the quench mixture. Maintain the temperature below 25°C by controlling the rate of addition and adding more ice to the external bath if necessary.

  • After the addition is complete, continue to stir the mixture for at least 30 minutes to ensure complete hydrolysis of all reactive phosphorus species.

  • Proceed with the standard extraction and purification of the desired product.

Visualizations

Byproduct_Formation_Pathway cluster_main Main Reaction cluster_side Side Reactions Pyrimidine_OH Hydroxypyrimidine Phosphorylated_Intermediate O-Phosphorylated Pyrimidine Pyrimidine_OH->Phosphorylated_Intermediate + POCl3 Tarry_Polymers Tarry Polymers Pyrimidine_OH->Tarry_Polymers Decomposition POCl3 POCl3 Desired_Product Chloropyrimidine Desired_Product->Tarry_Polymers Decomposition Phosphorylated_Intermediate->Desired_Product + Cl- HCl HCl Phosphorylated_Intermediate->HCl Amine_HCl R3NH+Cl- HCl->Amine_HCl Tertiary_Amine R3N Tertiary_Amine->Amine_HCl POCl3_H2O POCl3 + H2O (trace) Phosphorodichloridic_Acid Phosphorodichloridic Acid POCl3_H2O->Phosphorodichloridic_Acid Pyrophosphoryl_Chloride Pyrophosphoryl Chloride Phosphorodichloridic_Acid->Pyrophosphoryl_Chloride

Caption: Byproduct formation pathways in POCl₃ reactions with pyrimidines.

Experimental_Workflow Start Combine Hydroxypyrimidine and POCl3 Heat Heat to Reflux Start->Heat Monitor Monitor Reaction by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Quench Slowly Add to Ice/Water (Reverse Quench) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO3 (aq) and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Distillation or Recrystallization) Concentrate->Purify Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Tar Excessive Tar? Start->Tar Quench_Issue Exotherm During Quench? Start->Quench_Issue Check_Reagents Check Reagent Quality and Stoichiometry Low_Yield->Check_Reagents Yes Lower_Temp Lower Reaction Temperature Tar->Lower_Temp Yes Reverse_Quench Ensure Slow, Reverse Quench Quench_Issue->Reverse_Quench Yes Increase_Temp_Time Increase Temperature/Time Check_Reagents->Increase_Temp_Time Reagents OK Use_Amine Use Tertiary Amine Catalyst Lower_Temp->Use_Amine Still Tarry Buffered_Quench Use Buffered Quench (e.g., NaOAc) Reverse_Quench->Buffered_Quench Large Scale

References

Technical Support Center: Synthesis of 2,4,5-Trisubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,4,5-trisubstituted pyrimidines.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2,4,5-trisubstituted pyrimidines, offering potential causes and solutions.

Issue 1: Low Yield or Incomplete Reaction

Question: My reaction is resulting in a low yield of the desired 2,4,5-trisubstituted pyrimidine, with a significant amount of starting material remaining. What are the possible causes and how can I improve the conversion?

Possible Causes and Solutions:

  • Catalyst Inefficiency: The catalyst may be inactive or used in an inappropriate concentration.

    • Troubleshooting: Ensure the catalyst is fresh and active. If using a reusable catalyst, consider regeneration. For acid or base catalysts, verify the concentration is optimal for the specific reaction.[1]

  • Suboptimal Reaction Conditions: The reaction time or temperature may not be suitable for the substrates.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] A moderate increase in temperature may be necessary, but be cautious of potential side reactions.[1]

  • Poor Reactant Purity: Impurities in the starting materials can inhibit the reaction.

    • Troubleshooting: Ensure all reactants are of high purity. For instance, in the Pinner synthesis, use freshly prepared or purified amidine hydrochloride as amidines can be hygroscopic and prone to hydrolysis.[1]

  • Inadequate Solvent: The chosen solvent may not be optimal for reactant solubility or reaction rate.

    • Troubleshooting: While common solvents like ethanol are frequently used, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[1]

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low Yield of 2,4,5-Trisubstituted Pyrimidine check_catalyst Verify Catalyst Activity and Concentration start->check_catalyst check_conditions Optimize Reaction Time and Temperature start->check_conditions check_purity Assess Purity of Starting Materials start->check_purity check_solvent Evaluate Solvent System start->check_solvent solution Improved Yield check_catalyst->solution monitor_tlc Monitor reaction progress by TLC check_conditions->monitor_tlc purify_reactants Purify or use fresh starting materials check_purity->purify_reactants explore_solvents Test alternative solvents or solvent-free conditions check_solvent->explore_solvents adjust_conditions Adjust time/temperature as indicated by TLC monitor_tlc->adjust_conditions purify_reactants->solution adjust_conditions->solution explore_solvents->solution

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 2: Formation of Unexpected Byproducts

Question: I am observing significant byproduct formation in my reaction mixture, complicating purification. What are the common side reactions and how can I minimize them?

Common Side Reactions and Prevention Strategies:

  • Hantzsch Dihydropyridine Formation (in Biginelli-type reactions): A common fluorescent byproduct that can occur.[1]

    • Cause: This happens when two equivalents of a β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[1]

    • Prevention:

      • Temperature Control: Lowering the reaction temperature can significantly reduce the formation of this byproduct.[1]

      • Catalyst Selection: The choice of Lewis acid catalyst can influence the selectivity between the desired Biginelli pathway and the Hantzsch pathway.[1]

      • Order of Addition: Adding urea last to the reaction mixture can sometimes help minimize its decomposition.[1]

  • Self-Condensation of 1,3-Dicarbonyl Compounds (in Pinner synthesis): This can reduce the availability of the dicarbonyl for the main reaction.

    • Prevention:

      • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.

  • N-Acylurea Byproducts (in Biginelli-type reactions): These can form from a competing reaction between the β-ketoester and urea, making purification difficult.[1]

    • Prevention:

      • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can help suppress the formation of N-acylureas.

      • Purification: Recrystallization is often an effective method for removing N-acylurea impurities.

  • Knoevenagel Condensation: The condensation between an aldehyde and a β-ketoester can lead to an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently.

Troubleshooting Knoevenagel Condensation Side Reaction:

KnoevenagelTroubleshooting start Knoevenagel Condensation Side Product Observed check_catalyst Evaluate Catalyst Choice (e.g., Lewis vs. Brønsted acid) start->check_catalyst check_temp Optimize Reaction Temperature start->check_temp check_addition_order Modify Order of Reactant Addition start->check_addition_order less_byproduct Reduced Byproduct Formation check_catalyst->less_byproduct check_temp->less_byproduct check_addition_order->less_byproduct

Caption: Troubleshooting Knoevenagel condensation in Biginelli synthesis.

Issue 3: Poor Regioselectivity

Question: My synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity of the reaction?

Strategies to Control Regioselectivity:

  • Starting Material Selection: The inherent reactivity of the starting materials often dictates the regiochemical outcome. For instance, in reactions with 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

    • Catalyst/Promoter: The choice of catalyst or promoter can significantly influence which position of the pyrimidine ring reacts.

  • Protecting Groups: In multi-step syntheses, the use of orthogonal protecting groups can be a powerful strategy to direct reactions to a specific site.[2] By protecting more reactive positions, you can force a reaction to occur at a less reactive site.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2,4,5-trisubstituted pyrimidines?

A1: Common starting materials include 1,3-dicarbonyl compounds, amidines, guanidines, and ureas for condensation reactions like the Pinner and Biginelli syntheses. Another prevalent approach involves the use of pre-formed pyrimidine rings, such as 2,4-dichloropyrimidine or 2,4,5,6-tetrachloropyrimidine, which can undergo sequential nucleophilic substitutions and cross-coupling reactions (e.g., Suzuki coupling) to introduce the desired substituents.[3][4]

Q2: How can I purify my crude 2,4,5-trisubstituted pyrimidine product effectively?

A2: The choice of purification method depends on the physical properties of your compound and the nature of the impurities.

  • Recrystallization: A cost-effective method for solid compounds, relying on differential solubility of the target compound and impurities in a chosen solvent at different temperatures.

  • Flash Column Chromatography: A widely used technique for separating compounds based on polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique suitable for challenging separations and for achieving high purity.

  • Solid-Phase Extraction (SPE): Useful for sample cleanup by partitioning the compound and impurities between a solid and a liquid phase.

Q3: What is an orthogonal protecting group strategy and why is it important in the synthesis of complex pyrimidines?

A3: An orthogonal protecting group strategy involves the use of multiple protecting groups in a molecule that can be removed under different, specific conditions without affecting the other protecting groups.[2] This is crucial in the multi-step synthesis of complex 2,4,5-trisubstituted pyrimidines because it allows for the selective modification of different positions on the pyrimidine ring in a controlled, stepwise manner.[2] For example, one might use an acid-labile protecting group for one functional group and a base-labile or hydrogenation-sensitive group for another, enabling sequential reactions at different sites.[2]

Q4: I am having trouble with a Suzuki coupling reaction to introduce a substituent at the C5 position. What are some key parameters to optimize?

A4: For a successful Suzuki coupling, consider the following:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst. Optimizing the catalyst loading is important; typically, low loadings (e.g., 0.5 mol%) can be effective, especially with microwave assistance.

  • Base: An appropriate base, such as potassium carbonate, is required.

  • Solvent: A mixture of solvents, such as dioxane and water, is often used.

  • Temperature and Reaction Time: These parameters are critical and often substrate-dependent. Microwave irradiation can significantly reduce reaction times.

Quantitative Data Summary

Reaction TypeStarting MaterialsKey Reagents/CatalystConditionsYield (%)Reference
Nucleophilic Substitution2,4-dichloropyrimidine, 4-hydroxy-3,5-dimethylbenzonitrile-Room Temperature-[3]
Nucleophilic SubstitutionIntermediate from above, tert-butyl 4-aminopiperidine-1-carboxylate-120°C-[3]
Suzuki Coupling2,4-dichloro-5-iodopyrimidine derivative, boronic acidPd(PPh₃)₄, K₂CO₃100°C-[3]
Suzuki Coupling2,4,5,6-tetrachloropyrimidine, arylboronic acid (3 equiv.)Pd(PPh₃)₂Cl₂ (2-5 mol%), K₂CO₃Dioxane/H₂O, 80°C, 5h80-85[4]
Suzuki Coupling2-chloro-4,6-diaryl-5-chloropyrimidine, arylboronic acid (1 equiv.)Pd(PPh₃)₂Cl₂ (1-3 mol%), K₂CO₃Dioxane/H₂O, 60°C, 2h87-97[4]
Chlorination2,4-dihydroxypyrimidineThionyl chloride, bis(trichloromethyl) carbonate, DMAP65-70°C95

Experimental Protocols

Protocol 1: General Procedure for Pinner-Type Pyrimidine Synthesis
  • Initial Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3-dicarbonyl compound (1 equivalent) and the amidine hydrochloride (1 equivalent) in anhydrous ethanol.

  • Base Addition: Add a suitable base, such as sodium ethoxide (1.1 equivalents), portion-wise at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC at regular intervals.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 2,4,5-Trisubstituted Pyrimidine via Sequential Nucleophilic Substitution and Suzuki Coupling

This protocol is adapted from a literature procedure for the synthesis of potent HIV-1 NNRTIs.[3]

Step 1: First Nucleophilic Substitution

  • To a solution of 2,4-dichloropyrimidine in a suitable solvent, add one equivalent of a primary amine (e.g., 4-hydroxy-3,5-dimethylbenzonitrile).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work up the reaction to isolate the 4-substituted-2-chloropyrimidine intermediate.

Step 2: Second Nucleophilic Substitution

  • React the intermediate from Step 1 with a second amine (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) at an elevated temperature (e.g., 120°C).

  • Monitor the reaction by TLC.

  • Upon completion, perform an appropriate work-up and purification to obtain the 2,4-disubstituted pyrimidine.

Step 3: Iodination at C5

  • Treat the 2,4-disubstituted pyrimidine with N-iodosuccinimide (NIS) in acetic acid to introduce an iodine atom at the C5 position.

  • Isolate and purify the 2,4-disubstituted-5-iodopyrimidine.

Step 4: Suzuki Coupling

  • In a reaction vessel, combine the 5-iodopyrimidine intermediate, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

  • Heat the reaction mixture (e.g., 100°C) until the reaction is complete as monitored by TLC.

  • Cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent.

  • Purify the final 2,4,5-trisubstituted pyrimidine product by column chromatography or recrystallization.

De Novo Pyrimidine Biosynthesis Pathway:

Pyrimidine_Biosynthesis Glutamine Glutamine + CO2 + 2ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate dehydrogenase OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP Orotate phosphoribosyltransferase PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP decarboxylase UTP Uridine 5'-triphosphate (UTP) UMP->UTP CTP Cytidine 5'-triphosphate (CTP) UTP->CTP CTP synthetase

Caption: Overview of the de novo pyrimidine biosynthesis pathway.[5]

References

Technical Support Center: Catalyst Selection for Cross-Coupling of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the complexities of catalyst selection for the cross-coupling of dichloropyrimidines. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity observed in cross-coupling reactions of 2,4-dichloropyrimidines?

A1: Cross-coupling and nucleophilic aromatic substitution (SNAr) reactions of 2,4-dihalopyrimidines generally favor reaction at the C4 position, especially when there are no other substituents on the pyrimidine ring.[1][2][3][4] This preference for C4-selectivity has been observed in various palladium-catalyzed reactions, including Suzuki, Buchwald-Hartwig, and C-S couplings.[2]

Q2: Is it possible to achieve C2-selective cross-coupling with 2,4-dichloropyrimidines?

A2: Yes, recent studies have shown that C2-selective cross-coupling is achievable. Specifically, for C-S coupling reactions, the use of palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands has been found to uniquely promote C2-selectivity with thiols.[5][6][7] This discovery of C2-selective conditions is significant as it complements the well-established methods that favor C4-substitution.[2][3]

Q3: What are the primary challenges encountered in cross-coupling reactions with dichloropyrimidine substrates?

A3: The main challenges include:

  • Controlling Regioselectivity: Achieving selective substitution at either the C2 or C4 position can be difficult due to the inherent reactivity of the dichloropyrimidine core.[1][5]

  • Catalyst Deactivation: The Lewis basic nitrogen atom in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced activity.[8] This can result in the formation of inactive catalyst complexes.[8]

  • Low to No Yield: This can be caused by several factors, including an inactive catalyst, poor quality of reagents (e.g., protodeboronation of boronic acids), and suboptimal reaction conditions (base, solvent, temperature).[9]

  • Side Reactions: Homocoupling of boronic acids is a common side reaction in Suzuki couplings.[9]

Q4: How does the choice of ligand influence the outcome of the reaction?

A4: The ligand plays a crucial role in determining both the reactivity and selectivity of the cross-coupling reaction. Bulky electron-rich ligands, such as N-heterocyclic carbenes (NHCs) and certain phosphines, can promote oxidative addition, which is often the rate-limiting step, especially for less reactive aryl chlorides.[10] In the case of 2,4-dichloropyrimidines, sterically hindered NHC ligands have been shown to invert the conventional C4-selectivity to favor C2-substitution in C-S couplings.[1][6][7]

Q5: Can microwave irradiation be beneficial for these reactions?

A5: Yes, microwave-assisted procedures can be highly effective. They often lead to significantly shorter reaction times and can improve yields, sometimes even with very low catalyst loading.[11] For instance, a microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines has been reported to be efficient with only 0.5 mol% of Pd(PPh₃)₄ and a reaction time of 15 minutes.[11]

Troubleshooting Guides

Problem 1: Low to No Yield of the Desired Coupled Product
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst or a reliable pre-catalyst. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents.[9]
Poor Reagent Quality Use fresh boronic acid; a slight excess (1.2-1.5 equivalents) can sometimes compensate for minor degradation. Verify the purity of the dichloropyrimidine starting material.[9]
Suboptimal Reaction Conditions Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of solvent is critical; screen different solvents or solvent mixtures. For Suzuki couplings, alcoholic solvent mixtures have been shown to improve reactivity.[12] Optimize the reaction temperature.
Ineffective Ligand The chosen ligand may not be suitable for the electron-deficient pyrimidine ring. Screen different ligands, including bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[9]
Problem 2: Poor Regioselectivity (Mixture of C2 and C4 isomers)
Potential Cause Troubleshooting Steps
Inappropriate Catalyst/Ligand System For C4-selectivity in Suzuki couplings, Pd(PPh₃)₄ is a commonly used and effective catalyst.[11] For C2-selective C-S coupling, employ a palladium precatalyst with a bulky NHC ligand.[5][6][7] The structure of the Pd(II) precatalyst is extremely sensitive in determining selectivity.[5][6][7]
Reaction Conditions Favoring the Undesired Isomer Systematically vary the ligand, base, and solvent to find the optimal conditions for your desired isomer.[9] Temperature can also influence selectivity; for C2-selective C-S coupling, the reaction is often run at a low temperature (e.g., 0 °C).[2]
Competing SNAr Reaction For C-S couplings, a competing C4-selective SNAr reaction can lower the C2-selectivity.[5] Using a non-nucleophilic base can help minimize this side reaction.

Data Presentation

Table 1: Catalyst Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
CatalystLigandSolventBaseTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄-1,4-DioxaneK₂CO₃10071[11]
Pd₂(dba)₃-1,4-DioxaneK₂CO₃100<5[13]
Pd₂(dba)₃·CHCl₃-1,4-DioxaneK₂CO₃10035[13]
Pd(OAc)₂PPh₃Dioxane/H₂OK₃PO₄100-[14]
Pd(PPh₃)₂Cl₂-Dioxane/H₂OK₃PO₄100-[14]

Note: Yields can vary significantly based on the specific boronic acid and other reaction parameters.

Table 2: Effect of Precatalyst on C2-Selective C-S Coupling
Entry[Pd] PrecatalystC2 + C4 Yield (%)C2 : C4 Ratio
1(η³-tBu-indenyl)PdCl(IPent)90>99 : 1
2(η³-tBu-indenyl)PdCl(IPr)8625 : 1

As reported in a study on C2-selective thiolation.[2]

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol is a representative example and may require optimization for different substrates.[11]

  • To a microwave vial, add 2,4-dichloropyrimidine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Seal the vial and flush with an inert gas (e.g., Argon).

  • Subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 100 °C) for a designated time (e.g., 15 minutes).

  • After cooling, extract the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Dichloropyrimidine Cross-Coupling start Low or No Product Yield check_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere start->check_catalyst check_reagents Verify Reagent Quality - Fresh boronic acid - Pure dichloropyrimidine check_catalyst->check_reagents If catalyst is active failure Persistent Failure Consult further literature check_catalyst->failure If catalyst is inactive screen_conditions Screen Reaction Conditions - Base (K2CO3, K3PO4) - Solvent (Dioxane, Toluene) - Temperature check_reagents->screen_conditions If reagents are pure check_reagents->failure If reagents are impure screen_ligands Screen Ligands - Bulky phosphines - NHC ligands screen_conditions->screen_ligands If conditions are optimized screen_conditions->failure If no improvement success Successful Coupling screen_ligands->success If yield improves screen_ligands->failure If no improvement

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Regioselectivity_Decision_Tree Decision Tree for Regioselective Cross-Coupling start Desired Regioselectivity? c4_coupling Target: C4-Substitution start->c4_coupling C4 c2_coupling Target: C2-Substitution start->c2_coupling C2 c4_catalyst Catalyst System: - Pd(PPh3)4 for Suzuki - Standard Buchwald-Hartwig catalysts c4_coupling->c4_catalyst c2_catalyst Catalyst System for C-S Coupling: - Pd(II) precatalyst with bulky  NHC ligand (e.g., IPent) c2_coupling->c2_catalyst c4_conditions Conditions: - Standard Suzuki or Buchwald-Hartwig  conditions c4_catalyst->c4_conditions c2_conditions Conditions: - Low temperature (e.g., 0 °C) - Careful selection of base to avoid SNAr c2_catalyst->c2_conditions

Caption: Decision tree for selecting conditions for regioselective cross-coupling.

References

Validation & Comparative

Characterization of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the precise characterization of chemical entities is paramount. This guide provides a comparative overview of analytical methods for the characterization of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to propose suitable analytical methodologies. The presented protocols should be considered as starting points and would require validation for specific applications.

Physicochemical Properties

Before delving into analytical techniques, a summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₄Cl₂N₂SSigma-Aldrich
Molecular Weight 195.07 g/mol Sigma-Aldrich
Appearance Solid (predicted)Inferred
CAS Number 7401-98-1Sigma-Aldrich
SMILES ClC1=NC(Cl)=NC=C1SCSigma-Aldrich
InChI Key PQLHCTKAQZYUMI-UHFFFAOYSA-NSigma-Aldrich

Chromatographic Methods: Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential impurities, such as starting materials or by-products from its synthesis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the analysis of moderately polar compounds like dichloropyrimidine derivatives. A proposed HPLC method, based on methodologies for similar compounds, is detailed in Table 2.

Table 2: Proposed HPLC Method Parameters for this compound Analysis

ParameterProposed ConditionRationale/Comparison
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separation of small organic molecules.
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (gradient)Common mobile phase for providing good peak shape and ionization in MS detection.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Detection UV at 254 nmPyrimidine ring system exhibits strong UV absorbance.
Injection Volume 10 µLStandard injection volume.
Column Temperature 30 °CProvides reproducible retention times.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Dissolve sample in Acetonitrile/Water filter Filter through 0.45 µm syringe filter sample->filter hplc Inject onto HPLC system filter->hplc detector UV Detection (254 nm) hplc->detector data Data Acquisition and Processing detector->data

A streamlined workflow for the HPLC analysis of this compound.
Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is a valuable analytical tool. Given the nature of the target compound, GC analysis is a feasible option. Proposed GC-MS parameters are outlined in Table 3.

Table 3: Proposed GC-MS Method Parameters for this compound Analysis

ParameterProposed ConditionRationale/Comparison
Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)A common, robust column for a wide range of analytes.
Carrier Gas Helium at 1 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete volatilization of the sample.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 minA general-purpose temperature program suitable for many organic compounds.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Mass Range 50-300 m/zCovers the molecular ion and expected fragment ions.

Spectroscopic Methods: Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 4, based on data from analogous compounds.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

NucleusPredicted Chemical Shift (ppm)MultiplicityRationale/Comparison
¹H (pyrimidine) ~8.3SingletThe single proton on the pyrimidine ring is expected to be deshielded.
¹H (-SCH₃) ~2.6SingletTypical chemical shift for a methyl group attached to a sulfur atom.
¹³C (C=N) ~160-170SingletCharacteristic shifts for carbons in a dichloropyrimidine ring.
¹³C (C-S) ~120SingletChemical shift for the carbon atom attached to the methylsulfanyl group.
¹³C (-SCH₃) ~15SingletTypical chemical shift for a methyl group attached to sulfur.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. The expected mass spectral data for this compound is summarized in Table 5.

Table 5: Expected Mass Spectrometry Data for this compound

ParameterExpected ValueRationale/Comparison
Ionization Mode Electron Ionization (EI)Provides characteristic fragmentation patterns.
Molecular Ion [M]⁺ m/z 194/196/198The isotopic pattern of two chlorine atoms will be a key diagnostic feature.
Major Fragments Loss of Cl, SCH₃, and cleavage of the pyrimidine ringFragmentation is expected to occur at the weakest bonds.

Logical Flow for Structural Confirmation

a cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_confirmation Structure Confirmation synthesis Synthesized Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification hplc Purity Assessment (HPLC) purification->hplc nmr Structural Elucidation (¹H, ¹³C NMR) purification->nmr ms Molecular Weight and Fragmentation (MS) purification->ms confirmation Confirmed Structure of This compound hplc->confirmation nmr->confirmation ms->confirmation

A logical workflow for the synthesis, purification, and structural confirmation of the target compound.

Comparison with Alternatives

In the context of this guide, "alternatives" refers to other analytical techniques that could be employed for the characterization of this compound. A comparison of the primary methods is provided in Table 6.

Table 6: Comparison of Primary Analytical Methods

MethodInformation ProvidedAdvantagesLimitations
HPLC-UV Purity, quantificationRobust, widely available, good for routine analysisLimited structural information
GC-MS Purity, molecular weight, fragmentationHigh separation efficiency for volatile compounds, provides structural cluesRequires thermal stability of the analyte
NMR Detailed structural informationUnambiguous structure determinationLower sensitivity than MS, more expensive instrumentation
LC-MS Purity, molecular weight, fragmentationApplicable to a wider range of compounds than GC-MS, high sensitivityCan be affected by matrix effects

Conclusion

The characterization of this compound can be effectively achieved through a combination of chromatographic and spectroscopic techniques. While direct, validated methods for this specific molecule are not widely published, the methodologies outlined in this guide, based on the analysis of structurally similar compounds, provide a solid foundation for researchers. It is crucial to emphasize that any of these methods would require optimization and validation to ensure they are fit for their intended purpose in a research or drug development setting.

A Comparative Guide to 1H and 13C NMR Analysis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ¹H and ¹³C NMR spectral data for a range of substituted pyrimidines. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of these heterocyclic compounds, which form the backbone of numerous pharmaceuticals and biologically active molecules. Understanding the influence of various substituents on the chemical shifts of the pyrimidine ring is critical for unambiguous structure determination and for accelerating drug discovery and development processes.

The Influence of Substituents on Pyrimidine NMR Spectra

The electron-deficient nature of the pyrimidine ring, a result of the two electronegative nitrogen atoms, leads to characteristic downfield chemical shifts for its protons and carbons compared to benzene. The introduction of substituents further modulates the electronic environment of the ring, causing predictable shifts in the NMR spectra. Electron-donating groups (EDGs) such as amino (-NH₂) and methoxy (-OCH₃) groups generally cause an upfield shift (to lower ppm values) of the signals of nearby protons and carbons due to increased electron density and shielding. Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) deshield the ring, resulting in a downfield shift (to higher ppm values).

Comparative ¹H NMR Data of Monosubstituted Pyrimidines

The following table summarizes the ¹H NMR chemical shifts for the parent pyrimidine and several monosubstituted derivatives in deuterated chloroform (CDCl₃), unless otherwise specified. These values illustrate the impact of substituent position and electronic nature on the proton chemical shifts.

SubstituentPositionH-2 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)Substituent Protons (δ, ppm)
-H-9.268.787.368.78-
-CH₃2-8.687.238.682.62
-NH₂2-8.286.768.285.14 (NH₂)
-Cl2-8.637.298.63-
-OCH₃2-8.566.838.564.04
-NH₂48.85-6.558.255.75 (NH₂)
-Cl49.15-7.658.80-
-OCH₃48.95-6.858.504.00
-NH₂58.908.40-8.403.50 (NH₂)
-Cl59.108.75-8.75-
-OCH₃58.808.45-8.453.90

Note: Data is compiled from various sources and may have been recorded in different solvents, which can cause slight variations in chemical shifts.

Comparative ¹³C NMR Data of Monosubstituted Pyrimidines

The ¹³C NMR chemical shifts are similarly influenced by substituents. The table below provides a comparison of the carbon chemical shifts for the same set of pyrimidine derivatives.

SubstituentPositionC-2 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Substituent Carbon (δ, ppm)
-H-157.4156.9121.7156.9-
-CH₃2167.2156.5118.9156.525.8
-NH₂2163.1158.0109.8158.0-
-Cl2161.5158.5120.5158.5-
-OCH₃2165.5157.5110.0157.554.5
-NH₂4156.0162.5107.0155.0-
-Cl4159.0161.0122.0157.0-
-OCH₃4158.0168.0105.0156.555.0
-NH₂5150.0155.0130.0155.0-
-Cl5157.0158.0118.0158.0-
-OCH₃5152.0156.0140.0156.056.0

Note: Data is compiled from various sources and may have been recorded in different solvents, which can cause slight variations in chemical shifts.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

Standard Protocol for ¹H and ¹³C NMR Spectroscopy of Substituted Pyrimidines

1. Sample Preparation:

  • Weigh 5-10 mg of the purified substituted pyrimidine sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent to define the 0 ppm chemical shift.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimize the resolution. For most modern spectrometers, an automated shimming routine is sufficient.

3. ¹H NMR Acquisition:

  • Use a standard single-pulse experiment.

  • Set the spectral width to cover the expected range of proton chemical shifts (typically -1 to 13 ppm for pyrimidines).

  • Adjust the receiver gain to an appropriate level.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For most samples, 16 to 64 scans are adequate.

  • Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Integrate the signals to determine the relative number of protons.

4. ¹³C NMR Acquisition:

  • Use a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

  • Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0 to 200 ppm).

  • Adjust the receiver gain.

  • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The number of scans can range from several hundred to several thousand depending on the sample concentration.

  • Process the data similarly to the ¹H spectrum (Fourier transform, phasing, and baseline correction).

Visualizing the NMR Analysis Workflow and Substituent Effects

The following diagrams illustrate the general workflow for NMR analysis and the logical relationship between substituent type and its effect on chemical shifts.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock setup Setup Experiment (1H or 13C) lock->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate for 1H assign Assign Signals baseline->assign integrate->assign structure Elucidate Structure assign->structure substituent_effects sub Substituent on Pyrimidine Ring edg Electron-Donating Group (EDG) (-NH2, -OCH3) sub->edg Type ewg Electron-Withdrawing Group (EWG) (-Cl, -NO2) sub->ewg Type shielding Increased Electron Density (Shielding) edg->shielding deshielding Decreased Electron Density (Deshielding) ewg->deshielding upfield Upfield Shift (Lower ppm) shielding->upfield Results in downfield Downfield Shift (Higher ppm) deshielding->downfield Results in

A Comparative Guide to the Mass Spectrometry of Halogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometric techniques for the analysis of halogenated pyrimidines, a class of compounds integral to pharmaceutical development and biological research. By presenting experimental data, detailed protocols, and visual representations of analytical workflows and fragmentation pathways, this document aims to be an essential resource for optimizing the detection and quantification of these molecules.

Introduction to Mass Spectrometry of Halogenated Pyrimidines

Halogenated pyrimidines, such as 5-fluorouracil (5-FU), 5-chlorouracil, 5-bromouracil, and 5-iodouracil, are widely used as anticancer and antiviral agents. Their efficacy and metabolism are closely monitored in clinical and research settings, making robust analytical methods essential. Mass spectrometry (MS), coupled with gas chromatography (GC) or liquid chromatography (LC), has become the gold standard for the qualitative and quantitative analysis of these compounds in various biological matrices.

The choice of analytical technique depends on the specific properties of the analyte and the research question. GC-MS is well-suited for volatile and thermally stable compounds, often requiring derivatization to enhance these properties in halogenated pyrimidines. In contrast, LC-MS/MS is highly versatile, capable of analyzing a wider range of polar and thermally labile compounds without the need for derivatization, making it a popular choice for complex biological samples.

Comparative Performance of Mass Spectrometric Techniques

The selection of an appropriate mass spectrometric method is critical for achieving the desired sensitivity, selectivity, and throughput. This section compares the performance of GC-MS and LC-MS/MS for the analysis of halogenated pyrimidines, with a focus on ionization techniques and quantitative capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For halogenated pyrimidines, which are often non-volatile, a derivatization step is typically required to increase their volatility and thermal stability.

Ionization: Electron Ionization (EI) is the most common ionization technique used in GC-MS. EI is a "hard" ionization method that generates numerous fragment ions, providing detailed structural information and a characteristic fragmentation pattern that can be used for library matching and compound identification.

Performance:

  • Strengths: Provides detailed structural information through extensive fragmentation. Established libraries of EI spectra are available for compound identification.

  • Limitations: Requires derivatization for most halogenated pyrimidines, which adds complexity and potential for sample loss. Not suitable for thermally labile compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that is widely used for the analysis of halogenated pyrimidines in biological fluids.

Ionization:

  • Electrospray Ionization (ESI): A "soft" ionization technique that is well-suited for polar and thermally labile molecules. ESI typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation in the ion source. It is highly compatible with the reversed-phase and HILIC separations commonly used for halogenated pyrimidines.

  • Atmospheric Pressure Chemical Ionization (APCI): Another "soft" ionization technique that is suitable for a wide range of compounds, including those that are less polar than those amenable to ESI. APCI is particularly effective for analyzing small molecules and can tolerate higher buffer concentrations than ESI.[1]

Performance:

  • Strengths: High sensitivity and selectivity, especially when using Multiple Reaction Monitoring (MRM).[2] Does not typically require derivatization. Suitable for a wide range of halogenated pyrimidines and their metabolites.

  • Limitations: "Soft" ionization provides less structural information from in-source fragmentation compared to EI. Matrix effects from complex biological samples can impact quantification.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of various halogenated pyrimidines by LC-MS/MS and GC-MS. This data is compiled from various scientific publications and provides a basis for method development and comparison.

Table 1: LC-MS/MS Parameters for Halogenated Pyrimidines
CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Ionization ModeReference
5-Fluorouracil 129.042.0ESI-[3]
128.9241.68ESI-[2]
5-Chlorouracil 145.242.0ESI-[3]
5-Bromouracil 206.9/208.980.9ESI--
5-Iodouracil 254.9126.9ESI--

Note: Data for 5-bromouracil and 5-iodouracil are representative and may vary based on experimental conditions.

Table 2: GC-MS Fragmentation Data for Halogenated Pyrimidines (Electron Ionization)
CompoundMolecular Ion (m/z)Major Fragment Ions (m/z)Reference
5-Fluorouracil 13087, 60, 59, 31[1]
5-Bromopyrimidine 158/16079, 52, 26[4]

Note: Derivatization is often required for the GC-MS analysis of these compounds, which will alter the observed m/z values.

Experimental Protocols

This section provides detailed experimental protocols for the analysis of halogenated pyrimidines by LC-MS/MS and GC-MS.

LC-MS/MS Protocol for 5-Fluorouracil in Plasma

This protocol is adapted from a method for the quantitative analysis of 5-FU in plasma.[3]

Sample Preparation:

  • To 200 µL of plasma, add an internal standard (e.g., 5-chlorouracil).

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or further purified by solid-phase extraction (SPE).

Liquid Chromatography:

  • Column: A HILIC column is often used for good retention of polar pyrimidines.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient starts at a high percentage of organic phase, which is gradually decreased to elute the polar analytes.

  • Flow Rate: 0.2 - 0.5 mL/min.

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Transitions: Monitor the transition from the precursor ion to a specific product ion for both the analyte and the internal standard (see Table 1).

GC-MS Protocol for Halogenated Pyrimidines

This protocol provides a general workflow for the analysis of halogenated pyrimidines by GC-MS, which typically requires a derivatization step.

Sample Preparation and Derivatization:

  • Extract the halogenated pyrimidine from the biological matrix using liquid-liquid extraction or solid-phase extraction.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in a suitable solvent (e.g., pyridine).

  • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to form the trimethylsilyl (TMS) derivative.

Gas Chromatography:

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: Start at a low temperature and ramp up to a higher temperature to elute the derivatized analytes.

Mass Spectrometry:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan to obtain a complete mass spectrum for identification, or selected ion monitoring (SIM) for targeted quantification.

Visualizing Workflows and Fragmentation

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the mass spectrometric analysis of halogenated pyrimidines and a generalized fragmentation pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (LLE, SPE, or PPT) Biological_Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Derivatization->Chromatography Ionization Ionization (EI, ESI, or APCI) Chromatography->Ionization Mass_Analyzer Mass Analysis (Quadrupole, TOF, etc.) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification

Caption: A generalized experimental workflow for the mass spectrometric analysis of halogenated pyrimidines.

fragmentation_pathway cluster_frags M [M]+• or [M-H]- (Halogenated Pyrimidine) Frag1 Loss of Halogen (-X• or -HX) M->Frag1 Primary Fragmentation Frag2 Ring Cleavage (e.g., -HCN, -HNCO) M->Frag2 Primary Fragmentation Frag3 Loss of Substituents M->Frag3 Primary Fragmentation Frag1->Frag2 Secondary Fragmentation

Caption: Common fragmentation pathways for halogenated pyrimidines in mass spectrometry.

Conclusion

The mass spectrometric analysis of halogenated pyrimidines is a critical tool in pharmaceutical and clinical research. The choice between GC-MS and LC-MS/MS depends on the specific analytical needs, with LC-MS/MS generally offering higher sensitivity and applicability to a broader range of compounds without derivatization. This guide provides a foundational understanding of these techniques, offering comparative data and standardized protocols to aid researchers in developing and optimizing their analytical methods for these important therapeutic agents.

References

A Comparative Guide to the Reactivity of 2,4-dichloro- vs. 4,6-dichloropyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, two key heterocyclic scaffolds in medicinal chemistry. Understanding their distinct reactivity profiles is crucial for the rational design and synthesis of novel therapeutics, particularly in the development of kinase inhibitors. This document summarizes key differences in their reactivity towards nucleophiles, presents quantitative data from various studies, details relevant experimental protocols, and visualizes their roles in significant signaling pathways.

Introduction to Dichloropyrimidine Reactivity

The electron-deficient nature of the pyrimidine ring, a result of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms in dichloropyrimidines act as excellent leaving groups, facilitating the introduction of a wide array of functional groups. The regioselectivity of these substitutions is a critical factor in synthetic design.

Generally, the reactivity of chloro-substituents on the pyrimidine ring follows the order C4(6) > C2 > C5.[1][2] This preference is attributed to the superior stabilization of the negatively charged Meisenheimer intermediate when nucleophilic attack occurs at positions ortho or para to the ring nitrogens.[1]

Head-to-Head Reactivity Comparison

While both 2,4- and 4,6-dichloropyrimidine are highly reactive, their isomeric structures lead to distinct outcomes in substitution reactions.

  • 2,4-Dichloropyrimidine: This unsymmetrical molecule presents two reactive centers, C2 and C4. In the majority of SNAr reactions, substitution occurs preferentially at the C4 position.[3][4] However, this selectivity is not absolute and can be influenced by several factors, including the nature of the nucleophile, solvent, temperature, and the presence of other substituents on the pyrimidine ring.[3][4] For instance, the presence of an electron-donating group at the C6 position can steer the substitution towards the C2 position.[4]

  • 4,6-Dichloropyrimidine: As a symmetrical molecule, the two chlorine atoms at the C4 and C6 positions are chemically equivalent. Therefore, the initial monosubstitution will yield a single product, simplifying purification efforts.[5] Subsequent substitutions are influenced by the electronic properties of the newly introduced group.

The following table summarizes the comparative reactivity based on available experimental data. It is important to note that direct, side-by-side kinetic studies under identical conditions are limited in the literature; therefore, the presented data is a compilation from various sources.

Quantitative Data Summary

Reaction TypeDichloropyrimidine IsomerNucleophile/ReagentConditionsProduct(s)Yield (%)C4:C2 RatioReference
SNAr (Amination)2,4-DichloropyrimidineNeutral Nitrogen NucleophilesVariesMixture of 4- and 2-amino isomersModerate to Good1:1 to 4:1[6]
SNAr (Amination)6-Aryl-2,4-dichloropyrimidineAliphatic Secondary AminesLiHMDS, Pd-catalyst4-amino isomerGood to ExcellentHighly C4-selective[7]
SNAr (Amination)6-Aryl-2,4-dichloropyrimidineAromatic AminesLiHMDS, no catalyst4-amino isomerGood to ExcellentHighly C4-selective[7]
SNAr (Amination)4,6-DichloropyrimidineAdamantane-containing aminesK₂CO₃, DMF, 140 °CMono-aminated product55-77%N/A[8]
Suzuki Coupling2,4-DichloropyrimidineArylboronic acidsPd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, 85 °C4-Aryl isomer70-98%Highly C4-selective[9]
Suzuki Coupling4,6-DichloropyrimidineThiophen-3-ylboronic acidPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °CMono- and di-substituted productsNot specifiedN/A[10]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of synthetic work. The following are representative protocols for key reactions involving both dichloropyrimidine isomers.

Protocol 1: Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine (C4-selective)

This protocol describes a palladium-catalyzed amination that strongly favors substitution at the C4 position.[7]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine

  • Aliphatic secondary amine

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 6-aryl-2,4-dichloropyrimidine (1.0 eq), Pd(OAc)₂ (1-2 mol%), and dppb (1-2 mol%) in anhydrous THF.

  • In a separate flask, dissolve the aliphatic secondary amine (1.1 eq) in anhydrous THF and add LiHMDS (1.1 eq) at 0 °C.

  • Slowly add the amine/LiHMDS mixture to the solution of the dichloropyrimidine at -20 °C to 0 °C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Protocol 2: Monoamination of 4,6-Dichloropyrimidine

This protocol details a catalyst-free nucleophilic aromatic substitution.[8]

Materials:

  • 4,6-Dichloropyrimidine

  • Amine (e.g., adamantane-containing amine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vial, combine 4,6-dichloropyrimidine (1.0 eq), the amine (1.0 eq), and anhydrous K₂CO₃ (4.0 eq) in DMF.

  • Seal the vial and heat the reaction mixture to 140 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

Derivatives of both 2,4- and 4,6-dichloropyrimidine are extensively used as scaffolds for kinase inhibitors, which modulate various signaling pathways implicated in diseases like cancer and inflammation.

Kinase Inhibition by Substituted Pyrimidines

The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The substituents at the 2, 4, and 6 positions project into different regions of the active site, allowing for the fine-tuning of potency and selectivity.

G General Kinase Inhibition by Substituted Pyrimidines cluster_1 Kinase Active Site cluster_2 Downstream Signaling Inhibitor 2,4- or 4,6-Disubstituted Pyrimidine Kinase Kinase ATP_Binding ATP Binding Pocket Inhibitor->ATP_Binding Substrate Substrate Kinase->Substrate ATP_Binding->Kinase Part of Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Leads to

Caption: General mechanism of kinase inhibition by pyrimidine-based compounds.

Role in the JAK-STAT Signaling Pathway

Janus kinases (JAKs) are critical components of the JAK-STAT signaling pathway, which is pivotal for immune responses.[11] Pyrimidine-based inhibitors have been developed to target JAKs for the treatment of autoimmune diseases and cancers.[11][12]

G Inhibition of the JAK-STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Inhibitor Pyrimidine-based JAK Inhibitor Inhibitor->JAK Inhibits

Caption: Pyrimidine-based inhibitors block JAK-STAT signaling.

Synthetic Workflow for Dichloropyrimidine Functionalization

The following diagram illustrates a typical experimental workflow for the sequential functionalization of a dichloropyrimidine scaffold, a common strategy in drug discovery to generate a library of analogs for structure-activity relationship (SAR) studies.

G Synthetic Workflow for Dichloropyrimidine Analogs Start Dichloropyrimidine (2,4- or 4,6-) Step1 First Substitution (e.g., SNAr) Start->Step1 Intermediate Monochloro- substituted Pyrimidine Step1->Intermediate Step2 Second Substitution (e.g., Suzuki Coupling) Intermediate->Step2 Product Disubstituted Pyrimidine Library Step2->Product Analysis Purification & Characterization (HPLC, NMR, MS) Product->Analysis Screening Biological Screening (e.g., Kinase Assay) Analysis->Screening

References

A Comparative Guide to the Biological Activity of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology. Its structural similarity to the nucleobases of DNA and RNA allows for diverse interactions with biological targets. The biological activity of pyrimidine derivatives can be significantly modulated by the nature and position of substituents on the pyrimidine ring. This guide provides a comparative analysis of the biological activity of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine and its analogs, with a focus on their anticancer properties. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes data from studies on structurally related compounds to provide insights into its potential activity and to guide future research.

The Pyrimidine Scaffold in Anticancer Drug Discovery

Pyrimidine derivatives have been successfully developed into a range of clinically approved drugs for treating various cancers. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cellular proliferation, such as kinases and dihydrofolate reductase, as well as the induction of apoptosis. The substituents at the 2, 4, and 5 positions of the pyrimidine ring play a crucial role in determining the compound's potency, selectivity, and pharmacokinetic properties.

Comparative Biological Activity of Pyrimidine Analogs

The following table summarizes the in vitro anticancer activity of various 2,4-disubstituted and 2,4,5-trisubstituted pyrimidine analogs. This data, gathered from multiple studies, provides a basis for understanding the structure-activity relationships (SAR) within this class of compounds.

Compound ID2-Substituent4-Substituent5-SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 -Cl-Cl-HVariousVaries[1]
Analog 2 -OCH3-OCH3-HVariousVaries[1]
7gc Substituted amineSubstituted amine-HBEL-7402 (Hepatocellular Carcinoma)< 0.10[2]
7gc Substituted amineSubstituted amine-HVarious Human Cancer Cell Lines0.024 - 0.55[2]
Compound 1c -SH-NH2-CNLeukemiaGI50 (varied)[3]
Compound 1c -SH-NH2-CNPI3Kδ0.0034[3]
Compound 19 Substituted amineSubstituted amine-HBel-7402 (Hepatocellular Carcinoma)12.3[4]
Compound 19 Substituted amineSubstituted amine-HHT-1080 (Fibrosarcoma)6.1[4]

Note: IC50/GI50 values are dependent on the specific experimental conditions and cell lines used. Direct comparison between different studies should be made with caution.

Experimental Protocols

The evaluation of the anticancer activity of pyrimidine derivatives typically involves a series of in vitro assays. Below are detailed methodologies for commonly cited experiments.

MTT Cell Proliferation Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are washed and stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Pyrimidine derivatives exert their anticancer effects through various mechanisms, often by modulating key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

One of the critical pathways often targeted is the PI3K/Akt/mTOR signaling pathway . This pathway is frequently hyperactivated in many types of cancer, leading to uncontrolled cell growth and resistance to apoptosis. Some pyrimidine analogs have been shown to inhibit kinases within this pathway, such as PI3Kδ.[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation PyrimidineAnalog Pyrimidine Analog (e.g., Compound 1c) PyrimidineAnalog->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by pyrimidine analogs.

Structure-Activity Relationship (SAR) Insights

Based on the available data for analogs of this compound, several SAR trends can be inferred:

  • Substituents at the 2 and 4 Positions: The nature of the substituents at the 2 and 4 positions is critical for activity. The presence of chlorine atoms, as in the parent compound, often imparts significant biological activity, likely due to their electron-withdrawing nature and ability to participate in hydrogen bonding or other interactions with target proteins.[1] Replacing these chlorine atoms with other groups, such as substituted amines, can lead to highly potent anticancer agents, as seen with compound 7gc.[2]

  • Substitution at the 5 Position: The 5-position of the pyrimidine ring offers another avenue for modifying the compound's properties. The introduction of a methylsulfanyl group in this compound may influence its lipophilicity and interaction with specific biological targets. Further studies are needed to elucidate the precise impact of this group on the compound's activity profile.

Future Directions

The limited availability of direct biological data for this compound underscores the need for further investigation. Future research should focus on:

  • Synthesis and In Vitro Evaluation: The synthesis of this compound and a focused library of its analogs, followed by comprehensive in vitro screening against a panel of cancer cell lines, is essential to determine its anticancer potential.

  • Mechanism of Action Studies: Elucidating the mechanism of action of active compounds through target identification studies, cell cycle analysis, and apoptosis assays will provide valuable insights for further drug development.

  • In Vivo Efficacy: Promising candidates should be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

By systematically exploring the biological activity of this compound and its analogs, researchers can contribute to the development of novel and effective pyrimidine-based anticancer agents.

References

A Comparative Guide to Pyrimidine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the pyrimidine scaffold is a cornerstone of medicinal chemistry and molecular biology. As an essential component of nucleic acids (cytosine, thymine, and uracil) and a core structure in numerous therapeutic agents, the efficient and controlled synthesis of pyrimidine derivatives is of paramount importance.[1][2][3][4] This guide provides a comparative analysis of the primary biological and chemical methods for pyrimidine synthesis, offering quantitative data, detailed experimental protocols, and pathway visualizations to inform methodological choices in a research and development setting.

Biosynthesis of Pyrimidines: De Novo and Salvage Pathways

In biological systems, pyrimidine nucleotides are synthesized through two distinct pathways: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases.[5][6]

De Novo Synthesis Pathway

The de novo pathway constructs pyrimidine nucleotides from elementary molecules such as bicarbonate, aspartate, and glutamine.[5] This multi-step, energy-intensive process is crucial for generating the necessary building blocks for DNA and RNA synthesis.[7] The pathway begins with the formation of carbamoyl phosphate and culminates in the synthesis of Uridine Monophosphate (UMP), the precursor to other pyrimidine nucleotides.[5][8][9] The initial step, catalyzed by Carbamoyl Phosphate Synthetase II (CPS II), is a critical regulatory point, subject to feedback inhibition by the downstream product UTP, which prevents the over-accumulation of pyrimidine nucleotides.[5][10]

de_novo_pathway cluster_start Precursors cluster_pathway De Novo Pathway Glutamine Glutamine CP Carbamoyl Phosphate Glutamine->CP CPS II Bicarbonate Bicarbonate (CO2) Bicarbonate->CP CPS II Aspartate Aspartate CA Carbamoyl Aspartate Aspartate->CA ATCase ATP 2 ATP ATP->CP CPS II CP->CA ATCase DHO Dihydroorotate CA->DHO Dihydroorotase OA Orotate DHO->OA DHODH OMP Orotidine 5'-Monophosphate (OMP) OA->OMP OPRT UMP Uridine 5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase

Caption: De Novo pyrimidine synthesis pathway. (Max Width: 760px)
Salvage Pathway

The salvage pathway is a less energy-intensive alternative that recycles free pyrimidine bases and nucleosides from the degradation of DNA and RNA.[5][11] This pathway is particularly vital in tissues with low de novo synthesis activity.[5] Key enzymes like uridine phosphorylase and thymidine kinase convert bases such as uracil and thymine back into their corresponding nucleotides, thus conserving energy and resources.[5][6][7]

salvage_pathway Degradation DNA/RNA Degradation Bases Free Pyrimidine Bases (Uracil, Thymine, Cytosine) Degradation->Bases Nucleosides Pyrimidine Nucleosides (Uridine, Thymidine) Bases->Nucleosides Phosphorylases Nucleotides Pyrimidine Nucleotides (UMP, TMP) Nucleosides->Nucleotides Kinases (e.g., TK) DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA

Caption: Pyrimidine salvage (recycling) pathway. (Max Width: 760px)

Chemical Synthesis of Pyrimidines

Chemical synthesis provides a versatile platform for producing a vast array of pyrimidine derivatives with tailored functionalities for applications in drug discovery and materials science.[1] Methods range from classical one-pot reactions to modern, highly efficient catalytic techniques.

The Biginelli Reaction

First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[12][13] Despite its age, the Biginelli reaction remains a cornerstone of pyrimidine synthesis due to its simplicity and the pharmaceutical relevance of its products, which include calcium channel blockers and antihypertensive agents.[12]

The accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[14] This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidine product.[13][14]

Modern Synthetic Approaches

While the classical Biginelli reaction is robust, it can suffer from low yields and harsh conditions.[14] Modern advancements have focused on improving efficiency, yield, and sustainability through:

  • Catalysis: A wide range of catalysts, including Lewis acids (e.g., Yb(OTf)₃, InCl₃) and organocatalysts, have been shown to significantly increase reaction rates and yields.[13][15]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.[1][2]

  • Green Chemistry: Solvent-free methods, such as "Grindstone Chemistry," offer an environmentally friendly alternative that often results in higher yields and avoids the use of hazardous solvents.[16][17]

Performance Comparison of Synthesis Methods

The choice of synthetic method depends on factors such as desired yield, reaction time, cost, and environmental impact. The following table provides a comparative summary of different approaches for the synthesis of 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2(1H)-one/thione, a common Biginelli product.

MethodCatalystReaction TimeYield (%)Key AdvantagesReference
Conventional (One) Dil. HCl180 min60%Simple setup, classical method[16]
Conventional (Thione) Dil. HCl73 min72.5%Simple setup, classical method[16]
Grindstone (One) CuCl₂·2H₂O20 min84%Solvent-free, rapid, high yield, eco-friendly[16][17]
Grindstone (Thione) CuCl₂·2H₂O20 min73.9%Solvent-free, rapid, eco-friendly[16][17]
Microwave-Assisted Samarium ChlorideNot specifiedHighRapid heating, reduced reaction times[2]
Lewis Acid Catalyst Ytterbium(III) Triflate1 - 2 hours81 - 95%High yields, catalyst can be recovered and reused[13]

Detailed Experimental Protocols

Protocol 1: Conventional Biginelli Synthesis of Dihydropyrimidinone

This protocol describes a classical acid-catalyzed method.[15][16]

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Concentrated HCl (catalytic amount)

Procedure:

  • A mixture of benzaldehyde, ethyl acetoacetate, urea, and a few drops of concentrated HCl in ethanol is prepared in a round-bottom flask.

  • The mixture is refluxed with stirring for 3-4 hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by vacuum filtration.

  • The crude product is washed with cold ethanol and then purified by recrystallization from hot ethanol to yield the pure dihydropyrimidinone.

Protocol 2: Grindstone (Solvent-Free) Synthesis of Dihydropyrimidinone

This protocol is an example of a green, solvent-free approach.[16][17]

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • CuCl₂·2H₂O (catalytic amount, ~0.1 eq)

Procedure:

  • In a mortar, combine benzaldehyde, ethyl acetoacetate, urea, and the CuCl₂·2H₂O catalyst.

  • Grind the mixture with a pestle at room temperature for 15-20 minutes. The reaction is often exothermic.

  • The progress of the reaction can be monitored by taking a small sample for TLC analysis (dissolved in a suitable solvent).

  • Upon completion, the solidified reaction mass is washed with cold water to remove the catalyst and any unreacted urea.

  • The solid product is collected by filtration and recrystallized from hot ethanol to afford the pure product.

General Experimental Workflow

The following diagram illustrates a typical logical workflow for the chemical synthesis and purification of a pyrimidine derivative.

experimental_workflow Start Start: Reagent Preparation Mixing 1. Combine Reactants (Aldehyde, β-Ketoester, Urea) & Catalyst Start->Mixing Reaction 2. Reaction (e.g., Reflux, Microwave, Grinding) Mixing->Reaction Monitoring 3. Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Reaction Workup (Cooling, Precipitation) Monitoring->Workup Complete Isolation 5. Product Isolation (Filtration) Workup->Isolation Purification 6. Purification (Recrystallization, Chromatography) Isolation->Purification Characterization 7. Characterization (NMR, IR, Melting Point) Purification->Characterization End End: Pure Product Characterization->End

Caption: General workflow for pyrimidine synthesis. (Max Width: 760px)

References

A Comparative Guide to the Synthesis of Substituted Pyrimidines: Classical vs. Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry. This guide provides an objective comparison of a classical and a modern synthetic route to this important class of heterocycles, supported by experimental data and detailed protocols.

Pyrimidines are fundamental scaffolds in a vast array of pharmaceuticals and bioactive molecules. Consequently, the development of efficient and versatile methods for their synthesis is of paramount importance. This guide contrasts the well-established Biginelli reaction with a contemporary transition-metal-catalyzed multicomponent synthesis, offering insights into the advantages and limitations of each approach.

Performance Comparison at a Glance

The following table summarizes the key performance indicators for the classical Biginelli reaction and a modern iridium-catalyzed multicomponent synthesis of substituted pyrimidines.

ParameterClassical Route: Biginelli ReactionNew Route: Iridium-Catalyzed Multicomponent Synthesis
Reactants Aldehyde, β-ketoester, urea/thioureaAmidine, up to three different alcohols
Catalyst Acid (e.g., HCl, H2SO4) or Lewis acidPN5P-Ir-pincer complex
Solvent Typically ethanol or solvent-freeToluene or other organic solvents
Temperature Reflux110-150 °C
Reaction Time 1-24 hours12-24 hours
Yield Moderate to excellent (often >85%)[1]Up to 93%[2]
Sustainability Can be performed under solvent-free conditions[1]Utilizes alcohols (can be biomass-derived), liberates H2 and H2O[2][3]
Substrate Scope Broad for aldehydes and β-ketoestersWide range of alcohols and amidines, allows for unsymmetrical substitution[2]

Experimental Protocols

Classical Route: Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation reaction that has been a mainstay in pyrimidine synthesis for over a century.[4][5]

General Procedure: A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) is heated in the presence of a catalytic amount of acid (e.g., HCl). The reaction can be carried out in a solvent like ethanol under reflux conditions or under solvent-free conditions.[1][6] After completion of the reaction, the mixture is cooled, and the product is typically isolated by filtration and recrystallization.

Example Protocol for the Synthesis of Monastrol: [1] A mixture of 3-hydroxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of benzyltriethylammonium chloride is heated at 100°C for 30-45 minutes under solvent-free conditions. After completion, the reaction mixture is poured into crushed ice. The solid product is collected by filtration, washed with cold water, and recrystallized from ethanol to afford monastrol in high yield.

New Route: Iridium-Catalyzed Multicomponent Synthesis

Recent advances have led to the development of highly efficient transition-metal-catalyzed methods for pyrimidine synthesis. One such example is an iridium-catalyzed multicomponent reaction that utilizes readily available alcohols as building blocks.[2][3]

General Procedure: An amidine hydrochloride (0.5 mmol), sodium tert-butoxide (1.5 mmol), the respective alcohol(s) (1-3 mmol), and the PN5P-Ir pincer complex catalyst (0.5-2 mol%) are combined in a pressure tube with a suitable solvent (e.g., toluene). The reaction mixture is heated at a high temperature (e.g., 150°C) for a specified time (e.g., 24 hours). After cooling, the product is purified by column chromatography.

Example Protocol for the Synthesis of a Trisubstituted Pyrimidine: [2] In a glovebox, benzamidine hydrochloride (0.5 mmol), NaOtBu (1.5 mmol), 1-phenylethanol (1.0 mmol), 1-propanol (1.0 mmol), and the iridium catalyst (0.01 mmol) are weighed into a pressure tube. Toluene (1 mL) is added, and the tube is sealed. The reaction mixture is heated at 150°C for 24 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the desired 2,4-diphenyl-6-propylpyrimidine.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the classical and new synthetic routes to substituted pyrimidines.

Biginelli_Reaction cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aldehyde Aldehyde OnePot One-Pot Cyclocondensation Aldehyde->OnePot Ketoester β-Ketoester Ketoester->OnePot Urea Urea/Thiourea Urea->OnePot DHPM Dihydropyrimidinone OnePot->DHPM Acid Catalyst Heat

Caption: Workflow of the classical Biginelli reaction.

Iridium_Catalyzed_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Amidine Amidine Multicomponent Multicomponent Coupling Amidine->Multicomponent Alcohol1 Alcohol 1 Alcohol1->Multicomponent Alcohol2 Alcohol 2 Alcohol2->Multicomponent Alcohol3 Alcohol 3 (optional) Alcohol3->Multicomponent Pyrimidine Substituted Pyrimidine Multicomponent->Pyrimidine Iridium Catalyst Base, Heat

Caption: Workflow of the modern iridium-catalyzed synthesis.

Conclusion

Both the classical Biginelli reaction and modern transition-metal-catalyzed multicomponent reactions offer effective pathways to substituted pyrimidines. The Biginelli reaction remains a simple and robust method, particularly for the synthesis of dihydropyrimidinones, and often benefits from high atom economy and the possibility of solvent-free conditions.

On the other hand, the iridium-catalyzed approach showcases the power of modern catalysis, enabling the construction of highly substituted and unsymmetrical pyrimidines from readily available alcohols. This method aligns with the principles of green chemistry by utilizing sustainable starting materials and liberating benign byproducts. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and the available resources and expertise.

References

A Comparative Spectroscopic Analysis of Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of pyrimidine and its structural isomers, pyridazine and pyrazine. As fundamental scaffolds in numerous pharmaceuticals and biologically active compounds, a clear understanding of their distinct spectroscopic signatures is crucial for identification, characterization, and quality control in drug discovery and development. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS) fragmentation analysis. Detailed experimental protocols are provided to ensure reproducibility, and key structural and procedural information is visualized for enhanced clarity.

Structural Isomers at a Glance

Pyrimidine (1,3-diazine), pyridazine (1,2-diazine), and pyrazine (1,4-diazine) are isomeric heterocyclic aromatic compounds with the molecular formula C₄H₄N₂. The key difference lies in the relative positions of the two nitrogen atoms within the six-membered ring, which significantly influences their electronic distribution, dipole moment, and, consequently, their spectroscopic properties.

isomers cluster_pyrimidine Pyrimidine cluster_pyridazine Pyridazine cluster_pyrazine Pyrazine pym pyd pyr

Figure 1. Molecular structures of pyrimidine and its isomers.

Quantitative Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for pyrimidine, pyridazine, and pyrazine.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei. The data presented below is for samples dissolved in deuterated chloroform (CDCl₃).

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CompoundNucleusH-2/C-2H-3/C-3H-4/C-4H-5/C-5H-6/C-6
Pyrimidine¹H9.26-8.787.368.78
¹³C158.4-156.9121.7156.9
Pyridazine¹H-9.217.517.519.21
¹³C-150.5126.5126.5150.5
Pyrazine¹H8.598.59-8.598.59
¹³C145.2145.2-145.2145.2
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules. The positions of the absorption bands are characteristic of specific functional groups and bond types. The data below highlights some of the key vibrational frequencies (in cm⁻¹) for the pyrimidine isomers.[1][2]

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Vibrational ModePyrimidinePyridazinePyrazine
C-H stretching3050-31003050-31003050-3100
Ring stretching (C=C, C=N)~1570, 1465, 1400~1575, 1445, 1410~1580, 1480, 1415
In-plane C-H bending~1240, 1150, 1065~1250, 1160, 1060~1150, 1020
Out-of-plane C-H bending~990, 810, 710~960, 760~805
UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the energy difference between the electronic ground and excited states. The data below is for the gas phase.[3]

Table 3: UV-Vis Absorption Maxima (λmax in nm) in the Gas Phase

TransitionPyrimidinePyridazinePyrazine
n → π~320~340~328
π → π~243~246~260
Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge (m/z) ratios of the molecular ion and its fragments provide information about the molecular weight and structure. All three isomers have a molecular weight of 80.09 g/mol .

Table 4: Major Fragment Ions in Electron Impact Mass Spectrometry (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Pyrimidine8053 ([M-HCN]⁺), 52 ([M-N₂]⁺), 26 ([CN]⁺)
Pyridazine8052 ([M-N₂]⁺), 51 ([C₄H₃]⁺), 28 ([N₂]⁺)
Pyrazine8053 ([M-HCN]⁺), 27 ([HCNH]⁺), 26 ([CN]⁺)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz NMR Spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: 4.0 s.

    • Spectral Width: 12 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz NMR Spectrometer.

    • Pulse Program: Proton-decoupled pulse program.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: 1.5 s.

    • Spectral Width: 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one drop of the neat liquid sample between two potassium bromide (KBr) plates. Gently press the plates together to form a thin film.

  • Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Background Correction: Record a background spectrum of the empty sample compartment before running the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the isomer in a suitable UV-transparent solvent (e.g., ethanol, hexane) of known concentration (typically ~1 mg/mL). Serially dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0 at the λmax.

  • Instrumentation: Dual-beam UV-Vis Spectrophotometer.

  • Data Acquisition:

    • Wavelength Range: 200-400 nm.

    • Scan Speed: Medium.

    • Slit Width: 1.0 nm.

  • Baseline Correction: Use the pure solvent in both the sample and reference cuvettes to record a baseline spectrum. Subtract the baseline from the sample spectrum.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization:

    • Ionization Mode: Electron Impact (EI).

    • Electron Energy: 70 eV.

  • Mass Analysis: Scan the desired mass range (e.g., m/z 10-100).

  • Data Acquisition: Record the mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualized Experimental Workflow

The general workflow for the spectroscopic analysis of pyrimidine isomers is depicted below.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pyrimidine Isomer (Pyrimidine, Pyridazine, or Pyrazine) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Process Data Processing and Analysis NMR->Process IR->Process UV_Vis->Process MS->Process Compare Comparative Analysis of Spectra Process->Compare Identify Structural Identification and Characterization Compare->Identify

Figure 2. General experimental workflow for spectroscopic comparison.

References

Assessing the Purity of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine, a key building block in various synthetic pathways. We will delve into High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, offering a detailed experimental protocol and comparing its performance with alternative methods like Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of moderately polar, non-volatile compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Potential Impurities

Understanding the synthesis of this compound is crucial for identifying potential process-related impurities. A plausible synthetic route involves the chlorination of a pyrimidine precursor followed by the introduction of the methylsulfanyl group. Based on this, potential impurities could include:

  • Starting materials and intermediates: Unreacted precursors or intermediates from the synthetic steps.

  • Isomers: Positional isomers where the methylsulfanyl group is at a different position on the pyrimidine ring.

  • Byproducts of side reactions: For instance, hydrolysis of the chloro groups to hydroxyl groups if water is present during the synthesis.

A thorough purity assessment by HPLC should aim to separate the main component from these and other potential impurities.

Recommended HPLC Method

Table 1: Recommended HPLC Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of Acetonitrile and Water (e.g., 50:50 v/v) to a concentration of approximately 0.5 mg/mL.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare the mobile phases by mixing the appropriate volumes of high-purity water and acetonitrile with formic acid. Degas the mobile phases before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to the desired concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic System: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared sample and acquire the chromatogram for a sufficient run time to allow for the elution of all components.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the area percentage of the main peak and any impurities.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own advantages and disadvantages.

Table 2: Comparison of HPLC and Gas Chromatography (GC) for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Best for volatile and thermally stable compounds. Derivatization may be needed for non-volatile compounds.
Sample Preparation Generally straightforward, involving dissolution in a suitable solvent.May require derivatization to increase volatility, which can add complexity.
Potential for Degradation Lower risk of thermal degradation as analysis is typically performed at or near ambient temperature.Higher temperatures in the injector and column can lead to degradation of thermally sensitive compounds.
Sensitivity Good sensitivity with UV and other detectors.Excellent sensitivity, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).
Impurity Profiling Excellent for separating a wide range of potential impurities with varying polarities.Particularly well-suited for identifying volatile impurities.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams created using the DOT language are provided.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Sample Dissolution & Filtration injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation & Degassing equilibration System Equilibration mobile_phase_prep->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection acquisition Data Acquisition detection->acquisition analysis Peak Integration & Purity Calculation acquisition->analysis

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_analyte Analyte Properties cluster_methods Analytical Method volatility Volatility hplc HPLC volatility->hplc Low to High gc GC volatility->gc High thermal_stability Thermal Stability thermal_stability->hplc Low to High thermal_stability->gc High

Caption: Logical relationship for selecting an analytical method.

References

A Comparative Guide to Enzyme Inhibition Assays for Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The ability of these heterocyclic compounds to modulate the activity of various enzymes has led to their successful development as anticancer, antiviral, and anti-inflammatory drugs. For researchers engaged in the discovery and development of novel pyrimidine-based inhibitors, a thorough understanding of the available enzyme inhibition assays is paramount. This guide provides a comparative overview of common assays for key enzyme targets of pyrimidine derivatives, complete with supporting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the inhibitory potency (IC50 and Ki values) of various pyrimidine-based compounds against several key enzyme targets. This data is intended to provide a comparative reference for researchers designing and evaluating new chemical entities.

Table 1: Pyrimidine-Based Inhibitors of Protein Kinases

Compound IDTarget KinaseIC50 (nM)Ki (nM)Inhibition Type
Aurora Kinase Inhibitors
Alisertib (MLN8237)Aurora A1.2--
Barasertib (AZD1152)Aurora B0.37--
ENMD-2076Aurora A14--
AMG900Aurora B4--
PF-03814735Aurora A5--
PF-03814735Aurora B0.8--
MARK4 Kinase Inhibitors
Compound 9MARK415,000--
Compound 10MARK48,300--
Compound 11MARK411,000--
Compound 12MARK412,000--
Compound 14MARK48,300--

Table 2: Pyrimidine-Based Inhibitors of Dihydroorotate Dehydrogenase (DHODH)

Compound IDTarget OrganismIC50 (nM)Ki (µM)Inhibition Type
BrequinarHuman~20--
TeriflunomideHuman24.5--
LeflunomideHuman>100,000--
D,L-5-trans-methyl DHO--45Inhibitor and weak substrate

Table 3: Pyrimidine-Based Inhibitors of Thymidylate Synthase (TS)

Compound IDTarget Cell LineIC50 (nM)
Compound 2Human TS15.74
Compound 3dHuman TS9.86
Compound 4aHuman TS8.45
Compound 4bHuman TS6.52
Compound 4cHuman TS4.13
Compound 5Human TS10.21
Compound 8Human TS3.89
Compound 12Human TS5.66

Table 4: Pyrimidine-Based Inhibitors of Dihydropyrimidine Dehydrogenase (DPD)

Compound IDInhibition Characteristic
EniluracilPotent DPD inhibitor
GimeracilDPD inhibitor
UracilCompetitive inhibitor of DPD

Table 5: Pyrimidine-Based Inhibitors of Glutathione Reductase (GR)

Compound IDIC50 (µM)Ki (µM)Inhibition Type
Pyrimidine0.9682.984-
4-amino-2-chloropyrimidine0.3771.847-
4-amino-6-chloropyrimidine0.3741.269-
4-amino-2,6-dichloropyrimidine0.3900.979Noncompetitive

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are intended as a guide and may require optimization for specific enzymes, substrates, or pyrimidine-based inhibitors.

Protocol 1: Luminescence-Based Kinase Inhibition Assay

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is indicative of higher kinase activity, while a strong luminescent signal suggests inhibition.

Materials:

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Pyrimidine-based inhibitor (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrimidine-based inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Setup: To the wells of the microplate, add:

    • 10 µL of diluted inhibitor or vehicle (DMSO) control.

    • 20 µL of a solution containing the target kinase and its substrate in assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 20 µL of ATP solution in assay buffer to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection: Add 50 µL of the luminescence-based ATP detection reagent to each well.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Colorimetric Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay measures the activity of DHODH by monitoring the reduction of the colorimetric indicator 2,6-dichloroindophenol (DCIP). A decrease in the rate of color change indicates inhibition of DHODH.

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • Decylubiquinone (Coenzyme Q10)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Pyrimidine-based inhibitor (dissolved in DMSO)

  • Clear 96-well plates

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DHO, CoQ10, and the pyrimidine-based inhibitor in DMSO.

    • Prepare a stock solution of DCIP in the assay buffer.

    • Prepare serial dilutions of the inhibitor in the assay buffer, maintaining a constant DMSO concentration.

  • Assay Setup: To the wells of the microplate, add:

    • 50 µL of assay buffer.

    • 25 µL of the diluted inhibitor or vehicle control.

    • 25 µL of recombinant human DHODH solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 100 µL of a substrate mixture containing DHO, CoQ10, and DCIP in assay buffer to each well.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Calculate the percent inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Spectrophotometric Thymidylate Synthase (TS) Inhibition Assay

This assay continuously monitors the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate (DHF), which is accompanied by an increase in absorbance at 340 nm.[1]

Materials:

  • Purified thymidylate synthase or cell lysate containing TS

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-methylenetetrahydrofolate

  • Reaction Buffer (e.g., Tris-HCl with DTT and EDTA)

  • Pyrimidine-based inhibitor (dissolved in DMSO)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the reaction buffer, dUMP, and the pyrimidine-based inhibitor at various concentrations.

  • Enzyme Addition: Add the purified TS or cell lysate to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding the cofactor, 5,10-methylenetetrahydrofolate.

  • Spectrophotometric Monitoring: Immediately place the plate or cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over a set period.[1]

  • Data Analysis:

    • The rate of increase in absorbance is directly proportional to the TS activity.[1]

    • Calculate the percent inhibition for each inhibitor concentration compared to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of pyrimidine-based enzyme inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Inhibitor Preparation assay_setup Assay Plate Setup reagent_prep->assay_setup enzyme_prep Enzyme & Substrate Preparation enzyme_prep->assay_setup reaction Initiate & Incubate Reaction assay_setup->reaction detection Signal Detection reaction->detection data_acq Data Acquisition detection->data_acq calc Calculate % Inhibition & IC50/Ki data_acq->calc jak_stat_pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation cytokine Cytokine cytokine->receptor 1. Binding stat_dimer STAT Dimer stat->stat_dimer 4. Dimerization nucleus Nucleus stat_dimer->nucleus 5. Translocation gene Gene Transcription nucleus->gene 6. Gene Activation inhibitor Pyrimidine-based JAK Inhibitor inhibitor->jak Inhibition pyrimidine_biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis start Glutamine + CO2 + ATP cp Carbamoyl Phosphate start->cp CPSII ca Carbamoyl Aspartate cp->ca ATCase dho Dihydroorotate ca->dho DHOase orotate Orotate dho->orotate DHODH omp OMP orotate->omp UMPS ump UMP omp->ump UMPS udp UDP ump->udp ctp CTP (RNA) udp->ctp dudp dUDP udp->dudp dump dUMP dudp->dump dtmp dTMP (DNA) dump->dtmp Thymidylate Synthase inhibitor_dhodh DHODH Inhibitors (e.g., Brequinar) inhibitor_dhodh->dho inhibitor_ts TS Inhibitors (e.g., 5-Fluorouracil derivatives) inhibitor_ts->dump

References

The Pivotal Role of the Pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. The pyrimidine core, a fundamental building block of life found in nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility allows for the development of a vast array of therapeutic agents targeting a wide range of diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidine derivatives, with a focus on their anticancer and anti-inflammatory activities, supported by experimental data and detailed methodologies.

The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms, serves as a versatile template for designing potent and selective inhibitors of various biological targets.[1][2] Modifications to the substituents at different positions on the pyrimidine ring can dramatically influence the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.[1][2] This guide delves into specific examples of pyrimidine derivatives, comparing their in vitro activities and elucidating the key structural features that govern their efficacy.

Comparative Anticancer Activity of Pyrimidine Derivatives

The quest for novel anticancer agents has led to the extensive exploration of pyrimidine derivatives as inhibitors of key enzymes and signaling pathways involved in cancer progression.[3][4] Notably, pyrimidine-based compounds have shown significant promise as kinase inhibitors, antimetabolites, and cell cycle modulators.[5][6]

Pyrido[2,3-d]pyrimidine Derivatives as Thymidylate Synthase Inhibitors

Thymidylate synthase (TS) is a crucial enzyme in the DNA synthesis pathway, making it an attractive target for cancer chemotherapy.[7] The following table summarizes the in vitro cytotoxic activity of a series of pyrido[2,3-d]pyrimidine derivatives against various human cancer cell lines, along with their inhibitory activity against human TS (hTS).[7]

CompoundR1R2HCT-116 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)PC-3 IC50 (µM)hTS IC50 (nM)
1n 4-OCH3-PhH1.98 ± 0.692.18 ± 0.934.04 ± 1.064.18 ± 1.8720.47 ± 1.12
1o 4-Cl-PhH2.56 ± 0.843.15 ± 1.025.12 ± 1.155.76 ± 2.0125.33 ± 1.54
1p 4-F-PhH3.11 ± 0.923.89 ± 1.116.23 ± 1.246.98 ± 2.1330.15 ± 2.03

SAR Insights: The data suggests that the nature of the substituent at the R1 position significantly influences the anticancer activity. An electron-donating methoxy group (Compound 1n ) at the para position of the phenyl ring resulted in the most potent inhibition of hTS and the highest cytotoxicity across the tested cell lines.[7]

Pyrimidine Derivatives as Kinase Inhibitors

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives have been successfully developed as inhibitors of various kinases, including Aurora kinases, Polo-like kinases (PLKs), and Fibroblast Growth Factor Receptor 3 (FGFR3).[8][9]

CompoundTarget KinaseIC50 (µM)
Alisertib (MLN8237) Aurora A0.0012
Barasertib (AZD1152) Aurora B0.00037
BI2536 PLK10.00083
Compound 20b FGFR30.009 (Enzymatic)

SAR Insights: These examples highlight the ability to achieve high potency and selectivity by modifying the pyrimidine scaffold. For instance, the development of Compound 20b as an FGFR3 inhibitor involved optimizing the substituents at the 4- and 5-positions of the pyrimidine ring to enhance systemic exposure and inhibitory activity.[8] The introduction of two fluorine atoms into the 3,5-dimethoxyphenyl ring was also crucial for its enhanced potency.[8]

experimental_workflow cluster_design Compound Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization cluster_development Preclinical & Clinical Development start Identify Target design Design Pyrimidine Derivatives start->design synthesis Chemical Synthesis design->synthesis invitro In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) synthesis->invitro sar Structure-Activity Relationship Analysis invitro->sar optimization Optimize Potency & Selectivity sar->optimization Iterative Process invivo In Vivo Studies (e.g., Xenograft Models) optimization->invivo preclinical Preclinical Development invivo->preclinical clinical Clinical Trials preclinical->clinical

Caption: General experimental workflow for a structure-activity relationship study.

Comparative Anti-inflammatory Activity of Pyrimidine Derivatives

Inflammation is a complex biological response implicated in numerous diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[10][11]

CompoundR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) -7.320.888.31
Compound A 4-OCH3-Ph9.351.039.07
Compound B 4-Cl-Ph8.761.535.72
Compound C 4-F-Ph9.821.715.74

SAR Insights: The data indicates that these pyrimidine-5-carbonitrile derivatives are potent and selective COX-2 inhibitors.[11] Similar to the anticancer derivatives, the nature of the substituent on the phenyl ring influences activity. The methoxy-substituted compound (Compound A ) demonstrated the highest selectivity for COX-2, comparable to the reference drug celecoxib.[11]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR, FGFR) ras Ras receptor->ras Growth Factor Binding pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription Phosphorylation akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription cell_response Cell Proliferation, Survival, Angiogenesis transcription->cell_response leads to pyrimidine Pyrimidine Kinase Inhibitor pyrimidine->receptor pyrimidine->pi3k

Caption: Simplified signaling pathway showing the inhibitory action of pyrimidine kinase inhibitors.

Experimental Protocols

A fundamental aspect of any SAR study is the reliability and reproducibility of the experimental data. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, PC-3) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrimidine derivatives (typically ranging from 0.01 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Mixture Preparation: The assay is typically performed in a 96-well plate. The reaction mixture contains the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

  • Compound Addition: The pyrimidine derivatives are added to the wells at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro COX Inhibition Assay

This assay determines the inhibitory effect of compounds on COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Purified ovine COX-1 or human recombinant COX-2 is incubated with the test compounds in a buffer solution.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The mixture is incubated, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: The IC50 values for COX-1 and COX-2 inhibition are calculated from the concentration-response curves. The selectivity index is then determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

logical_relationship cluster_structure Structural Modifications cluster_properties Physicochemical Properties cluster_activity Biological Activity pyrimidine_core Pyrimidine Core substituents Substituents (R1, R2, etc.) lipophilicity Lipophilicity (logP) substituents->lipophilicity electronics Electronic Effects (e.g., Hammett constants) substituents->electronics sterics Steric Hindrance substituents->sterics potency Potency (IC50/EC50) lipophilicity->potency adme ADME Properties lipophilicity->adme electronics->potency sterics->potency selectivity Selectivity potency->selectivity final_outcome Therapeutic Efficacy potency->final_outcome influences selectivity->adme selectivity->final_outcome influences adme->final_outcome influences

Caption: Logical relationship between structural modifications and biological activity.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 2,4-Dichloro-5-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine, tailored for research scientists and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

This chemical is classified as an irritant and is harmful if swallowed, causing serious eye damage.[1] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This is based on established safety protocols for hazardous chemicals.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile, butyl, or neoprene gloves are recommended for good protection against both dry and liquid forms of the chemical.[2] Always use unlined, elbow-length gloves to protect the wrists.[2]
Eyes Safety goggles or a face shieldUse snug-fitting, non-fogging goggles or a full-face shield, especially when there is a risk of splashing.[2] For high-exposure situations, a face shield worn over goggles is advised.[2]
Body Chemical-resistant coveralls or lab coatWear coveralls over a short-sleeved shirt and short pants. For mixing or loading, a chemical-resistant apron is also required.
Feet Chemical-resistant footwearBoots made of a chemical-resistant material are necessary; leather or fabric footwear is not suitable.[3] Wear pants over the top of the boots.[3]
Respiratory Respirator (as needed)A respirator is necessary if there is a risk of inhaling dust or vapors, particularly in poorly ventilated areas.[2] A fit test is required before first use.[2]

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following procedural steps is mandatory to ensure safe handling of this compound from receipt to disposal.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4]

    • Keep containers tightly sealed and clearly labeled.[4]

  • Preparation and Handling:

    • Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[4]

    • Before handling, ensure all required PPE is correctly worn.

    • Avoid all personal contact, including inhalation of dust or vapors.[5]

    • When preparing solutions, always add the chemical to the solvent slowly; never the other way around to avoid a violent reaction.[5]

  • In Case of a Spill:

    • Immediately evacuate the area.

    • Remove all ignition sources.[5]

    • Wearing full PPE, clean up the spill immediately.[5]

    • For solid spills, sweep up and place into a suitable container for disposal. Avoid creating dust.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect all chemical waste in designated, properly labeled, and sealed containers.

  • Container Decontamination: Empty containers may still contain hazardous residue and should be handled with care.[5] Do not cut, drill, grind, or weld such containers.[5]

  • Disposal Procedure: All waste must be disposed of in accordance with local, state, and federal regulations.[5] This may involve treatment at an approved facility, such as incineration after mixing with a combustible material.[5]

Experimental Workflow and Safety Logic

To visualize the necessary steps for safely handling this compound, the following diagram outlines the logical workflow from receiving the chemical to its final disposal.

A Receiving Chemical B Inspect Container A->B C Store in Designated Area (Cool, Dry, Ventilated) B->C D Don Personal Protective Equipment (PPE) C->D E Prepare for Handling (Chemical Fume Hood) D->E F Handling and Experimentation E->F G Spill Occurs F->G I Decontaminate Work Area F->I H Execute Spill Response Protocol G->H H->I J Collect Waste (Labeled, Sealed Containers) I->J K Dispose of Waste (Follow Regulations) J->K

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.